Product packaging for 6-Nitro-2,3-diphenylquinoxaline(Cat. No.:CAS No. 7466-45-7)

6-Nitro-2,3-diphenylquinoxaline

Cat. No.: B1347239
CAS No.: 7466-45-7
M. Wt: 327.3 g/mol
InChI Key: QSJFEWWENJXUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Nitro-2,3-diphenylquinoxaline is a useful research compound. Its molecular formula is C20H13N3O2 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402618. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13N3O2 B1347239 6-Nitro-2,3-diphenylquinoxaline CAS No. 7466-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-2,3-diphenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2/c24-23(25)16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(21-17)14-7-3-1-4-8-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJFEWWENJXUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322984
Record name 6-nitro-2,3-diphenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7466-45-7
Record name 7466-45-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitro-2,3-diphenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Diphenyl-6-nitroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 6-Nitro-2,3-diphenylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activity of 6-Nitro-2,3-diphenylquinoxaline, a heterocyclic compound with significant potential in medicinal chemistry and materials science.

Core Properties

This compound is a crystalline solid characterized by the presence of a quinoxaline core, substituted with a nitro group at the 6-position and two phenyl groups at the 2 and 3-positions. This substitution pattern imparts specific physicochemical properties that are crucial for its biological activity and potential applications.

PropertyValueReference
Molecular Formula C₂₀H₁₃N₃O₂[1]
Molecular Weight 327.34 g/mol [1]
CAS Number 7466-45-7[2]
Appearance Light beige or grey solid
Melting Point 183-195 °C[2]
Water Solubility 3.21 x 10⁻⁶ g/L (predicted)[2]
Solubility Soluble in organic solvents like ethanol and acetic acid.[3]
Topological Polar Surface Area 71.6 Ų[1]
XLogP3-AA 4.4[1]

Synthesis of this compound

The most common and direct method for synthesizing this compound is the condensation reaction between 4-nitro-o-phenylenediamine and benzil.[2] Various protocols have been developed to optimize this reaction in terms of yield, reaction time, and environmental impact.

Experimental Protocols

Herein, we provide detailed methodologies for three common synthetic approaches.

2.1.1. Conventional Synthesis via Reflux

This traditional method involves heating the reactants in a suitable solvent under reflux.

  • Materials:

    • 4-nitro-o-phenylenediamine

    • Benzil

    • Ethanol (or glacial acetic acid)

  • Procedure:

    • Dissolve equimolar amounts of 4-nitro-o-phenylenediamine and benzil in a minimal amount of warm ethanol or glacial acetic acid in a round-bottom flask.[4]

    • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[4]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If using ethanol, add water to induce precipitation of the product.[4] If using acetic acid, pouring the mixture into cold water will also precipitate the product.[5]

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain pure this compound.[4]

2.1.2. Green Synthesis using Ultrasound

This environmentally friendly method utilizes ultrasound irradiation to accelerate the reaction at room temperature, often with a non-toxic catalyst.[6]

  • Materials:

    • 4-nitro-o-phenylenediamine (1.1 mmol)

    • Benzil (1 mmol)

    • Thiamine (Vitamin B1) as a catalyst (5 mol%)

    • Ethanol (5 mL)

    • Water (10 mL)

  • Procedure:

    • In a standard test tube, dissolve 4-nitro-o-phenylenediamine, benzil, and the thiamine catalyst in 5 mL of ethanol.[6]

    • Clamp the test tube in an ultrasonic bath and sonicate at room temperature for 1 hour.[6]

    • After sonication, add 10 mL of water to the mixture to precipitate the product.[6]

    • Chill the mixture, stir well, and collect the solid product by vacuum filtration.[6]

    • If the product is orange, it can be purified by recrystallization from 70% ethanol.[6]

2.1.3. Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient method for the synthesis, significantly reducing reaction times.[7][8]

  • Materials:

    • 4-nitro-o-phenylenediamine

    • Benzil

    • Ethanol (optional, solvent-free conditions can also be used with a solid support like acidic alumina)

  • Procedure:

    • In a microwave-safe vessel, mix equimolar amounts of 4-nitro-o-phenylenediamine and benzil.[7]

    • If using a solvent, add a small amount of ethanol. For a solvent-free approach, the reactants can be adsorbed onto acidic alumina.[8]

    • Place the vessel in a microwave synthesizer and irradiate at a suitable power (e.g., 340 W) for a short duration (e.g., 3-10 minutes).[7][8]

    • After irradiation, allow the mixture to cool.

    • Add water to precipitate the product.[7]

    • Collect the solid by vacuum filtration and wash with water.

    • Recrystallize the product from a suitable solvent like methanol or ethanol.[7]

Biological Activity and Mechanism of Action

This compound has garnered significant interest for its potential as an anticancer agent. Its primary mechanism of action is believed to be the inhibition of tubulin polymerization, a critical process for cell division.

While specific IC₅₀ values for this compound are not extensively reported in publicly available literature, studies on closely related quinoxaline derivatives have shown potent anticancer activity against a range of cancer cell lines, with IC₅₀ values often in the low micromolar to nanomolar range.[9][10][11] The presence of the nitro group at the 6-position is considered crucial for its biological activity.[2]

Tubulin Inhibition and Apoptosis Induction

This compound is thought to act as a colchicine binding site inhibitor.[12] Colchicine and its analogues bind to the β-subunit of tubulin at the interface with the α-subunit, preventing the polymerization of tubulin into microtubules.[12] This disruption of microtubule dynamics has profound effects on the cell, leading to:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.[13]

  • Activation of the Spindle Assembly Checkpoint: The cell's internal surveillance system detects the improper formation of the mitotic spindle, triggering a signaling cascade.[13]

  • Induction of Apoptosis: Prolonged mitotic arrest activates apoptotic pathways, leading to programmed cell death. This can involve the phosphorylation of anti-apoptotic proteins like Bcl-2 and the activation of c-Jun N-terminal kinase (JNK) signaling.[13]

Signaling Pathway of Tubulin Inhibition-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by the inhibition of tubulin polymerization by this compound.

G Signaling Pathway of this compound cluster_0 Drug Action cluster_1 Cellular Target cluster_2 Cellular Effects cluster_3 Signaling Cascade cluster_4 Apoptosis This compound This compound Tubulin Dimer (α/β) Tubulin Dimer (α/β) This compound->Tubulin Dimer (α/β) Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimer (α/β)->Microtubule Polymerization Polymerizes into Microtubule Disruption Microtubule Disruption Tubulin Dimer (α/β)->Microtubule Disruption Inhibition of Polymerization Mitotic Spindle Defect Mitotic Spindle Defect Microtubule Disruption->Mitotic Spindle Defect G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Defect->G2/M Phase Arrest Spindle Assembly Checkpoint Activation Spindle Assembly Checkpoint Activation G2/M Phase Arrest->Spindle Assembly Checkpoint Activation JNK Pathway Activation JNK Pathway Activation Spindle Assembly Checkpoint Activation->JNK Pathway Activation Bcl-2 Phosphorylation (Inactivation) Bcl-2 Phosphorylation (Inactivation) Spindle Assembly Checkpoint Activation->Bcl-2 Phosphorylation (Inactivation) Caspase Activation Caspase Activation JNK Pathway Activation->Caspase Activation Bcl-2 Phosphorylation (Inactivation)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflows

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

G MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound 24h incubation Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate with various concentrations Incubate Incubate Add MTT Reagent->Incubate 2-4h Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Add DMSO or other solvent Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance at 570 nm Data Analysis Data Analysis Measure Absorbance->Data Analysis Calculate IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

G Tubulin Polymerization Assay Workflow Prepare Tubulin Solution Prepare Tubulin Solution Add Compound Add Compound Prepare Tubulin Solution->Add Compound Incubate on ice Initiate Polymerization Initiate Polymerization Add Compound->Initiate Polymerization Add GTP, warm to 37°C Monitor Absorbance Monitor Absorbance Initiate Polymerization->Monitor Absorbance at 340 nm over time Data Analysis Data Analysis Monitor Absorbance->Data Analysis Determine inhibition of polymerization

Caption: Workflow for the in vitro tubulin polymerization assay.

Applications and Future Perspectives

This compound holds promise as a scaffold for the development of novel anticancer therapeutics. Its ability to inhibit tubulin polymerization, a clinically validated target, makes it an attractive candidate for further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing and screening analogues to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models of cancer.

  • Combination Therapies: Investigating the potential synergistic effects of this compound derivatives with other anticancer agents.

Beyond its medicinal applications, the unique electronic properties of this compound also make it a candidate for use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics.[3] Further exploration of its photophysical properties could unveil new opportunities in this field.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined synthetic pathway and significant biological activity. Its role as a tubulin polymerization inhibitor positions it as a promising scaffold for the development of new anticancer drugs. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working in drug discovery and materials science.

References

6-Nitro-2,3-diphenylquinoxaline molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Nitro-2,3-diphenylquinoxaline, detailed experimental protocols for its synthesis, and a summary of its potential applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug discovery.

Core Compound Data

This compound is an organic compound featuring a quinoxaline backbone, which is a fused bicyclic structure containing two nitrogen atoms. The presence of a nitro group at the 6-position and two phenyl groups at the 2 and 3-positions imparts unique chemical and physical properties, making it a compound of interest in various research fields.[1]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₂₀H₁₃N₃O₂[1][2][3]
Molecular Weight 327.3 g/mol [1][2][3]
CAS Number 7466-45-7[1][2][3]
Melting Point 183-195 °C[3]
Boiling Point 430-457 °C[3]
Density 1.31 g/cm³[3]
Water Solubility 3.21e-6 g/L[3]
Topological Polar Surface Area 71.6 Ų[4]
XLogP3-AA 4.4[4]

Experimental Protocols

The synthesis of quinoxaline derivatives, including this compound, is most commonly achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[5] Below is a detailed protocol for a green synthesis approach, which utilizes a safer catalyst and sonication to promote the reaction.

Green Synthesis of this compound

This method employs thiamine (Vitamin B1) as a non-toxic catalyst and uses ultrasound to facilitate the reaction, minimizing the need for hazardous solvents and reducing waste.[2]

Materials:

  • 4-nitro-o-phenylenediamine (1.1 mmol)

  • Benzil (1 mmol)

  • Thiamine catalyst (5 mol% of the limiting reagent)

  • Ethanol (5 mL)

  • Water (10 mL)

Equipment:

  • Standard sized test tube

  • Ultrasonic bath

  • Vacuum filtration apparatus

  • Beaker

  • Stirring rod

Procedure:

  • In a standard sized test tube, dissolve 1.1 mmol of 4-nitro-o-phenylenediamine, 1 mmol of benzil, and the calculated amount of thiamine catalyst in 5 mL of ethanol.

  • Clamp the test tube into an ultrasonic bath at room temperature.

  • Sonicate the mixture for 1 hour.

  • After sonication, add 10 mL of water to the resulting mixture to precipitate the product.

  • Chill the mixture and stir well.

  • Collect the product by vacuum filtration.

  • If the product appears orange, it can be purified by recrystallization from 70% ethanol.

  • Once the product is dry, an IR spectrum and melting point can be obtained for characterization. The literature melting point is 193-195 °C.[2]

Synthesis Workflow

The following diagram illustrates the key steps in the green synthesis of this compound.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_product Final Product Reactants 4-nitro-o-phenylenediamine Benzil Thiamine Catalyst Dissolve Dissolve Reactants in Ethanol Reactants->Dissolve Solvent Ethanol (5 mL) Solvent->Dissolve Sonicate Sonicate for 1 hour at RT Dissolve->Sonicate Precipitate Add Water (10 mL) Sonicate->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize from 70% Ethanol (if needed) Filter->Recrystallize Product This compound Filter->Product If pure Recrystallize->Product

Caption: Workflow for the green synthesis of this compound.

Potential Applications and Biological Activity

Quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] While research on this compound is ongoing, potential applications include:

  • Pharmaceuticals: The quinoxaline scaffold is associated with antimicrobial and anticancer properties, making this compound a candidate for further investigation in drug development.[1]

  • Materials Science: Due to its aromatic structure, it has been explored as an electron acceptor in organic photovoltaics (OPVs) and as a host material in organic light-emitting diodes (OLEDs).[1]

  • Chemical Synthesis: It serves as a building block for the synthesis of more complex quinoxaline derivatives.[1]

The nitro group at the 6-position is an electron-withdrawing group, which can influence the compound's electronic properties and biological activity. Studies on similar quinoxaline derivatives have shown that such substitutions can be crucial for their therapeutic effects.[6] Further research is necessary to fully elucidate the specific signaling pathways and mechanisms of action for this compound.

References

An In-depth Technical Guide on the Solubility of 6-Nitro-2,3-diphenylquinoxaline in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Nitro-2,3-diphenylquinoxaline, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound in various organic solvents is not extensively available in public literature, this guide outlines the expected solubility profile based on its chemical structure and the known properties of related quinoxaline derivatives. Furthermore, it offers a detailed experimental protocol for determining the solubility of solid organic compounds, enabling researchers to generate precise quantitative data. A structured table is provided for the systematic recording of such experimental findings. This document also includes a visual representation of the experimental workflow to facilitate a clear understanding of the solubility determination process.

Introduction to this compound

This compound is a quinoxaline derivative characterized by a fused bicyclic structure containing two nitrogen atoms, with a nitro group at the 6-position and two phenyl groups at the 2 and 3-positions. Its molecular formula is C₂₀H₁₃N₃O₂. The presence of the electron-withdrawing nitro group and the aromatic phenyl substituents imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis and a candidate for various applications.

The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, and application. In drug development, solubility influences bioavailability and formulation. In materials science, it is crucial for solution-based processing of organic electronic devices.

Expected Solubility Profile

The molecular structure of this compound suggests a moderate to good solubility in a range of organic solvents. The large, nonpolar surface area contributed by the two phenyl groups and the quinoxaline core suggests that it will be more soluble in nonpolar or moderately polar solvents. The presence of the nitro group, a polar functionality, may enhance its solubility in polar aprotic solvents.

Based on the general solubility of quinoxaline derivatives, this compound is expected to be soluble in polar aprotic solvents such as:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetone

It may also exhibit solubility in chlorinated solvents like chloroform and dichloromethane, as well as in aromatic hydrocarbons such as toluene. Its solubility in alcohols like ethanol and methanol is likely to be lower but can be significant, especially at elevated temperatures. Conversely, it is expected to have very low solubility in nonpolar aliphatic hydrocarbons like hexane and be practically insoluble in water.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent.

4.1. Materials and Equipment

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Pre-weighed collection vials

  • Oven or vacuum oven for drying

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or a shaker with temperature control.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the compound.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle at the bottom of the vial.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the solution into a pre-weighed collection vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the collection vial containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound.

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter (molar solubility).

    Solubility ( g/100 mL) = (Mass of solute / Volume of supernatant withdrawn) * 100

    Molar Solubility (mol/L) = (Mass of solute / Molecular weight of solute) / Volume of supernatant withdrawn (in L)

4.3. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for this compound and the chosen organic solvents for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_measure Measurement prep_solute Add excess solute to solvent prep_equilibrate Equilibrate at constant temperature prep_solute->prep_equilibrate Agitate measure_sample Withdraw supernatant prep_equilibrate->measure_sample measure_filter Filter solution measure_sample->measure_filter measure_evaporate Evaporate solvent measure_filter->measure_evaporate measure_weigh Weigh dried solute measure_evaporate->measure_weigh calc_solubility Calculate solubility measure_weigh->calc_solubility

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

The Genesis and Evolution of Quinoxaline Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in medicinal chemistry. Since its discovery in the late 19th century, its scaffold has proven to be a versatile template for the development of a vast array of therapeutic agents. This technical guide delves into the history of quinoxaline derivatives, from their initial synthesis to the evolution of their preparation and the discovery of their wide-ranging pharmacological activities. We will explore key synthetic milestones, present quantitative biological data, detail seminal experimental protocols, and visualize the logical progression of their development.

Discovery and Historical Milestones

The journey of quinoxaline chemistry began in 1884 when German chemists Wilhelm Körner and Carl Hinsberg first reported the synthesis of a quinoxaline derivative. This pioneering work established the fundamental reaction for creating the quinoxaline core: the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This straightforward and effective method, now known as the Hinsberg condensation, remains a widely used strategy for synthesizing quinoxaline scaffolds.

For decades, research primarily focused on refining this condensation reaction. However, the mid-20th century marked a significant turning point with the discovery of naturally occurring quinoxaline-based compounds with potent biological activity. Iodinin, isolated from the bacterium Chromobacterium iodinum, and antibiotics like echinomycin and levomycin, which feature a quinoxalinyl moiety, demonstrated significant antimicrobial properties. These discoveries spurred a surge of interest in synthetic quinoxaline derivatives, driving researchers to explore this chemical space for novel therapeutic agents.

A particularly crucial development was the investigation of quinoxaline 1,4-dioxides. Initially synthesized through the direct oxidation of quinoxalines, a more efficient method known as the Beirut reaction later became the preferred route. These N-oxide derivatives were found to possess a remarkable spectrum of biological activities, including potent antibacterial and antitumor effects, especially against solid tumors under hypoxic conditions. Today, quinoxaline derivatives are integral to numerous marketed drugs for treating a variety of diseases, from infections to cancer.

Evolution of Synthetic Methodologies

The synthesis of quinoxalines has evolved significantly from the original Hinsberg method, which often required harsh conditions like high temperatures and strong acid catalysts. Modern organic synthesis has introduced a variety of more efficient, versatile, and environmentally friendly protocols.

Key Synthetic Pathways:

  • Classic Condensation: The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds remains a fundamental approach.

  • Beirut Reaction: This method involves the heterocyclization of benzofuroxans with enols or enamines and is highly effective for producing quinoxaline 1,4-dioxides.

  • Metal-Catalyzed Cyclizations: Various transition metals, such as copper and nickel, are used to catalyze the cyclization of substrates like imines, azides, and alkynes to form the quinoxaline ring.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many quinoxaline syntheses.

  • Green Chemistry Approaches: Recent efforts focus on using recyclable catalysts, aqueous media, and one-pot procedures to create more sustainable synthetic routes.

historical_synthesis_evolution node_1884 1884: Hinsberg Condensation (o-phenylenediamine + 1,2-dicarbonyl) node_mid20th Mid-20th Century: Direct Oxidation (Quinoxaline -> N-Oxide) node_1884->node_mid20th Leads to node_modern Modern Methods (Post-1980s) node_1884->node_modern Foundation for node_beirut Beirut Reaction (Benzofuroxan + Enol/Enamine) node_mid20th->node_beirut Improved by node_metal Metal-Catalyzed Cyclizations (Cu, Ni, etc.) node_modern->node_metal node_mw Microwave-Assisted Synthesis node_modern->node_mw node_green Green Chemistry (Aqueous media, one-pot) node_modern->node_green

Caption: Evolution of Quinoxaline Synthesis Methods.

Quantitative Biological Activity Data

The therapeutic potential of quinoxaline derivatives is vast, spanning antibacterial, antifungal, antiviral, antimalarial, and anticancer applications. The following table summarizes quantitative data for select derivatives, highlighting their potency in various biological assays.

Compound ClassSpecific Derivative ExampleTarget/AssayPotency (IC₅₀ / MIC)Reference
Antimalarial 3-Phenylquinoxaline-2-carbonitrile 1,4-di-N-oxideP. falciparum (3D7 strain)IC₅₀ = 0.63 µM
Antimalarial 2-Carbonitrile derivatives (89a, 89b)Chloroquine-resistant P. falciparumIC₅₀ = 5–6 μM
Antibacterial 2-Phenylsulfonyl-substituted quinoxaline 1,4-dioxides (82a,b)Enterococcus faecalisMIC = 0.4 - 1.9 µg/mL
Anticancer Quinoxaline with sulphonamide moiety (Compound 3)VEGFR-2 InhibitionIC₅₀ = 10.27 µM
Anticancer 6(7)-aminoquinoxaline-2-carbonitrile 1,4-dioxides (64a–c)Tumor cell lines (hypoxic)Low micromolar range

Key Experimental Protocols

Protocol 1: Classic Synthesis of 2,3-Diphenylquinoxaline (Hinsberg Condensation)

This protocol is adapted from the foundational method for quinoxaline synthesis.

Materials:

  • o-Phenylenediamine (1.0 mmol, 108 mg)

  • Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol, 210 mg)

  • Toluene (8 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol) is prepared in a round-bottom flask.

  • Toluene (8 mL) is added as the solvent.

  • The mixture is stirred at room temperature. For less reactive substrates, the mixture may be heated to reflux.

  • The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, if any solid catalyst was used, it is removed by filtration.

  • The filtrate is dried over anhydrous Na₂SO₄.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude 2,3-diphenylquinoxaline is purified by recrystallization from ethanol to obtain the pure product as white needles.

Protocol 2: Synthesis of 2,3-Disubstituted Quinoxaline 1,4-Dioxides (via o-Benzoquinone Dioxime)

This method provides an alternative route to the N-oxide derivatives, a class with significant biological importance.

Materials:

  • o-Benzoquinone dioxime (1.0 mmol)

  • 1,2-Diketone (e.g., Benzil) (1.0 mmol)

  • Appropriate solvent (as determined by literature for the specific diketone)

Procedure:

  • o-Benzoquinone dioxime (1.0 mmol) and the selected 1,2-diketone (1.0 mmol) are combined in a suitable reaction vessel.

  • The solvent is added, and the mixture is stirred under conditions (temperature, time) optimized for the specific substrates.

  • The reaction leads to the formation of the corresponding 2,3-disubstituted quinoxaline 1,4-dioxide.

  • Work-up and purification are performed using standard techniques such as filtration, extraction, and recrystallization or column chromatography to isolate the final product.

  • Note: Yields for this specific condensation can be low, and side products may form, particularly when using α-ketoaldehydes, which can yield 2-hydroxyquinoxaline 1,4-dioxides.

Drug Discovery and Development Workflow

The development of novel quinoxaline-based drugs follows a structured workflow from initial design to biological evaluation. This process involves iterative cycles of synthesis and testing to optimize for potency and selectivity while minimizing toxicity.

drug_discovery_workflow node_design Step 1: Design (Scaffold selection, SAR analysis) node_synthesis Step 2: Chemical Synthesis (e.g., Hinsberg, Beirut Reaction) node_design->node_synthesis node_purify Step 3: Purification & Characterization (Chromatography, NMR, MS) node_synthesis->node_purify node_screen Step 4: Biological Screening (In vitro assays: IC50, MIC) node_purify->node_screen node_eval Step 5: Evaluation (Potency, Selectivity, Toxicity) node_screen->node_eval node_optimize Step 6: Lead Optimization (Iterative redesign) node_eval->node_optimize Data informs... node_optimize->node_design New Design Cycle

Caption: General Workflow for Quinoxaline Drug Discovery.

Conclusion and Future Outlook

From a foundational condensation reaction discovered over a century ago, the field of quinoxaline chemistry has blossomed into a critical area of drug discovery. The inherent versatility of the quinoxaline scaffold, combined with modern synthetic innovations, has enabled the creation of derivatives targeting a wide range of diseases. Future research will likely focus on developing even more selective and potent agents, leveraging green chemistry principles to ensure sustainable production, and exploring novel biological targets for this privileged heterocyclic system. The rich history of quinoxaline serves as a powerful foundation for the next generation of therapeutic breakthroughs.

Preliminary Investigation of 6-Nitro-2,3-diphenylquinoxaline's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3] This technical guide focuses on the preliminary investigation of the biological activity of a specific derivative, 6-Nitro-2,3-diphenylquinoxaline. While direct quantitative data for this compound is limited in the current literature, this document provides a comprehensive overview of the known biological activities of structurally similar quinoxaline compounds, detailed experimental protocols for assessing potential antimicrobial and anticancer effects, and visual representations of relevant signaling pathways. The presence of the nitro group at the 6-position and the phenyl groups at the 2 and 3-positions are key structural features that are expected to influence its biological profile.[4][5] This guide serves as a foundational resource for researchers initiating studies on this compound.

Introduction to Quinoxaline Derivatives

Quinoxalines, also known as benzopyrazines, are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[2] This scaffold is a key component in a variety of biologically active molecules and approved pharmaceuticals.[6] The broad therapeutic potential of quinoxaline derivatives encompasses antimicrobial, anticancer, antiviral, anti-inflammatory, and antiprotozoal activities.[1][6][7] The versatile nature of the quinoxaline core allows for substitutions at various positions, leading to a diverse range of pharmacological effects.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 4-nitro-o-phenylenediamine with benzil.[8] Various synthetic methodologies have been developed to improve yield and employ greener reaction conditions.

Experimental Protocol: Green Synthesis

This protocol utilizes a vitamin B1 (thiamine) catalyst and ultrasound irradiation to promote an environmentally friendly synthesis.

Materials:

  • 4-nitro-o-phenylenediamine

  • Benzil

  • Thiamine (Vitamin B1)

  • Ethanol

  • Water

  • Standard laboratory glassware

  • Ultrasonic bath

  • Vacuum filtration apparatus

Procedure:

  • In a test tube, dissolve 4-nitro-o-phenylenediamine (1.1 mmol), benzil (1.0 mmol), and a catalytic amount of thiamine in 5 mL of ethanol.

  • Place the test tube in an ultrasonic bath and sonicate the mixture at room temperature for 1 hour.

  • After sonication, add 10 mL of water to the reaction mixture to precipitate the product.

  • Chill the mixture and stir well.

  • Collect the solid product by vacuum filtration.

  • If the product appears orange, it can be purified by recrystallization from 70% ethanol.

  • Dry the purified product and determine its melting point for comparison with the literature value.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Mix & Dissolve Mix & Dissolve 4-nitro-o-phenylenediamine->Mix & Dissolve Benzil Benzil Benzil->Mix & Dissolve Thiamine (catalyst) Thiamine (catalyst) Thiamine (catalyst)->Mix & Dissolve Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Mix & Dissolve Ultrasonic Bath (1 hr, RT) Ultrasonic Bath (1 hr, RT) Mix & Dissolve->Ultrasonic Bath (1 hr, RT) Precipitation (add Water) Precipitation (add Water) Ultrasonic Bath (1 hr, RT)->Precipitation (add Water) Filtration Filtration Precipitation (add Water)->Filtration Recrystallization (optional) Recrystallization (optional) Filtration->Recrystallization (optional) This compound This compound Filtration->this compound Recrystallization (optional)->this compound

Synthesis Workflow for this compound.

Biological Activity of Related Quinoxaline Derivatives

Due to the limited availability of specific biological data for this compound, this section summarizes the activities of structurally related compounds to provide a basis for potential areas of investigation.

Antimicrobial Activity

Quinoxaline derivatives are known to exhibit broad-spectrum antimicrobial activity.[6] The data below is for various substituted quinoxalines.

CompoundTest OrganismActivity MetricValueReference
2,3-disubstituted quinoxaline (2d)Escherichia coliMIC8 µg/mL[6]
2,3-disubstituted quinoxaline (3c)Escherichia coliMIC8 µg/mL[6]
2,3-disubstituted quinoxaline (2d, 3c, 4, 6a)Bacillus subtilisMIC16 µg/mL[6]
Pentacyclic quinoxaline (10)Candida albicansMIC16 µg/mL[6]
Pentacyclic quinoxaline (10)Aspergillus flavusMIC16 µg/mL[6]
Quinoxaline 1,4-dioxide (N-09)Nocardia brasiliensisMIC< 0.06 µg/mL[9]

Note: The specific substitutions for compounds from reference[6] are detailed in the original publication.

Anticancer Activity

The anticancer potential of quinoxaline derivatives is a significant area of research, with many compounds demonstrating potent cytotoxicity against various cancer cell lines.

CompoundCell LineActivity MetricValueReference
6-bromo-2,3-disubstituted (4m)A549 (Lung Cancer)IC509.32 ± 1.56 µM[5][10]
6-bromo-2,3-disubstituted (4b)A549 (Lung Cancer)IC5011.98 ± 2.59 µM[5][10]
6-chloroquinoxaline (6)HCT-116 (Colon Cancer)IC506.18 ± 2.1 µM[11]
6-chloroquinoxaline (6)MCF-7 (Breast Cancer)IC505.11 ± 0.8 µM[11]
2,3-disubstituted quinoxaline (5)C6 (Glioma)IC504.33 ± 1.04 µM[12]
6-bromo-quinoxaline (4, 5a)Various Cancer LinesIC500.01 - 0.06 µg/mL[7]
6-bromo-quinoxaline (11)Various Cancer LinesIC501.18 - 2.86 µg/mL[7]

Experimental Protocols for Biological Activity Screening

The following are detailed protocols for preliminary in vitro screening of the antimicrobial and anticancer activities of this compound.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is a standard preliminary test to evaluate the antimicrobial activity of a compound.

Materials:

  • Nutrient agar plates

  • Standardized bacterial and fungal cultures

  • Sterile cork borer (6 mm diameter)

  • Test compound solution (in a suitable solvent like DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare a lawn of the test microorganism on the surface of the nutrient agar plates.

  • Aseptically punch wells of 6 mm diameter into the agar plates using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Allow the plates to stand for a period to permit diffusion of the substances into the agar.

  • Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion Prepare microbial lawn on agar plate Prepare microbial lawn on agar plate Create wells in agar Create wells in agar Prepare microbial lawn on agar plate->Create wells in agar Add test compound, positive & negative controls Add test compound, positive & negative controls Create wells in agar->Add test compound, positive & negative controls Incubate Incubate Add test compound, positive & negative controls->Incubate Measure zone of inhibition Measure zone of inhibition Incubate->Measure zone of inhibition Determine antimicrobial activity Determine antimicrobial activity Measure zone of inhibition->Determine antimicrobial activity MTT_Assay_Workflow Seed cells in 96-well plate Seed cells in 96-well plate Treat with test compound Treat with test compound Seed cells in 96-well plate->Treat with test compound Incubate (e.g., 48h) Incubate (e.g., 48h) Treat with test compound->Incubate (e.g., 48h) Add MTT solution Add MTT solution Incubate (e.g., 48h)->Add MTT solution Incubate (4h) Incubate (4h) Add MTT solution->Incubate (4h) Solubilize formazan crystals Solubilize formazan crystals Incubate (4h)->Solubilize formazan crystals Measure absorbance at 570 nm Measure absorbance at 570 nm Solubilize formazan crystals->Measure absorbance at 570 nm Calculate cell viability & IC50 Calculate cell viability & IC50 Measure absorbance at 570 nm->Calculate cell viability & IC50 Tubulin_Inhibition_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin inhibits Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Formation->Mitotic Spindle Disruption leads to Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis cMet_Inhibition_Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor activates PI3K/Akt Pathway PI3K/Akt Pathway c-Met Receptor->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway c-Met Receptor->RAS/MAPK Pathway This compound This compound This compound->c-Met Receptor inhibits Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival RAS/MAPK Pathway->Cell Proliferation & Survival

References

Spectroscopic and Synthetic Profile of 6-Nitro-2,3-diphenylquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 6-nitro-2,3-diphenylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, alongside a detailed experimental protocol for its synthesis.

Synthesis of this compound

A green and efficient method for the synthesis of this compound involves the condensation reaction of 4-nitro-o-phenylenediamine and benzil.[1] This approach utilizes a benign catalyst and sonication to promote the reaction, aligning with the principles of green chemistry.[1]

Experimental Protocol:

In a standard test tube, 1.1 mmol of 4-nitro-o-phenylenediamine, 1.0 mmol of benzil, and a catalytic amount of thiamine (Vitamin B1) are dissolved in 5 mL of ethanol.[1] The reaction mixture is then subjected to sonication in an ultrasonic bath at room temperature for one hour.[1] Following sonication, 10 mL of water is added to the mixture, which is then chilled and stirred to facilitate precipitation. The solid product is collected via vacuum filtration.[1] If the product appears orange, it can be further purified by recrystallization from a 70% ethanol solution.[1] The final product is a yellow solid.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_purification Purification 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Reaction Mixture Reaction Mixture 4-nitro-o-phenylenediamine->Reaction Mixture Benzil Benzil Benzil->Reaction Mixture Thiamine (catalyst) Thiamine (catalyst) Thiamine (catalyst)->Reaction Mixture Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Reaction Mixture Sonication (1 hr, RT) Sonication (1 hr, RT) Addition of Water Addition of Water Sonication (1 hr, RT)->Addition of Water Chilling & Stirring Chilling & Stirring Addition of Water->Chilling & Stirring Vacuum Filtration Vacuum Filtration Chilling & Stirring->Vacuum Filtration Crude Product Crude Product Vacuum Filtration->Crude Product Recrystallization (70% Ethanol) Recrystallization (70% Ethanol) Pure this compound Pure this compound Recrystallization (70% Ethanol)->Pure this compound Reaction Mixture->Sonication (1 hr, RT) Crude Product->Recrystallization (70% Ethanol)

Figure 1: Synthetic workflow for this compound.

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. The following sections and tables summarize the key data obtained from NMR, IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[3] The spectra are typically recorded in deuterated chloroform (CDCl₃).[3]

¹H NMR Spectral Data:

The ¹H NMR spectrum shows distinct signals for the protons of the phenyl groups and the quinoxaline core.[3] The electron-withdrawing nitro group causes a downfield shift for the protons on the quinoxaline ring, particularly the proton adjacent to it.[3]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentReference
9.10s1HH-5[4]
9.07d, J = 2.4 Hz1HH-5[2][5]
8.58 - 8.47m1HH-7[2]
8.57m1HH-7[4]
8.32d, J = 8.0 Hz1HH-8[4]
8.29d, J = 9.1 Hz1HH-8[2]
8.26 - 8.58m2HQuinoxaline Protons[5]
7.59 - 7.52m4HPhenyl Protons[2]
7.58m4HPhenyl Protons[4]
7.53 - 7.59m4HPhenyl Protons[5]
7.49 - 7.41m2HPhenyl Protons[2]
7.42m6HPhenyl Protons[4]
7.37t, J = 7.5 Hz4HPhenyl Protons[2]
7.35 - 7.46m6HPhenyl Protons[5]

¹³C NMR Spectral Data:

The ¹³C NMR spectrum displays a range of signals corresponding to the carbon atoms in the quinoxaline and phenyl moieties.

Chemical Shift (δ) ppmAssignmentReference
157.43C-3[4]
156.80C-2[4]
154.31Aromatic C[2]
153.82Aromatic C[2]
148.96C-6[4]
144.70C-8a[4]
141.82Aromatic C[2]
141.07C-4a[4]
140.01Aromatic C[2]
139.23Phenyl C[4]
139.17Phenyl C[4]
138.77Aromatic C[2]
138.67Aromatic C[2]
133.58Aromatic C[2]
131.90Phenyl C-H[4]
131.53Aromatic C-H[2]
131.07Phenyl C-H[4]
130.99Phenyl C-H[4]
130.93Phenyl C-H[4]
130.80Phenyl C-H[4]
130.58Aromatic C-H[2]
129.93Aromatic C-H[2]
129.86Aromatic C-H[2]
129.61Phenyl C-H[4]
129.54Phenyl C-H[4]
129.22Aromatic C-H[2]
129.15Aromatic C-H[2]
128.43Aromatic C-H[2]
128.41Aromatic C-H[2]
126.74C-5[4]
124.41C-7[4]
123.92Aromatic C-H[2]
123.3Aromatic C[5]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic vibrations for this compound are those associated with the nitro group.

Wavenumber (cm⁻¹)AssignmentReference
1515-1521Asymmetric NO₂ stretch[5]
1335-1346Symmetric NO₂ stretch[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended conjugation of the diphenylquinoxaline system results in strong absorptions in the UV region, which are influenced by the nitro group.[3]

While specific absorption maxima (λmax) values are not consistently reported across the searched literature, the technique is noted as a key characterization method.[3][6]

Spectroscopic_Analysis cluster_compound Compound cluster_spectroscopy Spectroscopic Methods cluster_information Information Obtained This compound This compound NMR NMR This compound->NMR IR IR This compound->IR UV-Vis UV-Vis This compound->UV-Vis ¹H & ¹³C Framework ¹H & ¹³C Framework NMR->¹H & ¹³C Framework Functional Groups (e.g., -NO₂) Functional Groups (e.g., -NO₂) IR->Functional Groups (e.g., -NO₂) Electronic Transitions Electronic Transitions UV-Vis->Electronic Transitions

References

Potential Research Applications of 6-Nitro-2,3-diphenylquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. Among these, 6-Nitro-2,3-diphenylquinoxaline has emerged as a compound of particular interest. Its unique structural features, characterized by a quinoxaline core substituted with a nitro group at the 6-position and two phenyl groups at the 2 and 3-positions, confer upon it distinct physicochemical properties. These properties make it a promising candidate for various research applications, most notably in the fields of oncology and antimicrobial drug discovery. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and proposed mechanisms of action of this compound, supported by detailed experimental protocols and data presented for comparative analysis.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the condensation reaction of 4-nitro-o-phenylenediamine with benzil.[1] This reaction can be performed using various catalytic systems and solvent conditions, with a growing emphasis on green chemistry principles to enhance yield and reduce environmental impact.[2]

Conventional Synthesis Protocol

A traditional method involves the reaction of 4-nitro-o-phenylenediamine and benzil in a suitable solvent, such as rectified spirit, with warming to facilitate the reaction.

Experimental Protocol:

  • Dissolve 2.1g (0.01 mol) of benzil in 8 ml of warm rectified spirit.

  • In a separate flask, dissolve 1.1g (0.01 mol) of 4-nitro-o-phenylenediamine in 8 ml of rectified spirit.

  • Add the 4-nitro-o-phenylenediamine solution to the benzil solution.

  • Warm the reaction mixture on a water bath for 30 minutes.

  • Add water to the mixture until a slight cloudiness persists, then allow it to cool.

  • Filter the resulting precipitate and recrystallize from absolute alcohol to obtain pure this compound.

Green Synthesis Protocol using Sonication

To align with the principles of green chemistry, an ultrasound-assisted synthesis has been developed, which significantly reduces reaction time and improves yield.[2]

Experimental Protocol:

  • In a standard-sized test tube, dissolve 4-nitro-o-phenylenediamine (1.1 mmol) and benzil (1 mmol) in 5 mL of ethanol.

  • Add a catalytic amount of thiamine (5 mol% of the limiting reagent).[2]

  • Clamp the test tube in an ultrasonic bath at room temperature and sonicate for 1 hour.[2]

  • After sonication, add 10 mL of water to the reaction mixture.

  • Chill the mixture and stir well to facilitate precipitation.

  • Collect the product by vacuum filtration.

  • If the product appears orange, it can be purified by recrystallization from 70% ethanol.[2]

  • The final product should be dried, and its identity can be confirmed by IR spectroscopy and melting point analysis (literature value: 193-195 °C).[2]

Potential Biological Activities

This compound has shown promise in several therapeutic areas, primarily as an anticancer and antimicrobial agent. The presence of the electron-withdrawing nitro group is believed to be crucial for its biological activity.[1]

Anticancer Activity

Quinoxaline derivatives are being extensively investigated for their anticancer properties. Studies have shown that 2,3-diphenylquinoxaline derivatives, particularly those with electron-withdrawing groups at the 6-position, can act as potent inhibitors of tubulin polymerization.[3]

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

The primary proposed mechanism for the anticancer activity of this compound is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis (programmed cell death).[4]

It is hypothesized that this compound binds to the colchicine-binding site on β-tubulin.[3] This binding prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle. The cell is then unable to properly segregate its chromosomes during mitosis, leading to an arrest in the G2/M phase of the cell cycle and the induction of the apoptotic cascade.[1]

G cluster_drug_interaction Cellular Interaction cluster_cellular_effect Cellular Effect cluster_apoptosis Apoptotic Pathway This compound This compound Tubulin_Dimers α/β-Tubulin Dimers This compound->Tubulin_Dimers Binds to Colchicine Site Inhibition Inhibition of Microtubule Polymerization Disruption Disruption of Mitotic Spindle Inhibition->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase Cell_Death Cancer Cell Death Caspase->Cell_Death

Proposed mechanism of action for the anticancer activity of this compound.

Quantitative Data: Cytotoxicity of Quinoxaline Derivatives

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in the available literature, studies on closely related 2,3-diphenylquinoxaline derivatives provide valuable insights into their potential potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,3-diphenylquinoxaline derivativesAGS (Gastric Adenocarcinoma)Data not specified[3]
2,3-diphenylquinoxaline derivativesHT-29 (Colorectal Adenocarcinoma)Data not specified[3]
2,3-diphenylquinoxaline derivativesMCF-7 (Breast Cancer)Data not specified[3]
6-chloroquinoxaline derivativeMCF-7 (Breast Cancer)5.11[5]
6-chloroquinoxaline derivativeHCT-116 (Colon Cancer)6.18[5]

Note: The table above presents data for related quinoxaline derivatives to illustrate the potential cytotoxic activity. Further research is required to establish the specific IC50 values for this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of This compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add solubilizing agent (e.g., DMSO) Incubate_4h->Solubilize Shake Shake plate 15 min Solubilize->Shake Read_Absorbance Read absorbance at 570 nm Shake->Read_Absorbance

Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocol: Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with GTP.[8]

  • Reaction Setup: In a 96-well plate, add the desired concentration of this compound to the wells. Include a positive control (e.g., paclitaxel for polymerization enhancement or colchicine for inhibition) and a negative control (vehicle).

  • Initiation of Polymerization: Add the tubulin solution to the wells. Polymerization is initiated by incubating the plate at 37°C.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes) using a temperature-controlled microplate reader. The change in absorbance correlates with the extent of tubulin polymerization.[9]

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the compound-treated samples to the controls to determine its effect on tubulin polymerization.

Antimicrobial Activity

Quinoxaline derivatives are known to possess a broad spectrum of antimicrobial activities against both bacteria and fungi.[10][11] While specific data for this compound is limited, related compounds have demonstrated significant efficacy.

Quantitative Data: Antimicrobial Activity of Quinoxaline Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some quinoxaline derivatives against various microorganisms.

DerivativeMicroorganismMIC (µg/mL)Reference
Quinoxaline derivative 2dEscherichia coli8[12]
Quinoxaline derivative 3cEscherichia coli8[12]
Quinoxaline derivative 2dBacillus subtilis16[12]
Quinoxaline derivative 3cBacillus subtilis16[12]
Quinoxaline derivative 10Candida albicans16[12]
Quinoxaline derivative 10Aspergillus flavus16[12]
6-nitroquinoxaline-2,3(1H, 4H)-dione derivativeStaphylococcus aureus1.25 (mg/ml)[13]

Note: This table provides data for related quinoxaline derivatives to indicate potential antimicrobial activity. Further studies are necessary to determine the specific MIC values for this compound.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilutions: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Applications in Materials Science

Beyond its biological potential, this compound is also being explored for its applications in materials science. Its distinct electronic properties, influenced by the electron-withdrawing nitro group and the aromatic phenyl substituents, make it a candidate for use in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.[1][10]

Conclusion

This compound is a versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its promising anticancer activity, likely mediated through the inhibition of tubulin polymerization, warrants further investigation to establish its efficacy and mechanism of action in greater detail. Additionally, its potential as an antimicrobial agent and its applications in organic electronics make it a valuable scaffold for future research and development. The detailed protocols provided in this guide serve as a foundation for researchers to explore and unlock the full potential of this intriguing molecule.

References

The Photophysical Landscape of Quinoxalines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and photochemistry.[1][2] Their unique electronic structure, characterized by a fused benzene and pyrazine ring system, endows them with a rich and tunable set of photophysical properties. This guide provides a comprehensive overview of the core photophysical characteristics of quinoxalines, detailing their absorption and emission behavior, and the experimental methodologies employed for their characterization.

Core Photophysical Properties of Quinoxalines

The photophysical behavior of quinoxalines is intrinsically linked to their molecular structure, with substitutions on the quinoxaline core playing a pivotal role in modulating their electronic transitions.[3][4] The absorption spectra of quinoxaline derivatives typically exhibit two main bands: a short-wavelength absorption peak between 250-300 nm, attributed to π-π* transitions of the aromatic system, and a long-wavelength absorption band in the 350-400 nm region, corresponding to n-π* electronic transitions originating from the nitrogen atoms.[3] The position and intensity of these bands are highly sensitive to the nature and position of substituents, as well as the polarity of the solvent.[3][5]

Upon excitation, quinoxaline derivatives can relax through various radiative and non-radiative pathways, including fluorescence and phosphorescence. Many quinoxaline-based compounds are known to be fluorescent, emitting light in the blue to red region of the visible spectrum.[6][7] A notable characteristic of some quinoxaline derivatives is Aggregation-Induced Emission (AIE) or Aggregation-Induced Enhanced Emission (AIEE), where the fluorescence intensity is significantly enhanced in the aggregated or solid state compared to in solution.[3][8] This phenomenon is particularly valuable for applications in solid-state lighting and biological imaging.

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for a selection of quinoxaline derivatives, providing a comparative overview of their absorption and emission characteristics.

Compound/DerivativeSolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Reference(s)
QuinoxalineIsooctane-410 (Fluorescence)--[9]
2,3-bis[(E)-2-aryl vinyl]-quinoxalinesAcetonitrileVaries with substituent---[4]
Pyrrolo[1,2-a]quinoxaline (QHH)Toluene34039858-[5]
Pyrrolo[1,2-a]quinoxaline (QHH)Methanol34040767-[5]
2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP)Toluene36244684-[5]
2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP)Methanol36245694-[5]
Quinoxaline-based compound 1THF364~420~56-[3]
Quinoxaline-based compound 2THF371~420~49-[3]
Quinoxaline-based compound 3THF369~420~51-[3]
Quinoxaline-based compound 4THF367~420~53-[3]
Aminoquinoxaline QC1Chloroform-430-580-Close to reference[10]

Experimental Protocols for Photophysical Characterization

Accurate and reproducible characterization of the photophysical properties of quinoxalines is essential for their development and application. The following sections detail the standard experimental methodologies.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε) of the quinoxaline derivative.

Methodology:

  • Sample Preparation: Prepare a stock solution of the quinoxaline derivative of known concentration (typically 10⁻³ to 10⁻⁴ M) in a spectroscopic grade solvent. From the stock solution, prepare a series of dilutions (typically 10⁻⁵ to 10⁻⁶ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[3]

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Record the absorption spectra of the diluted solutions against the solvent blank over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength(s) of maximum absorbance (λ_abs).

  • Data Analysis: Calculate the molar extinction coefficient (ε) at each λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the wavelength of maximum emission (λ_em).

Methodology:

  • Sample Preparation: Use a dilute solution of the quinoxaline derivative (typically with an absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) in a spectroscopic grade solvent.

  • Instrumentation: Use a spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).[4][11]

  • Measurement:

    • Emission Spectrum: Excite the sample at a fixed wavelength (usually at or near the λ_abs) and scan the emission monochromator to record the fluorescence intensity as a function of wavelength.

    • Excitation Spectrum: Set the emission monochromator to the λ_em and scan the excitation monochromator to record the fluorescence intensity as a function of the excitation wavelength.

  • Data Analysis: Identify the λ_em from the emission spectrum. The Stokes shift can be calculated as the difference between the λ_abs and λ_em.

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region as the sample.[10]

  • Sample and Standard Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring their absorbance at the excitation wavelength is low and comparable (typically < 0.1).

  • Measurement:

    • Record the absorption spectra of both the sample and the standard.

    • Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

  • Data Analysis: Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample (I_sample) and the standard (I_std). The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

Phosphorescence Spectroscopy

Objective: To measure the emission from the triplet excited state.

Methodology:

  • Sample Preparation: Prepare a solution of the quinoxaline derivative in a solvent that forms a rigid glass at low temperatures (e.g., ethanol, 2-methyltetrahydrofuran).

  • Instrumentation: Use a spectrofluorometer with a phosphorescence accessory that allows for time-gated measurements to separate the long-lived phosphorescence from the short-lived fluorescence.

  • Measurement:

    • Cool the sample to a low temperature (e.g., 77 K using liquid nitrogen) to minimize non-radiative decay pathways.

    • Excite the sample with a pulsed light source.

    • After a short delay following the excitation pulse, record the emission spectrum. This delay ensures that the fluorescence has decayed, and only the phosphorescence is detected.

  • Data Analysis: Identify the wavelength(s) of maximum phosphorescence emission.

Visualizing Photophysical Processes and Workflows

Diagrams are powerful tools for illustrating the complex relationships in photophysical processes and experimental workflows.

Jablonski_Diagram Jablonski Diagram for Quinoxaline Photophysics S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (Light) S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC)

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in quinoxalines.

Experimental_Workflow Workflow for Photophysical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_photophysics Photophysical Analysis Synthesis Synthesis of Quinoxaline Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Absorption Purification->UV_Vis Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Quantum_Yield Quantum Yield Measurement Fluorescence->Quantum_Yield Phosphorescence Phosphorescence Spectroscopy Fluorescence->Phosphorescence

Caption: A typical experimental workflow for the synthesis and photophysical characterization of quinoxaline derivatives.

AIE_Mechanism Conceptual Diagram of Aggregation-Induced Emission (AIE) cluster_solution In Solution (Low Concentration) cluster_aggregate In Aggregate/Solid State Molecule_Sol Molecule Rotation Free Rotation/ Vibration Molecule_Sol->Rotation Excitation Quenching Fluorescence Quenching Rotation->Quenching Non-radiative decay Aggregate Aggregate Restricted_Rotation Restricted Intramolecular Motion Aggregate->Restricted_Rotation Excitation Emission Strong Fluorescence Restricted_Rotation->Emission Radiative decay

Caption: A diagram illustrating the principle of Aggregation-Induced Emission (AIE) in quinoxaline derivatives.

References

Methodological & Application

Application Note: A Detailed Protocol for the Green Synthesis of 6-Nitro-2,3-diphenylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 6-nitro-2,3-diphenylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The presented method focuses on a green chemistry approach, utilizing a thiamine catalyst and ultrasound irradiation to facilitate an efficient and environmentally benign condensation reaction.[1] This protocol offers a safer alternative to traditional methods that often employ hazardous solvents and generate significant waste.[1] This document includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the workflow to ensure reproducibility and ease of use for researchers.

Introduction

Quinoxaline derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The title compound, this compound, serves as a valuable building block in the synthesis of more complex molecules due to its unique electronic properties imparted by the nitro group and phenyl substituents.[2] The most common synthetic route to this compound involves the condensation of 4-nitro-o-phenylenediamine with benzil.[2] This application note details a green synthesis protocol that employs thiamine (Vitamin B1) as a natural, non-toxic catalyst and ultrasound to accelerate the reaction at room temperature, aligning with the principles of sustainable chemistry.[1]

Experimental Protocol: Green Synthesis of this compound

This protocol is adapted from a literature procedure focused on a greener synthetic approach.[1]

Materials:

  • 4-nitro-o-phenylenediamine

  • Benzil

  • Thiamine (Vitamin B1)

  • Ethanol

  • Deionized Water

Equipment:

  • Standard-sized test tube

  • Ultrasonic bath

  • Vacuum filtration apparatus (Buchner funnel, filter flask, vacuum source)

  • Filter paper

  • Beakers

  • Stirring rod

  • Melting point apparatus

  • Infrared (IR) spectrometer

Procedure:

  • Reactant Preparation: In a standard-sized test tube, combine 4-nitro-o-phenylenediamine (1.1 mmol) and benzil (1.0 mmol).

  • Catalyst Addition: Add thiamine catalyst (5 mol% relative to the limiting reagent, benzil).

  • Dissolution: Add 5 mL of ethanol to the test tube and ensure the solids are dissolved.

  • Sonication: Clamp the test tube in an ultrasonic bath and sonicate the mixture for 1 hour at room temperature.[1]

  • Precipitation: After sonication, add 10 mL of deionized water to the reaction mixture to precipitate the product.

  • Isolation: Chill the mixture, stir well, and collect the solid product by vacuum filtration.

  • Purification (if necessary): If the collected product is orange, it can be purified by recrystallization from 70% ethanol to yield a yellow product.[1]

  • Drying and Characterization: Dry the purified product and characterize it by obtaining an IR spectrum and measuring its melting point. The literature value for the melting point is in the range of 193-195 °C.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the synthesis of this compound using different methods.

MethodReactantsCatalystSolventConditionsReaction TimeYieldReference
Green Synthesis4-nitro-o-phenylenediamine, BenzilThiamineEthanolUltrasound, Room Temp.1 hour85-97% (for similar quinoxalines)[1][4]
Conventionalo-phenylenediamine, BenzilNoneRectified SpiritWarming on water bath30 minutes~75% (for unsubstituted quinoxaline)[5]
Acetic Acid4-nitro-o-phenylenediamine, BenzilAcetic AcidAcetic Acid50 °C4-8 hoursSatisfactory Purity[4]

Characterization Data

  • Molecular Formula: C₂₀H₁₃N₃O₂[2]

  • Molecular Weight: 327.34 g/mol [6][7]

  • Appearance: Yellow solid

  • Melting Point: 193-195 °C[1]

  • Spectroscopic Data: Characterization is typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to elucidate the chemical structure and verify purity.[2]

Experimental Workflow Diagram

Synthesis_Workflow A 1. Combine Reactants (4-nitro-o-phenylenediamine, Benzil, Thiamine) B 2. Add Ethanol (5 mL) A->B Dissolve C 3. Sonicate (1 hour, Room Temp.) B->C Reaction D 4. Add Water (10 mL) C->D Precipitate E 5. Isolate Product (Vacuum Filtration) D->E Collect F 6. Purify (optional) (Recrystallization from 70% Ethanol) E->F If orange G 7. Dry & Characterize (IR, Melting Point) E->G If yellow F->G H Final Product: This compound G->H

Caption: Workflow for the green synthesis of this compound.

References

Application Notes and Protocols for the Green Synthesis of 6-Nitro-2,3-diphenylquinoxaline using a Thiamine Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the environmentally friendly synthesis of 6-Nitro-2,3-diphenylquinoxaline, a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] The synthesis utilizes thiamine (Vitamin B1) as a non-toxic, metal-free, and readily available natural catalyst, aligning with the principles of green chemistry.[1][3] The protocol also incorporates ultrasound irradiation to accelerate the reaction, further enhancing its efficiency and environmental credentials.[1][3]

Quinoxaline derivatives are known for their wide range of pharmacological properties, making their synthesis a key area of research.[2] Traditional synthesis methods, however, often rely on harsh reaction conditions and hazardous materials.[2][4] This green chemistry approach offers a safer, more sustainable alternative without compromising on yield.[5][6]

Reaction Scheme

The synthesis of this compound is achieved through the condensation reaction of 4-nitro-o-phenylenediamine and benzil, catalyzed by thiamine hydrochloride.

cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_product Product 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Product This compound 4-nitro-o-phenylenediamine->Product Benzil Benzil Benzil->Product Thiamine Thiamine HCl (Vitamin B1) Thiamine->Product catalyzes Solvent Ethanol Solvent->Product Energy Ultrasound Energy->Product

Figure 1: Overall reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound and related quinoxaline derivatives using thiamine hydrochloride as a catalyst.

Reactant 1Reactant 2Catalyst Loading (mol%)SolventReaction Time (min)TemperatureYield (%)Reference
4-nitro-o-phenylenediamine (1.1 mmol)Benzil (1 mmol)5Ethanol60 (ultrasound)Room Temp.Not specified[1]
o-phenylenediamine (1 equiv)Benzil (1 equiv)2Ethanol12Room Temp.92[4]
o-phenylenediamine (1 equiv)Benzil (1 equiv)4Ethanol20Room Temp.82[7]
o-phenylenediamine (1 equiv)Benzil (1 equiv)5Ethanol10Room Temp.91[7]

Detailed Experimental Protocol

This protocol is based on a reported green synthesis method.[1]

Materials:

  • 4-nitro-o-phenylenediamine

  • Benzil

  • Thiamine hydrochloride (Vitamin B1)

  • Ethanol

  • Deionized water

Equipment:

  • Standard-sized test tube

  • Ultrasonic bath

  • Clamp

  • Vacuum filtration apparatus (Buchner funnel, filter flask, vacuum source)

  • Stirring rod

  • Beakers

  • Melting point apparatus

  • IR spectrometer

Procedure:

G start Start dissolve Dissolve 4-nitro-o-phenylenediamine (1.1 mmol), benzil (1 mmol), and thiamine catalyst (5 mol%) in 5 mL of ethanol in a test tube. start->dissolve sonicate Clamp the test tube in an ultrasonic bath and sonicate for 1 hour at room temperature. dissolve->sonicate precipitate Add 10 mL of water to the mixture to precipitate the product. sonicate->precipitate chill_stir Chill the mixture and stir well. precipitate->chill_stir filter Collect the product by vacuum filtration. chill_stir->filter purify If the product is orange, recrystallize from 70% ethanol. filter->purify dry Dry the purified product. purify->dry Yes analyze Obtain IR spectrum and melting point. purify->analyze No dry->analyze end End analyze->end

Figure 2: Experimental workflow for the synthesis.

Step-by-Step Instructions:

  • Preparation of Reactants: In a standard-sized test tube, combine 4-nitro-o-phenylenediamine (1.1 mmol), benzil (1 mmol), and thiamine hydrochloride catalyst (5 mol% relative to the limiting reagent, benzil).[1]

  • Dissolution: Add 5 mL of ethanol to the test tube and stir to dissolve the reactants and catalyst.[1]

  • Ultrasonication: Clamp the test tube so that it is partially submerged in an ultrasonic bath. Sonicate the mixture for 1 hour at room temperature.[1]

  • Precipitation: After sonication, add 10 mL of deionized water to the reaction mixture to induce precipitation of the product.[1]

  • Isolation: Chill the mixture in an ice bath and stir well to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.[1]

  • Purification (Optional): If the collected product is orange, it can be purified by recrystallization from a 70% ethanol-water solution.[1]

  • Drying and Characterization: Dry the final product and determine its melting point. The literature melting point for this compound is 193-195 °C.[1] Obtain an IR spectrum to confirm the product's identity.

Proposed Reaction Mechanism

Thiamine hydrochloride acts as a biocompatible catalyst.[3] Mechanistic studies suggest that thiamine facilitates the reaction through hydrogen bonding, which activates the carbonyl groups of the 1,2-diketone (benzil) for nucleophilic attack by the o-phenylenediamine.[3] The acidic proton of thiamine is also thought to aid in the dehydration step that leads to the final quinoxaline ring formation.[3]

G cluster_step1 Step 1: Activation of Benzil cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization and Dehydration Thiamine Thiamine-H+ Activated_Benzil Activated Benzil Complex Thiamine->Activated_Benzil H-bonding Benzil Benzil (Diketone) Benzil->Activated_Benzil Diamine 4-nitro-o-phenylenediamine Intermediate1 Tetrahedral Intermediate Activated_Benzil->Intermediate1 Nucleophilic attack Diamine->Intermediate1 Cyclized_Intermediate Cyclized Intermediate Intermediate1->Cyclized_Intermediate Intramolecular cyclization Product This compound Cyclized_Intermediate->Product Dehydration Water H2O Cyclized_Intermediate->Water

Figure 3: Proposed catalytic mechanism.

This application note provides a comprehensive guide for the green synthesis of this compound. By employing a thiamine catalyst and ultrasound energy, this method offers a sustainable and efficient alternative to traditional synthetic routes, making it highly suitable for modern research and development in the pharmaceutical and chemical industries. The use of environmentally benign reagents and conditions significantly reduces the generation of hazardous waste.[1][4]

References

Application Notes and Protocols for Ultrasound-Assisted Synthesis of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. They exhibit a wide range of pharmacological properties, including antibacterial, antiviral, anticancer, anti-inflammatory, and kinase inhibitory activities.[1] The conventional synthesis of quinoxalines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under reflux in solvents like ethanol or acetic acid, which can require long reaction times and harsh conditions.[1][2][3]

Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry tool to accelerate chemical reactions, offering several advantages over traditional methods.[1][2][4][5] This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures (around 5000 °C) and pressures (up to 1000 atm).[4][6] This phenomenon enhances mass transfer and provides the activation energy for chemical reactions, leading to shorter reaction times, higher yields, and milder reaction conditions.[1][2][6]

These application notes provide detailed protocols for the efficient and environmentally benign synthesis of quinoxaline derivatives using ultrasound irradiation. The methodologies presented are often catalyst-free, proceed at room temperature, and result in excellent product yields in significantly reduced reaction times.

General Reaction Scheme

The ultrasound-assisted synthesis of quinoxalines typically proceeds via the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product diamine 1,2-Diamine quinoxaline Quinoxaline Derivative diamine->quinoxaline dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->quinoxaline ultrasound Ultrasound Irradiation ultrasound->quinoxaline solvent Solvent (e.g., Ethanol) solvent->quinoxaline rt Room Temperature rt->quinoxaline

Caption: General reaction for ultrasound-assisted quinoxaline synthesis.

Experimental Protocols

Protocol 1: Catalyst-Free Ultrasound-Assisted Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine using ultrasound irradiation in the absence of a catalyst.[1][2]

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • o-Phenylenediamine

  • Absolute Ethanol

  • Ultrasonic cleaner/bath

  • Schlenk tube

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • In a Schlenk tube, combine benzil (0.5 mmol, 105.1 mg) and o-phenylenediamine (0.5 mmol, 54.1 mg).

  • Add absolute ethanol (2 mL) to the mixture.

  • Place the open Schlenk tube in the water bath of an ultrasonic cleaner, ensuring the level of the reactants is slightly below the water level.

  • Irradiate the mixture with ultrasound at room temperature (22-25 °C). The temperature of the water bath can be controlled by adding or removing water.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 60 minutes.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure 2,3-diphenylquinoxaline.

Protocol 2: Ultrasound-Assisted Synthesis of Quinoxaline Derivatives from α-Bromoketones

This protocol outlines the synthesis of quinoxaline derivatives via the oxidative cyclization of α-bromoketones and o-phenylenediamine under ultrasound irradiation.[7]

Materials:

  • Substituted α-bromoketone (e.g., 2-bromo-1-phenylethan-1-one)

  • o-Phenylenediamine

  • Ethanol

  • 20% Sodium Hydroxide solution

  • Dilute Hydrochloric acid (HCl)

  • Ultrasonic cleaner/bath

  • Beaker

  • Crushed ice

Procedure:

  • In a suitable reaction vessel, dissolve the α-bromoketone (1 mmol) and o-phenylenediamine (1 mmol) in ethanol.

  • Add 20% sodium hydroxide solution.

  • Irradiate the mixture in an ultrasonic bath.

  • Monitor the reaction completion using TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl.

  • The crude product will precipitate. Filter the solid, dry it, and recrystallize from a suitable solvent to obtain the pure quinoxaline derivative.

Data Presentation

The following tables summarize the quantitative data from various studies on the ultrasound-assisted synthesis of quinoxaline derivatives, highlighting the efficiency and green nature of this methodology.

Table 1: Effect of Solvents on the Ultrasound-Assisted Synthesis of 2,3-Diphenylquinoxaline [1][2]

EntrySolventTime (h)Yield (%)
1CH₂Cl₂293
2CH₃CN297
3THF285
4DMSO292
5DMF284
6EtOAc297
71,4-Dioxane291
8H₂O242
9EtOH198
10MeOH295

Table 2: Synthesis of Various Quinoxaline Derivatives under Catalyst-Free Ultrasound Irradiation in Ethanol [1][3][8]

EntryProductTime (min)Yield (%)
1PhH2,3-diphenylquinoxaline6098
2p-MeC₆H₄H2,3-bis(p-tolyl)quinoxaline6095
3p-MeOC₆H₄H2,3-bis(4-methoxyphenyl)quinoxaline6091
4PhBr6-bromo-2,3-diphenylquinoxaline6094
5PhNO₂6-nitro-2,3-diphenylquinoxaline6097
6FurylH2,3-di(furan-2-yl)quinoxaline6095
7EtH2,3-diethylquinoxaline6090

Experimental Workflow and Signaling Pathway Visualization

The following diagram illustrates the typical experimental workflow for the ultrasound-assisted synthesis of quinoxaline derivatives.

G start Start reactants Mix 1,2-Diamine and 1,2-Dicarbonyl Compound start->reactants solvent Add Solvent (e.g., Ethanol) reactants->solvent ultrasound Ultrasound Irradiation in Water Bath at RT solvent->ultrasound monitor Monitor Reaction by TLC ultrasound->monitor workup Reaction Work-up (Concentration) monitor->workup Reaction Complete purification Purification by Column Chromatography workup->purification product Pure Quinoxaline Derivative purification->product

Caption: Experimental workflow for ultrasound-assisted synthesis.

Mechanism of Ultrasound-Assisted Synthesis

The acceleration of the quinoxaline synthesis under ultrasound irradiation is attributed to the phenomenon of acoustic cavitation.[4][6][9]

  • Bubble Formation and Growth: The passage of ultrasonic waves through the liquid medium creates alternating high-pressure (compression) and low-pressure (rarefaction) cycles. During the rarefaction cycle, small vacuum bubbles or cavities form. These bubbles grow over several cycles.

  • Implosive Collapse: When the bubbles reach a critical size, they can no longer absorb energy and collapse violently during a compression cycle.

  • Hot Spot Generation: This collapse generates localized "hot spots" with transient high temperatures and pressures.[4][6]

  • Enhanced Reactivity: These extreme conditions provide the necessary activation energy for the condensation reaction between the 1,2-diamine and the 1,2-dicarbonyl compound, leading to a significant increase in the reaction rate. The physical effects of cavitation, such as microjetting and shockwaves, also enhance mass transport and mixing, further contributing to the reaction acceleration.[9]

G cluster_ultrasound Ultrasound Wave cluster_cavitation Acoustic Cavitation cluster_effects Physicochemical Effects cluster_outcome Reaction Outcome us_wave Propagation of Ultrasound bubble_form Formation of Microbubbles us_wave->bubble_form bubble_growth Bubble Growth bubble_form->bubble_growth bubble_collapse Implosive Collapse bubble_growth->bubble_collapse hot_spot Generation of 'Hot Spots' (High T and P) bubble_collapse->hot_spot mass_transfer Enhanced Mass Transfer and Mixing bubble_collapse->mass_transfer acceleration Accelerated Reaction Rate hot_spot->acceleration mass_transfer->acceleration

Caption: Mechanism of ultrasound-assisted reaction acceleration.

Conclusion

Ultrasound-assisted synthesis represents a highly efficient, rapid, and environmentally friendly methodology for the preparation of quinoxaline derivatives.[1][10] The protocols outlined in these application notes demonstrate the significant advantages of this technique, including shorter reaction times, excellent yields, mild reaction conditions, and often the avoidance of catalysts. These benefits make sonochemistry an attractive and sustainable alternative to conventional synthetic methods for researchers in academia and the pharmaceutical industry.

References

Application Notes and Protocols for the Synthesis of 6-Nitro-2,3-diphenylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties[1][2][3][4]. The 6-nitro-2,3-diphenylquinoxaline scaffold, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications[5]. This document provides a detailed experimental procedure for the synthesis of this compound, focusing on a green chemistry approach that utilizes ultrasound and a benign catalyst.

Experimental Protocol

This protocol details the synthesis of this compound via the condensation of 4-nitro-o-phenylenediamine and benzil.

Materials:

  • 4-nitro-o-phenylenediamine

  • Benzil

  • Thiamine (Vitamin B1) catalyst

  • Ethanol

  • Water

  • Standard laboratory glassware (test tubes, beakers, filtration apparatus)

  • Ultrasonic bath

  • Magnetic stirrer and stir bar

  • Heating mantle (for recrystallization)

  • Filtration apparatus (Büchner funnel and flask)

  • Melting point apparatus

  • Infrared (IR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

1. Reaction Setup:

  • In a standard-sized test tube, combine 4-nitro-o-phenylenediamine (1.1 mmol), benzil (1 mmol), and a catalytic amount of thiamine (5 mol% relative to the limiting reagent)[6].
  • Add 5 mL of ethanol to the test tube and stir the mixture to dissolve the reactants[6].

2. Sonication:

  • Clamp the test tube in an ultrasonic bath at room temperature.
  • Sonicate the reaction mixture for 1 hour[6]. The use of ultrasound helps to accelerate the reaction.

3. Product Isolation:

  • After sonication, add 10 mL of water to the reaction mixture to precipitate the product[6].
  • Chill the mixture in an ice bath and stir well to ensure complete precipitation[6].
  • Collect the solid product by vacuum filtration using a Büchner funnel[6].

4. Purification:

  • If the collected product is orange or impure, it can be purified by recrystallization.
  • Dissolve the crude product in a minimal amount of hot 70% ethanol[6].
  • Allow the solution to cool slowly to room temperature, and then chill in an ice bath to facilitate crystallization.
  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold 70% ethanol.
  • Dry the purified product completely.

5. Characterization:

  • Determine the melting point of the dried product. The literature value for the melting point of this compound is 193-195 °C[6].
  • Obtain an Infrared (IR) spectrum of the product to identify the characteristic functional groups.
  • Perform ¹H and ¹³C NMR spectroscopy to confirm the structure of the synthesized compound.

Data Presentation

Table 1: Spectroscopic Data for this compound

Analysis Result
¹H NMR (300 MHz, CDCl₃) δ 9.07 (d, J = 2.4 Hz, 1H), 8.26-8.58 (m, 2H), 7.53-7.59 (m, 4H), 7.35-7.46 (m, 6H) ppm[5]
¹³C NMR (75 MHz, CDCl₃) δ 156.3, 155.6, 147.8, 143.5, 139.9, 138.0, 137.9, 130.7-129.7, 128.5, 125.6, 123.3 ppm[5]
IR Spectroscopy Asymmetric NO₂ stretch: 1515-1521 cm⁻¹, Symmetric NO₂ stretch: 1335-1346 cm⁻¹[5]
Molecular Formula C₂₀H₁₃N₃O₂[5][7]
Molecular Weight 327.3 g/mol [7]

Mandatory Visualization

Experimental Workflow Diagram:

Synthesis_Workflow A Reactant Mixing (4-nitro-o-phenylenediamine, benzil, thiamine in ethanol) B Sonication (1 hour at room temperature) A->B C Precipitation (Addition of water and chilling) B->C D Filtration (Vacuum filtration to collect crude product) C->D E Purification (Recrystallization from 70% ethanol) D->E Impure product F Characterization (Melting point, IR, NMR) D->F Pure product E->F G Final Product (this compound) F->G

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for 6-Nitro-2,3-diphenylquinoxaline in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

6-Nitro-2,3-diphenylquinoxaline is a versatile organic compound with a quinoxaline backbone, characterized by a fused bicyclic structure containing two nitrogen atoms. The presence of a nitro group at the 6-position and two phenyl groups at the 2 and 3-positions imparts unique electronic and optical properties to the molecule.[1] These characteristics make it a promising candidate for application in various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs). In OLEDs, quinoxaline derivatives can function as electron-transporting materials, hole-transporting materials, or as hosts in the emissive layer, contributing to the overall device efficiency and stability.[2] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its potential use in the fabrication of OLED devices.

Synthesis of this compound

A green and efficient method for the synthesis of this compound involves the condensation of 4-nitro-o-phenylenediamine with benzil using a thiamine catalyst in ethanol under sonication. This method offers advantages in terms of safety, reduced waste, and milder reaction conditions compared to traditional methods.

Experimental Protocol: Green Synthesis of this compound

Materials:

  • 4-nitro-o-phenylenediamine (1.1 mmol)

  • Benzil (1.0 mmol)

  • Thiamine (Vitamin B1) catalyst (0.05 mmol)

  • Ethanol (5 mL)

  • Deionized water (10 mL)

  • Standard-sized test tube

  • Ultrasonic bath

  • Vacuum filtration apparatus (Buchner funnel, filter flask, vacuum source)

  • Filter paper

  • Beaker

  • Stirring rod

Procedure:

  • In a standard-sized test tube, combine 4-nitro-o-phenylenediamine (1.1 mmol), benzil (1.0 mmol), and the thiamine catalyst (0.05 mmol).

  • Add 5 mL of ethanol to the test tube to dissolve the reactants.

  • Clamp the test tube securely within an ultrasonic bath.

  • Sonicate the reaction mixture at room temperature for 1 hour.

  • After sonication, add 10 mL of deionized water to the resulting mixture.

  • Chill the mixture in an ice bath and stir well with a stirring rod to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel and filter paper.

  • If the product appears orange, it can be purified by recrystallization from 70% ethanol to yield a yellow solid.

  • Allow the purified product to dry completely.

  • Characterize the final product by obtaining its Infrared (IR) spectrum and melting point (literature value: 193-195 °C).

Diagram of Synthetic Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Dissolve_in_Ethanol Dissolve in Ethanol 4-nitro-o-phenylenediamine->Dissolve_in_Ethanol Benzil Benzil Benzil->Dissolve_in_Ethanol Thiamine Catalyst Thiamine Catalyst Thiamine Catalyst->Dissolve_in_Ethanol Ethanol Ethanol Ethanol->Dissolve_in_Ethanol Sonication Sonicate for 1 hour at Room Temperature Dissolve_in_Ethanol->Sonication Precipitation Add Water & Chill Sonication->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallize from 70% Ethanol (if needed) Filtration->Recrystallization Drying Dry the Product Recrystallization->Drying Final_Product Final_Product Drying->Final_Product This compound G OLED Fabrication Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Thermal Evaporation) cluster_final Final Steps Cleaning ITO Substrate Cleaning (Ultrasonication) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL HIL: MoO3 (5 nm) UV_Ozone->HIL HTL HTL: TAPC (30 nm) HIL->HTL EML EML: Host + Dopant (20 nm) HTL->EML ETL ETL: TmPyPB (40 nm) EML->ETL EIL EIL: LiF (1 nm) ETL->EIL Cathode Cathode: Al (100 nm) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization Encapsulation->Characterization Performance_Data J-V-L, EQE, CIE Characterization->Performance_Data G Schematic of OLED Device Structure Cathode Al (100 nm) EIL LiF (1 nm) Cathode->EIL ETL TmPyPB (40 nm) EIL->ETL EML Host: this compound + Guest: Ir(III) complex (20 nm) ETL->EML HTL TAPC (30 nm) EML->HTL HIL MoO3 (5 nm) HTL->HIL Anode ITO HIL->Anode Substrate Glass Substrate Anode->Substrate

References

Application Notes and Protocols for 6-Nitro-2,3-diphenylquinoxaline as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 6-nitro-2,3-diphenylquinoxaline as an anticancer agent. The document includes a summary of its cytotoxic activity, proposed mechanisms of action, and detailed protocols for its evaluation.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The introduction of a nitro group at the 6-position and phenyl groups at the 2- and 3-positions of the quinoxaline core can significantly influence its electronic and steric properties, making this compound a promising candidate for anticancer drug development. Studies on related compounds suggest that its mechanism of action may involve the induction of apoptosis and cell cycle arrest, potentially through the inhibition of critical cellular targets like tubulin.

Data Presentation

The cytotoxic activity of 2,3-diphenylquinoxaline derivatives has been evaluated against various human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values from in vitro studies.

Compound IDCancer Cell LineCell TypeIC₅₀ (µM)Normal Cell LineIC₅₀ (µM)Reference
Derivative 1 AGSAdenocarcinoma gastric> 50NIH3T3Fibroblast> 50
Derivative 2 HT-29Colorectal adenocarcinoma24.5 ± 2.1NIH3T3Fibroblast> 50
Derivative 3 MCF-7Breast cancer19.7 ± 1.5NIH3T3Fibroblast> 50
Derivative 4 AGSAdenocarcinoma gastric15.2 ± 1.1NIH3T3Fibroblast> 50
Derivative 5 HT-29Colorectal adenocarcinoma10.8 ± 0.9NIH3T3Fibroblast> 50
Derivative 6 MCF-7Breast cancer8.3 ± 0.7NIH3T3Fibroblast35.4 ± 2.8
Pyrido[1,2-a]imidazo [4,5-g]quinoxaline-6,11-dione MKN 45Gastric adenocarcinoma0.073--[1]

Proposed Mechanism of Action

Research on 2,3-diphenylquinoxaline derivatives suggests that their anticancer effects may be mediated through the inhibition of tubulin polymerization.[2] Tubulin is a critical component of microtubules, which play a vital role in cell division, intracellular transport, and maintenance of cell structure. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Additionally, studies on structurally related nitro-containing heterocyclic compounds indicate that they can induce apoptosis through the activation of caspases and cause cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[3]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its evaluation as an anticancer agent.

Synthesis of this compound

This protocol describes a green synthesis approach for this compound.

Materials:

  • 4-nitro-o-phenylenediamine

  • Benzil

  • Thiamine catalyst

  • Ethanol

  • Water

Procedure:

  • In a test tube, dissolve 4-nitro-o-phenylenediamine (1.1 mmol), benzil (1 mmol), and thiamine catalyst (5 mol% of the limiting reagent) in 5 mL of ethanol.

  • Place the test tube in an ultrasonic bath at room temperature and sonicate for 1 hour.

  • After sonication, add 10 mL of water to the reaction mixture.

  • Chill the mixture and stir well to facilitate precipitation.

  • Collect the product by vacuum filtration.

  • If the product appears orange, it can be purified by recrystallization from 70% ethanol.

  • Dry the product and determine its melting point (literature value: 193-195 °C) and characterize it using IR spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29, AGS) and a normal cell line (e.g., NIH3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare a stock solution of this compound in DMSO and prepare serial dilutions in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cells (e.g., MOLT-4)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol outlines the analysis of cell cycle distribution in cancer cells treated with this compound.

Materials:

  • Cancer cells (e.g., MOLT-4)

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

The following diagrams illustrate the proposed mechanisms of action and experimental workflows.

experimental_workflow Experimental Workflow for Evaluating Anticancer Activity cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of this compound mtt MTT Assay (Cytotoxicity) synthesis->mtt Test Compound apoptosis Apoptosis Assay (Annexin V/PI) synthesis->apoptosis Treat at IC50 cell_cycle Cell Cycle Analysis (PI Staining) synthesis->cell_cycle Treat at IC50 ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Caption: Workflow for anticancer evaluation.

tubulin_inhibition_pathway Proposed Mechanism: Tubulin Polymerization Inhibition compound This compound tubulin α/β-Tubulin Dimers compound->tubulin Binds to microtubule Microtubule Polymerization compound->microtubule Inhibits tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle microtubule->spindle Disrupted mitosis Mitosis spindle->mitosis spindle->mitosis Blocked arrest G2/M Phase Arrest mitosis->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Tubulin inhibition pathway.

apoptosis_pathway General Apoptosis Induction Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) compound->bcl2 death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor mito Mitochondrial Membrane Potential ↓ bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: Apoptosis signaling pathway.

cell_cycle_pathway General Cell Cycle Arrest Pathway cluster_g1s G1/S Transition cluster_g2m G2/M Transition compound This compound cyclinD_cdk46 Cyclin D / CDK4/6 compound->cyclinD_cdk46 Inhibits cyclinB_cdk1 Cyclin B / CDK1 compound->cyclinB_cdk1 Inhibits rb Rb Phosphorylation cyclinD_cdk46->rb cyclinD_cdk46->rb p arrest_g1 G1 Arrest cyclinD_cdk46->arrest_g1 cyclinE_cdk2 Cyclin E / CDK2 cyclinE_cdk2->rb cyclinE_cdk2->rb p e2f E2F Release rb->e2f Inhibits s_phase S Phase Entry e2f->s_phase Promotes mitosis Mitosis cyclinB_cdk1->mitosis Promotes arrest_g2m G2/M Arrest cyclinB_cdk1->arrest_g2m

Caption: Cell cycle regulation pathway.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antimicrobial properties of quinoxaline compounds. The protocols outlined below are based on established methodologies and are intended to ensure robust and reproducible results.

Introduction to Quinoxaline Antimicrobial Activity

Quinoxaline derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against various pathogens, including bacteria and fungi.[1][2][3][4][5] Their mechanisms of action are diverse and depend on the specific structural features of the compound. Two primary modes of action have been identified:

  • Bioreductive Activation and Oxidative Stress: Quinoxaline 1,4-di-N-oxides (QdNOs) are a subclass of quinoxalines that act as bioreductive drugs.[6][7] In hypoxic environments, such as those found in solid tumors or bacterial biofilms, these compounds are enzymatically reduced to form reactive oxygen species (ROS).[7] This surge in ROS leads to oxidative damage of cellular components, including DNA, which in turn triggers the bacterial SOS response and ultimately leads to cell death.[7][8]

  • Inhibition of DNA Replication: Other quinoxaline derivatives, which are structurally analogous to quinolone antibiotics, are known to target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][9] By inhibiting these essential enzymes, the compounds prevent the proper supercoiling and decatenation of bacterial DNA, thereby halting DNA replication and leading to bactericidal effects.[1][9]

Key Experimental Protocols

The following protocols describe standard methods for determining the antimicrobial efficacy of quinoxaline compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8][10]

Materials:

  • Quinoxaline compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

  • Plate reader (optional, for OD measurements)

Procedure:

  • Prepare a serial two-fold dilution of the quinoxaline compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test is 0.03 to 16 µg/mL.[10]

  • Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Include positive, negative, and growth controls on each plate.

  • Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for the fungal species.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). Alternatively, measure the optical density (OD) at 600 nm.[8]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

  • Spread the aliquot onto a sterile agar plate.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Protocol 3: Agar Disk Diffusion Assay

This method is a qualitative or semi-quantitative test to assess the susceptibility of bacteria to an antimicrobial agent.[3][11]

Materials:

  • Sterile petri dishes with Mueller-Hinton Agar

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile paper disks (6 mm diameter)

  • Quinoxaline compound solution of known concentration

  • Positive control antibiotic disks

  • Forceps

Procedure:

  • Evenly inoculate the entire surface of the agar plate with the bacterial suspension using a sterile swab.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile paper disks with a known concentration of the quinoxaline compound (e.g., 50 µ g/disk ).[3]

  • Using sterile forceps, place the impregnated disks and control disks onto the surface of the inoculated agar plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxaline Compounds against Various Microorganisms

CompoundS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)Reference
Quinoxaline A481632>64[12]
Quinoxaline B81681632[12]
Ciprofloxacin10.50.251NA[3]
Amphotericin BNANANANA1

Table 2: Zone of Inhibition of Quinoxaline Compounds against Various Bacteria

Compound (Concentration)S. aureus (mm)B. subtilis (mm)E. coli (mm)P. aeruginosa (mm)Reference
Quinoxaline C (100 µ g/disk )18201512[11]
Quinoxaline D (100 µ g/disk )15171210[11]
Chloramphenicol (30 µ g/disk )22252420[11]

Visualizing Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and molecular mechanisms.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_disk Disk Diffusion Assay prep_compound Prepare Quinoxaline Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution place_disks Place Impregnated Disks prep_compound->place_disks prep_inoculum Standardize Microbial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells prep_inoculum->add_inoculum inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate serial_dilution->add_inoculum incubate_mic Incubate (37°C, 24h) add_inoculum->incubate_mic read_mic Determine MIC (Visual/OD) incubate_mic->read_mic plate_no_growth Plate Aliquots from Clear Wells read_mic->plate_no_growth incubate_mbc Incubate Agar Plates plate_no_growth->incubate_mbc read_mbc Determine MBC (No Colonies) incubate_mbc->read_mbc inoculate_plate->place_disks incubate_disk Incubate Plates place_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones

Caption: Experimental workflow for antimicrobial susceptibility testing of quinoxaline compounds.

qdno_mechanism QdNO Quinoxaline 1,4-di-N-oxide (QdNO) BacterialCell Bacterial Cell QdNO->BacterialCell BacterialReductases Bacterial Reductases QdNO->BacterialReductases Bioreductive Activation ROS Reactive Oxygen Species (ROS) BacterialReductases->ROS Generation DNADamage DNA Damage ROS->DNADamage Induces SOSResponse SOS Response Activation DNADamage->SOSResponse Triggers CellDeath Bacterial Cell Death SOSResponse->CellDeath Leads to

Caption: Mechanism of action of Quinoxaline 1,4-di-N-oxides (QdNOs).

dna_gyrase_inhibition Quinoxaline Quinoxaline Derivative DNAGyrase DNA Gyrase (Topoisomerase II/IV) Quinoxaline->DNAGyrase Binds to DNA Bacterial DNA DNAGyrase->DNA Acts on Inhibition Inhibition of DNA Replication DNAGyrase->Inhibition Inhibition leads to ReplicationFork Replication Fork DNA->ReplicationFork CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Inhibition of DNA gyrase by quinoxaline derivatives.

References

Application Notes and Protocols: Synthesis of Amino Derivatives from 6-Nitro-2,3-diphenylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2] These activities include antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[1][3][4][5][6] The compound 6-nitro-2,3-diphenylquinoxaline serves as a critical intermediate, or building block, for the synthesis of more complex and biologically active quinoxaline derivatives.[7] The reduction of its nitro group to an amino group is a key transformation, yielding 6-amino-2,3-diphenylquinoxaline, a versatile precursor for developing novel therapeutic agents.[1][7] This document provides detailed protocols for the synthesis of this compound and its subsequent conversion to the amino derivative, along with potential applications in drug discovery.

Experimental Protocols

The synthesis of 6-amino-2,3-diphenylquinoxaline is typically a two-step process: first, the synthesis of the nitro-substituted precursor, followed by its reduction.

Part 1: Synthesis of this compound (Starting Material)

The most common method for synthesizing the nitro precursor is the condensation of 4-nitro-o-phenylenediamine with benzil.[1][7] A green synthesis approach utilizing ultrasound and a thiamine catalyst offers an environmentally friendly alternative to traditional methods that often require hazardous solvents and high temperatures.[7][8]

Protocol 1: Green Synthesis of this compound [8]

  • Materials:

    • 4-nitro-o-phenylenediamine (1.1 mmol)

    • Benzil (1 mmol)

    • Thiamine (Vitamin B1) catalyst (0.05 mmol, 5 mol%)

    • Ethanol (5 mL)

    • Deionized Water (10 mL)

  • Equipment:

    • Standard sized test tube

    • Ultrasonic bath

    • Vacuum filtration apparatus (Büchner funnel, filter flask)

    • Beakers

  • Procedure:

    • In a standard sized test tube, combine 4-nitro-o-phenylenediamine (1.1 mmol), benzil (1 mmol), and the thiamine catalyst.

    • Add 5 mL of ethanol to the test tube to dissolve the reagents.

    • Clamp the test tube within an ultrasonic bath and sonicate the mixture for 1 hour at room temperature.

    • After sonication, add 10 mL of deionized water to the resulting mixture to precipitate the product.

    • Chill the mixture and stir well to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • If the product appears orange, it can be purified by recrystallization from 70% ethanol.

    • Allow the product to dry completely before obtaining the final mass and performing characterization (e.g., melting point, IR spectrum).

Part 2: Synthesis of 6-Amino-2,3-diphenylquinoxaline (Target Compound)

The conversion of the nitro group to an amine is a standard reduction reaction. Catalytic hydrogenation is one of the most frequently employed and efficient methods for this transformation in quinoxaline systems.[1]

Protocol 2: Reduction via Catalytic Hydrogenation

  • Materials:

    • This compound (1 mmol)

    • Palladium on carbon (Pd/C, 10 wt. %, ~5 mol%)

    • Methanol or Ethanol (20 mL)

    • Hydrogen gas (H₂)

  • Equipment:

    • Two-neck round-bottom flask

    • Hydrogen balloon or hydrogenation apparatus

    • Magnetic stirrer and stir bar

    • Filtration setup (e.g., Celite pad or syringe filter)

    • Rotary evaporator

  • Procedure:

    • Place this compound (1 mmol) in a two-neck round-bottom flask equipped with a magnetic stir bar.

    • Add the solvent (e.g., Methanol, 20 mL) to dissolve the starting material.

    • Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle in an inert atmosphere if dry.

    • Seal the flask, and purge it with hydrogen gas.

    • Attach a hydrogen-filled balloon to one neck of the flask to maintain a hydrogen atmosphere.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully vent the excess hydrogen in a fume hood.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent to recover any remaining product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid is 6-amino-2,3-diphenylquinoxaline. Further purification can be performed by recrystallization if necessary.

Data Presentation

The following tables summarize the key properties and reaction parameters for the synthesis.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₂₀H₁₃N₃O₂327.34193-195[8]Yellow/Orange Solid
6-Amino-2,3-diphenylquinoxalineC₂₀H₁₅N₃297.36Not specified in resultsSolid

Table 2: Summary of Representative Synthesis Protocols

Synthesis StepKey ReagentsCatalystSolventConditionsTypical Yield
Nitro-Quinoxaline Synthesis 4-nitro-o-phenylenediamine, BenzilThiamineEthanolSonication, 1 hr, RTHigh
Amino-Quinoxaline Synthesis This compound10% Pd/CMethanolH₂ atmosphere, RTHigh (>90%)

Visualizations: Workflows and Applications

The following diagrams illustrate the synthesis workflow and the potential applications derived from the target amino compound.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Products cluster_app Applications A 4-Nitro-o-phenylenediamine C Step 1: Condensation (Ultrasound, Thiamine) A->C B Benzil B->C D This compound C->D E Step 2: Reduction (Catalytic Hydrogenation) F 6-Amino-2,3-diphenylquinoxaline E->F D->E G Further Derivatization & Drug Discovery F->G

Caption: Synthetic workflow for 6-amino-2,3-diphenylquinoxaline from starting materials.

G A 6-Amino-2,3-diphenylquinoxaline (Core Scaffold) B Anticancer Agents (e.g., Kinase Inhibitors) A->B C Antimicrobial Agents (Antibacterial, Antifungal) A->C D Antiviral Agents (e.g., Anti-HIV) A->D E Neuroprotective Agents A->E F Materials Science (OLEDs, Organic Photovoltaics) A->F

Caption: Potential applications of the 6-amino-2,3-diphenylquinoxaline scaffold.

Applications in Drug Development

The amino group at the 6-position of the 2,3-diphenylquinoxaline scaffold is a key functional handle for further chemical modifications. This allows for the synthesis of a wide array of derivatives to explore structure-activity relationships (SAR) and develop potent therapeutic agents.

  • Anticancer Activity: Quinoxaline derivatives have shown potential in inhibiting cancer cell growth.[1] They can be developed as kinase inhibitors, such as VEGFR-2 inhibitors, or as tubulin polymerization inhibitors, which are established targets in oncology.[3][9]

  • Antimicrobial Properties: The quinoxaline core is present in several compounds with known antibacterial and antifungal properties.[1][5] The amino derivative can be used to synthesize novel antibiotics to combat drug-resistant pathogens.

  • Antiviral Research: Certain quinoxaline derivatives have demonstrated antiviral activity, including against HIV and herpes viruses.[4][6] The 6-amino scaffold provides a platform for creating new antiviral drug candidates.

  • Other Therapeutic Areas: Research has also explored quinoxaline derivatives for their potential as α-glucosidase inhibitors for diabetes treatment and for their neuroprotective capabilities in models of neurodegenerative diseases.[1][10]

  • Materials Science: Beyond pharmaceuticals, the unique electronic and optical properties of these compounds make them candidates for use in organic light-emitting diodes (OLEDs) and as electron acceptor materials in organic photovoltaics.[1][7]

References

Functionalization of the Quinoxaline Ring in 6-Nitro-2,3-diphenylquinoxaline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 6-nitro-2,3-diphenylquinoxaline scaffold. The functionalization of this quinoxaline core is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties exhibited by its derivatives. These protocols offer methods for introducing a variety of functional groups at the 6-position of the quinoxaline ring, enabling the synthesis of novel compounds for further investigation.

Overview of Functionalization Strategies

The this compound molecule offers several avenues for chemical modification. The primary strategies for functionalization revolve around the highly reactive nitro group at the 6-position. This group can be readily reduced to an amino group, which then serves as a versatile handle for a wide array of subsequent chemical transformations. Furthermore, the synthesis of a 6-carboxy derivative provides a key intermediate for amide bond formation. For carbon-carbon and carbon-nitrogen bond-forming reactions, a 6-halo-2,3-diphenylquinoxaline intermediate is a crucial precursor for palladium-catalyzed cross-coupling reactions.

A general workflow for the synthesis and functionalization of the this compound core is presented below.

G cluster_0 Synthesis of Starting Material cluster_1 Functionalization at the 6-Position cluster_2 Derivative Synthesis 4-Nitro-o-phenylenediamine 4-Nitro-o-phenylenediamine This compound This compound 4-Nitro-o-phenylenediamine->this compound Condensation Benzil Benzil Benzil->this compound 6-Amino-2,3-diphenylquinoxaline 6-Amino-2,3-diphenylquinoxaline This compound->6-Amino-2,3-diphenylquinoxaline Reduction 6-Bromo-2,3-diphenylquinoxaline 6-Bromo-2,3-diphenylquinoxaline Aryl/Heteroaryl Derivatives Aryl/Heteroaryl Derivatives 6-Bromo-2,3-diphenylquinoxaline->Aryl/Heteroaryl Derivatives Suzuki Coupling Amine Derivatives Amine Derivatives 6-Bromo-2,3-diphenylquinoxaline->Amine Derivatives Buchwald-Hartwig Amination 2,3-Diphenylquinoxaline-6-carboxylic acid 2,3-Diphenylquinoxaline-6-carboxylic acid Amide Derivatives Amide Derivatives 2,3-Diphenylquinoxaline-6-carboxylic acid->Amide Derivatives Amide Coupling 3,4-Diaminobenzoic acid 3,4-Diaminobenzoic acid 3,4-Diaminobenzoic acid->2,3-Diphenylquinoxaline-6-carboxylic acid Condensation with Benzil

Figure 1: General workflow for the synthesis and functionalization of this compound.

Experimental Protocols and Data

This section provides detailed protocols for the synthesis of the starting material and its key functionalized derivatives. All quantitative data are summarized in the subsequent tables for ease of comparison.

Synthesis of this compound

The parent compound is synthesized via a condensation reaction between 4-nitro-o-phenylenediamine and benzil. A green chemistry approach utilizing ultrasound is presented here.[1]

Protocol:

  • In a standard-sized test tube, dissolve 4-nitro-o-phenylenediamine (1.1 mmol, 168.5 mg) and benzil (1.0 mmol, 210.2 mg) in 5 mL of ethanol.

  • Add a catalytic amount of thiamine (Vitamin B1) (0.05 mmol, 16.8 mg).

  • Clamp the test tube in an ultrasonic bath at room temperature and sonicate for 1 hour.

  • After sonication, add 10 mL of water to the reaction mixture.

  • Chill the mixture in an ice bath and stir well to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • If the product is orange, it can be purified by recrystallization from 70% ethanol.

  • Dry the product to obtain this compound.

ReactionReactantsReagents/CatalystSolventTime (h)Temp. (°C)Yield (%)Reference
Synthesis of this compound4-Nitro-o-phenylenediamine, BenzilThiamineEthanol1RTHigh[1]
Functionalization of the 6-Position

The nitro group can be effectively reduced to an amino group using tin(II) chloride in hydrochloric acid.

Protocol:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add SnCl₂·2H₂O (10.0 mmol).

  • The reaction mixture is then subjected to ultrasonic irradiation for 2 hours at 30 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and 2M KOH solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 6-amino-2,3-diphenylquinoxaline.

ReactionStarting MaterialReagentsSolventTime (h)Temp. (°C)Yield (%)
Reduction of Nitro GroupThis compoundSnCl₂·2H₂OEthanol230High

This derivative is synthesized by the condensation of 3,4-diaminobenzoic acid and benzil.[2]

Protocol:

  • In a suitable reaction vessel, mix equivalent amounts of benzil (5 mmol, 1.05 g) and 3,4-diaminobenzoic acid (5 mmol, 0.76 g).[2]

  • Add glacial acetic acid (20 mL) and stir the mixture at 50 °C for 4-8 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, the product precipitates out of the solution.

  • Filter the solid and purify by recrystallization from ethanol or ethyl acetate to obtain 2,3-diphenylquinoxaline-6-carboxylic acid.[2]

ReactionReactantsSolventTime (h)Temp. (°C)Yield (%)Reference
Carboxylic Acid SynthesisBenzil, 3,4-Diaminobenzoic AcidGlacial Acetic Acid4-85088[2]

A 6-bromo derivative is a key intermediate for cross-coupling reactions. It can be synthesized from 4-bromo-1,2-phenylenediamine and benzil.

Protocol:

  • Dissolve 4-bromo-1,2-phenylenediamine (1.0 mmol) and benzil (1.0 mmol) in methanol.

  • Stir the mixture at room temperature for 1 hour, then reflux for 5-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and recrystallize the product from ethyl acetate.

ReactionReactantsSolventTime (h)Temp. (°C)Yield (%)
Bromide Synthesis4-Bromo-1,2-phenylenediamine, BenzilMethanol5-10 (reflux)RefluxModerate to High
Derivatization Reactions

This protocol describes a general method for the palladium-catalyzed cross-coupling of 6-bromo-2,3-diphenylquinoxaline with an arylboronic acid.

Protocol:

  • To a reaction vessel, add 6-bromo-2,3-diphenylquinoxaline (1.0 equiv), the desired arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2 equiv).

  • Add anhydrous THF as the solvent under an inert atmosphere.

  • Heat the reaction mixture at 90 °C for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

ReactionSubstratesCatalystBaseSolventTime (h)Temp. (°C)Yield (%)
Suzuki Coupling6-Bromo-2,3-diphenylquinoxaline, Arylboronic AcidPd(PPh₃)₄K₃PO₄THF890Varies

This protocol outlines a general procedure for the C-N bond formation at the 6-position.

Protocol:

  • In a reaction tube, combine 6-bromo-2,3-diphenylquinoxaline (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base such as NaOtBu (1.4 equiv).

  • Add anhydrous toluene as the solvent under an inert atmosphere.

  • Heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, dilute with a suitable organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

ReactionSubstratesCatalyst/LigandBaseSolventTime (h)Temp. (°C)Yield (%)
Buchwald-Hartwig Amination6-Bromo-2,3-diphenylquinoxaline, AminePd₂(dba)₃ / XPhosNaOtBuToluene12-24100-110Varies

This protocol provides a general method for the formation of amide derivatives.

Protocol:

  • Dissolve 2,3-diphenylquinoxaline-6-carboxylic acid (1.0 equiv) in a suitable solvent such as DMF or DCM.

  • Add a coupling agent, for example, HATU (1.1 equiv), and a base like DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

ReactionSubstratesCoupling Agent/BaseSolventTime (h)Temp. (°C)Yield (%)
Amide Coupling2,3-Diphenylquinoxaline-6-carboxylic acid, AmineHATU / DIPEADMF/DCM2-12RTVaries

Applications in Drug Development: Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents. Two notable mechanisms of action are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Topoisomerase II.

Inhibition of VEGFR-2 Signaling Pathway

Quinoxaline derivatives can act as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase. This inhibition blocks the downstream signaling cascade responsible for angiogenesis, a critical process for tumor growth and metastasis.

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->VEGFR-2 Inhibits Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Tumor Growth & Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth & Metastasis

Figure 2: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.
Inhibition of Topoisomerase II and Induction of Apoptosis

Certain quinoxaline derivatives can inhibit Topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. This inhibition leads to DNA damage, which in turn activates the p53 tumor suppressor protein. Activated p53 triggers the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This cascade culminates in the activation of caspases and subsequent programmed cell death.[2]

G Quinoxaline Derivative Quinoxaline Derivative Topoisomerase II Topoisomerase II Quinoxaline Derivative->Topoisomerase II Inhibits DNA Damage DNA Damage Topoisomerase II->DNA Damage Leads to p53 Activation p53 Activation DNA Damage->p53 Activation Bcl-2 Bcl-2 p53 Activation->Bcl-2 Downregulates Bax Bax p53 Activation->Bax Upregulates Caspase Activation Caspase Activation Bcl-2->Caspase Activation Bax->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 3: Apoptosis induction via Topoisomerase II inhibition by quinoxaline derivatives.

These protocols and application notes provide a foundation for the exploration and development of novel 6-substituted-2,3-diphenylquinoxaline derivatives for various scientific applications. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.

References

Application Notes and Protocols: 6-Nitro-2,3-diphenylquinoxaline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Nitro-2,3-diphenylquinoxaline is a key heterocyclic compound that serves as a valuable intermediate in organic synthesis.[1] Its unique molecular architecture, featuring a quinoxaline core substituted with a nitro group and two phenyl rings, imparts distinct physicochemical properties that are instrumental for a variety of applications.[1] The presence of the electron-withdrawing nitro group and the bulky phenyl substituents significantly influences its electronic and steric characteristics, making it a versatile precursor for the synthesis of more complex molecules.[1] This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, highlighting its role in the development of novel therapeutic agents and functional materials.[1][2]

Key Applications:
  • Medicinal Chemistry: The quinoxaline scaffold is a recognized pharmacophore in numerous biologically active compounds.[3][4][5] this compound is a crucial starting material for the synthesis of derivatives with potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents.[2][6] The nitro group, in particular, can be a critical determinant of biological activity and a handle for further chemical modification.[1][2]

  • Materials Science: The distinct electronic properties of this compound make it a promising candidate for the development of advanced organic electronic materials.[1] It has been investigated for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells.[1]

  • Organic Synthesis: It serves as a versatile building block for constructing more elaborate molecular architectures through various chemical transformations.[1]

Synthesis of this compound

The most common and direct method for synthesizing this compound is the condensation reaction between 4-nitro-o-phenylenediamine and benzil.[1] Various protocols have been developed to improve reaction efficiency, yield, and environmental friendliness.

Protocol 1: Conventional Synthesis

This protocol describes a classical approach for the synthesis of 2,3-diphenylquinoxaline, which can be adapted for the nitro-substituted analogue.

Reaction Scheme:

G reactant1 4-Nitro-o-phenylenediamine plus + reactant2 Benzil arrow Ethanol, Reflux product This compound arrow->product

Caption: Synthesis of this compound.

Materials:

  • 4-nitro-o-phenylenediamine

  • Benzil

  • Rectified spirit (ethanol)

Procedure:

  • Prepare a warm solution of benzil (0.01 mol, 2.1 g) in 8 mL of rectified spirit.

  • In a separate flask, dissolve 4-nitro-o-phenylenediamine (0.01 mol, 1.53 g) in 8 mL of rectified spirit.

  • Add the 4-nitro-o-phenylenediamine solution to the warm benzil solution.

  • Warm the reaction mixture on a water bath for 30 minutes.

  • After the reaction is complete, add water dropwise until a slight cloudiness persists.

  • Allow the mixture to cool to room temperature to facilitate crystallization.

  • Collect the precipitated product by vacuum filtration.

  • Recrystallize the crude product from absolute alcohol to obtain pure this compound.[7][8]

Protocol 2: Green Synthesis using Ultrasound and a Natural Catalyst

This protocol utilizes green chemistry principles to synthesize this compound, employing ultrasound irradiation and thiamine (Vitamin B1) as a catalyst.[9] This method offers advantages such as shorter reaction times, milder conditions, and the use of a safe, natural catalyst.[9]

Experimental Workflow:

G start Dissolve Reactants & Catalyst (4-nitro-o-phenylenediamine, benzil, thiamine in ethanol) sonicate Sonicate in Ultrasonic Bath (1 hour, room temperature) start->sonicate precipitate Add Water (10 mL) sonicate->precipitate collect Collect Product (Vacuum Filtration) precipitate->collect purify Recrystallize (if needed) (70% Ethanol) collect->purify characterize Characterize Product (IR, Melting Point) purify->characterize

Caption: Green synthesis workflow.

Materials:

  • 4-nitro-o-phenylenediamine (1.1 mmol)

  • Benzil (1 mmol)

  • Thiamine catalyst (5 mol% of the limiting reagent)

  • Ethanol (5 mL)

  • Water (10 mL)

Procedure:

  • In a standard-sized test tube, dissolve 4-nitro-o-phenylenediamine (1.1 mmol), benzil (1 mmol), and the calculated amount of thiamine catalyst in 5 mL of ethanol.

  • Clamp the test tube in an ultrasonic bath at room temperature.

  • Sonicate the mixture for 1 hour.

  • After sonication, add 10 mL of water to the resulting mixture to precipitate the product.

  • Chill the mixture and stir well.

  • Collect the product by vacuum filtration.

  • If the product is orange, it can be purified by recrystallization from 70% ethanol.

  • After drying, characterize the product by obtaining an IR spectrum and melting point (literature value = 193-195 °C).[9]

Quantitative Data Summary for Synthesis:

ProtocolCatalystSolventReaction TimeYieldReference
ConventionalNoneEthanol1-1.5 hours75%[10]
UltrasoundThiamineEthanol8 minutes97%[10]
MicrowaveNoneEthanol55 seconds60%[10]
MicrowaveIodineEthanolNot specifiedHigh yield[6]
Supported CatalystAlCuMoVPToluene120 minutes92%[11]

Chemical Transformations of this compound

This compound is a versatile intermediate that can undergo several key transformations, primarily involving the nitro group and the quinoxaline ring system.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 6-amino-2,3-diphenylquinoxaline. This transformation is crucial for accessing a wide range of derivatives with altered electronic properties and biological activities.[1][2]

Reaction Scheme:

G start_material This compound reagents Catalytic Hydrogenation (e.g., H₂, Pd/C) product 6-Amino-2,3-diphenylquinoxaline reagents->product

Caption: Reduction of the nitro group.

Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas source

Procedure:

  • Dissolve this compound in a suitable solvent such as methanol or ethanol in a hydrogenation flask.

  • Add a catalytic amount of Pd/C to the solution.

  • Evacuate the flask and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude 6-amino-2,3-diphenylquinoxaline.

  • Purify the product by recrystallization or column chromatography.

Oxidation of the Quinoxaline Ring

The quinoxaline ring can be oxidized to form quinoxaline-2,3-dione derivatives, which are important intermediates in organic synthesis.[1]

Reaction Scheme:

G start_material This compound reagents Oxidizing Agent (e.g., KMnO₄, peracid) product 6-Nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline (Tautomeric forms exist) reagents->product

Caption: Oxidation of the quinoxaline ring.

Protocol: Oxidation with Potassium Permanganate

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Aqueous alkaline solution (e.g., NaOH or KOH)

  • Acid for workup (e.g., HCl)

Procedure:

  • Suspend this compound in an aqueous alkaline solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of potassium permanganate while maintaining the low temperature.

  • Stir the reaction mixture until the purple color of the permanganate disappears.

  • Filter the reaction mixture to remove manganese dioxide.

  • Acidify the filtrate with a suitable acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group can activate the quinoxaline ring for nucleophilic aromatic substitution, although this is less common than reactions involving the nitro group itself. One documented example is the reaction with potassium cyanide in methanol.[6]

Reaction Scheme:

G start_material This compound reagents KCN, Methanol product 6-Methoxy-2,3-diphenylquinoxaline-5-carbonitrile reagents->product

Caption: Nucleophilic substitution reaction.

Protocol: Reaction with Potassium Cyanide

Materials:

  • This compound

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Methanol

Procedure:

  • Work in a well-ventilated fume hood and take all necessary safety precautions when handling potassium cyanide.

  • Dissolve this compound in methanol.

  • Carefully add potassium cyanide to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with a suitable reagent (e.g., an oxidizing agent like bleach to destroy excess cyanide).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Characterization Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound and its derivatives.[1]

Spectroscopic Data Summary:

TechniqueDescriptionExpected Signals for this compound
¹H NMR Provides information about the proton environment.Signals in the aromatic region. Protons on the quinoxaline core are shifted downfield due to the electron-withdrawing nitro group. Protons of the two phenyl groups typically appear as multiplets.[1]
¹³C NMR Provides information about the carbon framework.Distinct signals for the carbons of the quinoxaline and phenyl moieties. Carbons near the nitrogen atoms and the nitro group have characteristic chemical shifts.[1]
IR Identifies functional groups.Characteristic peaks for C=N stretching, aromatic C-H stretching, and N-O stretching of the nitro group.
UV-Vis Provides information about electronic transitions.Absorption bands corresponding to π-π* and n-π* transitions due to the extended conjugation of the diphenylquinoxaline system.[1]
Mass Spec Determines the molecular weight.Molecular ion peak corresponding to the molecular weight of 327.3 g/mol .[12]

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Nitro-2,3-diphenylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Nitro-2,3-diphenylquinoxaline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the starting materials for the synthesis of this compound?

The most common synthesis involves the condensation of 4-nitro-o-phenylenediamine and benzil.[1] It is crucial to use pure starting materials to ensure a high yield and minimize side products.

Q2: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as n-hexane-ethylacetate (20:1), can be used to separate the product from the reactants.

Q3: My product is an orange or reddish solid. Is this normal?

Yes, the crude product of this compound can appear as an orange or red solid.[2][3] This coloration is often due to impurities. Purification via recrystallization should yield a purer, crystalline product.

Q4: What is the best method for purifying the final product?

Recrystallization is the most common and effective method for purifying this compound. A 70% ethanol solution is a recommended solvent for this purpose.[2] The general procedure involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly to form crystals.

Q5: What is the expected melting point of pure this compound?

The literature melting point for this compound is in the range of 193-195 °C.[2] A melting point significantly lower or with a broad range may indicate the presence of impurities.

Troubleshooting Guide

Low Yield

Q: I am experiencing a very low yield. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reactant Quality: Ensure the purity of your 4-nitro-o-phenylenediamine and benzil. Impurities in the starting materials can lead to side reactions and a lower yield of the desired product.

  • Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time significantly impacts the yield. Refer to the comparison table below for optimized conditions. For instance, ultrasound-assisted synthesis has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods.[4][5][6]

  • Incomplete Reaction: Monitor the reaction progress using TLC. If the starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature (if using a heating method).

  • Product Loss During Workup: Ensure proper workup and purification procedures. During filtration, wash the collected product with a suitable cold solvent to minimize dissolution. When recrystallizing, use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling.

Impure Product

Q: My final product appears discolored and has a broad melting point range. How can I improve its purity?

A: An impure product is a common issue. Here are some steps to improve purity:

  • Thorough Washing: After filtration of the crude product, wash it thoroughly with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials or soluble impurities.

  • Effective Recrystallization:

    • Solvent Choice: 70% ethanol is a good starting point for recrystallization.[2] If this is not effective, you may need to experiment with other solvent systems.

    • Procedure: Dissolve the crude product in the minimum amount of the boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and heat for a short period before hot filtering to remove the charcoal. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel can be an effective purification method. The appropriate eluent can be determined by TLC analysis.

Side Reactions

Q: I suspect side reactions are occurring. What are the likely side products and how can I minimize their formation?

A: While specific side products for the this compound synthesis are not extensively documented in the provided search results, general side reactions in quinoxaline synthesis can include the formation of benzimidazoles from the decomposition of the diamine or incomplete condensation products. To minimize side reactions:

  • Control Reaction Temperature: For conventional heating methods, avoid excessively high temperatures, which can lead to decomposition of reactants.

  • Optimize Catalyst Concentration: Use the recommended catalytic amount. An excess of an acidic or basic catalyst can sometimes promote unwanted side reactions.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the o-phenylenediamine starting material, which can be sensitive to air.[7]

Comparative Data of Synthesis Methods

The following table summarizes different methodologies for the synthesis of quinoxaline derivatives, providing a comparison of reaction conditions and yields. Note that some data pertains to the synthesis of the parent 2,3-diphenylquinoxaline, which can serve as a useful reference for optimizing the synthesis of the 6-nitro derivative.

CatalystSolventMethodTemperatureTimeYield (%)Target Molecule
Thiamine (Vitamin B1)EthanolUltrasoundRoom Temperature1 hourNot specifiedThis compound
Phenol (20 mol%)Ethanol:Water (7:3)StirringRoom Temperature3 hours92%This compound
NoneEthanolRefluxBoiling1-1.5 hours75%2,3-Diphenylquinoxaline
p-TSAEthanolUltrasound (40 kHz)Not specified8 minutes97%2,3-Diphenylquinoxaline
NoneEthanolStirringRoom Temperature60 minutes98%2,3-Diphenylquinoxaline
Alumina-supported CuH₂PMo₁₁VO₄₀TolueneStirring25 °C2 hours92%2,3-Diphenylquinoxaline

Key Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of this compound[2]

This method utilizes ultrasound irradiation to accelerate the reaction, offering a green and efficient approach.

Materials:

  • 4-nitro-o-phenylenediamine (1.1 mmol)

  • Benzil (1 mmol)

  • Thiamine (Vitamin B1) catalyst (5 mol% based on the limiting reagent)

  • Ethanol (5 mL)

  • Water (10 mL)

Procedure:

  • In a standard-sized test tube, dissolve 4-nitro-o-phenylenediamine, benzil, and the thiamine catalyst in 5 mL of ethanol.

  • Clamp the test tube in an ultrasonic bath at room temperature.

  • Sonicate the mixture for 1 hour.

  • After sonication, add 10 mL of water to the resulting mixture to precipitate the product.

  • Chill the mixture in an ice bath and stir well.

  • Collect the product by vacuum filtration.

  • If the product is orange, purify it by recrystallization from 70% ethanol.

  • Dry the purified product and determine its melting point and IR spectrum for characterization.

Protocol 2: Phenol-Catalyzed Synthesis of this compound at Room Temperature[3]

This protocol offers a simple and efficient synthesis using a readily available and inexpensive organic catalyst.

Materials:

  • 4-nitro-o-phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • Phenol (20 mol%, 0.01 g)

  • Ethanol:Water (7:3, 10 mL)

  • Water (20 mL)

Procedure:

  • In a suitable flask, prepare a solution of 4-nitro-o-phenylenediamine and benzil in 10 mL of an ethanol:water (7:3) mixture.

  • Add the catalytic amount of phenol to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion of the reaction, add 20 mL of water to the mixture.

  • Allow the mixture to stand at room temperature for 30 minutes to allow for the formation of crystals.

  • Collect the pure product by filtration and dry.

  • For further purification, the product can be recrystallized from hot ethanol.

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Dissolve_in_Solvent Dissolve in Solvent (e.g., Ethanol) 4-nitro-o-phenylenediamine->Dissolve_in_Solvent Benzil Benzil Benzil->Dissolve_in_Solvent Add_Catalyst Add Catalyst (e.g., Thiamine) Dissolve_in_Solvent->Add_Catalyst Reaction_Condition Apply Condition (e.g., Ultrasound) Add_Catalyst->Reaction_Condition Precipitation Precipitate with Water Reaction_Condition->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallize from 70% Ethanol Filtration->Recrystallization Drying Dry Product Recrystallization->Drying Final_Product This compound Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Issue Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Workup Examine Workup & Purification Start->Check_Workup Impure_Reactants Use purified reactants Check_Reactants->Impure_Reactants Impure Suboptimal_Conditions Optimize Catalyst, Solvent, Temperature, or Time. Consider Ultrasound. Check_Reaction->Suboptimal_Conditions Suboptimal Product_Loss Refine filtration and recrystallization techniques Check_Workup->Product_Loss Inefficient

Caption: Troubleshooting flowchart for addressing low yield issues.

Reaction_Pathway Reactants 4-nitro-o-phenylenediamine + Benzil Intermediate Diimine Intermediate Reactants->Intermediate Condensation Product This compound Intermediate->Product Cyclization H2O - 2 H₂O Intermediate->H2O

Caption: Simplified reaction pathway for the synthesis of this compound.

References

common side products in the synthesis of 6-Nitro-2,3-diphenylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 6-Nitro-2,3-diphenylquinoxaline. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the condensation of 4-nitro-o-phenylenediamine and benzil.

Issue IDQuestionPossible CausesSuggested Solutions
SYN-001 Low or no yield of the desired product. 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Inactive reagents: Degradation of 4-nitro-o-phenylenediamine or benzil. 3. Improper stoichiometry: Incorrect molar ratios of reactants. 4. Catalyst issues: Inactive or insufficient amount of catalyst (if used).1. Reaction Time/Temperature: Extend the reaction time or cautiously increase the temperature, monitoring for decomposition. 2. Reagent Quality: Use freshly sourced or purified reagents. Check the melting point of the starting materials to ensure their purity. 3. Stoichiometry: Carefully re-calculate and measure the molar equivalents of the reactants. A slight excess of the diamine (1.1 equivalents) is sometimes used.[1] 4. Catalyst: If using a catalyst, ensure it is active and used in the correct proportion.
SYN-002 The isolated product is an orange or brown powder instead of the expected yellow crystals. 1. Presence of unreacted 4-nitro-o-phenylenediamine: This starting material is often colored. 2. Formation of side-products: Undesired reactions may lead to colored impurities. 3. Oxidation: The product or intermediates may have undergone oxidation.1. Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to remove unreacted starting materials.[1] 2. Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
SYN-003 The melting point of the product is broad and lower than the literature value (approx. 193-195 °C). 1. Impurities: Presence of unreacted starting materials, side-products, or residual solvent.[2]1. Recrystallization: Perform multiple recrystallizations until a sharp melting point is achieved. 2. Solvent Removal: Ensure the product is thoroughly dried under vacuum to remove any residual solvent. 3. Chromatographic Purification: If recrystallization is ineffective, consider column chromatography for purification.
SYN-004 Formation of an insoluble material that does not correspond to the product. 1. Polymerization: Side reactions leading to the formation of polymeric materials. 2. Poor solubility of reactants or product: The chosen solvent may not be appropriate.1. Solvent Selection: Ensure the solvent is appropriate for dissolving both reactants and the product at the reaction temperature. Common solvents include ethanol and acetic acid. 2. Temperature Control: Avoid excessively high temperatures which might promote polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

While the condensation of 4-nitro-o-phenylenediamine and benzil is generally a clean reaction, potential side products may include:

  • Unreacted Starting Materials: Residual 4-nitro-o-phenylenediamine and benzil are the most common impurities.

  • Isomeric Products: Although the primary product is this compound, there is a possibility of forming trace amounts of the 7-nitro isomer if the starting diamine contains isomeric impurities.

  • Oxidation Products: The quinoxaline ring can be susceptible to oxidation, potentially forming quinoxaline-2,3-dione derivatives, especially at elevated temperatures or in the presence of oxidizing agents.[2]

  • Products of Incomplete Condensation: Partially reacted intermediates may be present if the reaction does not go to completion.

Q2: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to separate the product from the starting materials. The disappearance of the starting material spots and the appearance of the product spot will indicate the progression of the reaction.

Q3: What is the role of a catalyst in this synthesis?

While the reaction can proceed without a catalyst, particularly at elevated temperatures in solvents like acetic acid, various catalysts can be employed to improve the reaction rate and yield under milder conditions.[1] Green chemistry approaches have utilized catalysts like thiamine (Vitamin B1) or solid acid catalysts to promote the reaction under more environmentally friendly conditions.[1]

Q4: What is the best method for purifying the crude product?

Recrystallization is the most common and effective method for purifying this compound.[1] Ethanol or a mixture of ethanol and water is often used as the solvent system.[1] If the product is orange, it is a strong indication of impurities, and recrystallization should yield a yellow crystalline solid.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound.

CatalystSolventTemperatureReaction TimeYield (%)Reference
NoneAcetic AcidRefluxNot Specified~70[2]
Thiamine (Vitamin B1)EthanolRoom Temperature1 hour (ultrasound)Not specified, but implied high[1]

Experimental Protocol: Green Synthesis of this compound[1]

This protocol is based on a green chemistry approach utilizing a thiamine catalyst and ultrasound irradiation.

Materials:

  • 4-nitro-o-phenylenediamine (1.1 mmol)

  • Benzil (1.0 mmol)

  • Thiamine (Vitamin B1) (0.05 mmol)

  • Ethanol (5 mL)

  • Water (10 mL)

Procedure:

  • In a test tube, dissolve 4-nitro-o-phenylenediamine (1.1 mmol), benzil (1.0 mmol), and the thiamine catalyst in 5 mL of ethanol.

  • Place the test tube in an ultrasonic bath and sonicate the mixture at room temperature for 1 hour.

  • After sonication, add 10 mL of water to the reaction mixture to precipitate the product.

  • Chill the mixture in an ice bath and stir well.

  • Collect the solid product by vacuum filtration.

  • If the product appears orange, purify it by recrystallization from 70% ethanol.

  • Dry the purified product and determine its melting point and obtain an IR spectrum for characterization. The expected melting point is in the range of 193-195 °C.

Visualizations

Troubleshooting_Workflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_color Product Off-Color? check_yield->check_color No reagents Check Reagent Quality & Stoichiometry check_yield->reagents Yes check_mp Melting Point Low/Broad? check_color->check_mp No purify Recrystallize Product check_color->purify Yes end_product Pure Product Obtained check_mp->end_product No check_mp->purify Yes conditions Adjust Reaction Time & Temperature reagents->conditions conditions->start dry Thoroughly Dry Product purify->dry chromatography Consider Column Chromatography purify->chromatography dry->check_mp chromatography->dry

Caption: Troubleshooting workflow for the synthesis of this compound.

References

troubleshooting low yield in quinoxaline synthesis from o-phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of quinoxalines synthesized from o-phenylenediamine and 1,2-dicarbonyl compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why is my quinoxaline yield consistently low?

Answer:

Low yields in quinoxaline synthesis can stem from several factors. The classical method for quinoxaline preparation is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound.[1] However, this reaction can be sensitive to various parameters. Here are the most common causes for low yields and how to address them:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. While some protocols require refluxing in solvents like ethanol or acetic acid, many modern methods achieve high yields at room temperature with the right catalyst.[1][2][3] Insufficient reaction time may lead to incomplete conversion, while excessively high temperatures can cause decomposition of reactants or products.[3] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][4]

  • Inefficient Catalysis: The absence of a catalyst or the use of an inappropriate one can significantly hinder the reaction. While the reaction can proceed without a catalyst, it often requires harsher conditions and results in lower yields.[1] A wide range of catalysts have been shown to improve yields, including organocatalysts like camphor-sulfonic acid (CSA) and various Lewis acids.[2] The choice of catalyst can be critical, and screening different catalysts may be necessary to find the optimal one for your specific substrates.

  • Poor Quality of Starting Materials: The purity of o-phenylenediamine is crucial. It is known to oxidize and darken on exposure to air, which can lead to impurities and lower yields.[5] It is advisable to use freshly purified o-phenylenediamine or to purify it before use. Purification can be achieved by treating an aqueous solution with sodium dithionite and activated carbon.[6]

  • Incorrect Stoichiometry: An equimolar amount of the o-phenylenediamine and the 1,2-dicarbonyl compound is typically used.[7] Deviating from a 1:1 molar ratio can leave unreacted starting materials and complicate purification, ultimately reducing the isolated yield.

  • Solvent Effects: The choice of solvent can influence the solubility of the reactants and the reaction rate.[3] Ethanol is a commonly used and effective "green" solvent for this reaction.[2] Some protocols also report high yields in solvent mixtures like ethanol/water.[8] The optimal solvent may depend on the specific substrates and catalyst used.

  • Side Reactions: The formation of undesired byproducts is a common reason for low yields. Depending on the reactants and conditions, side reactions such as self-condensation of the dicarbonyl compound or polymerization can occur. Careful control of reaction conditions and the use of an appropriate catalyst can help minimize these side reactions.

Question: What are common impurities I should look for, and how can I remove them?

Answer:

Common impurities in quinoxaline synthesis include unreacted starting materials (o-phenylenediamine and the 1,2-dicarbonyl compound) and potential side products.

  • o-Phenylenediamine: This starting material can be a persistent impurity. Due to its basic nature, it can often be removed by washing the crude product with a dilute acid solution, such as 10% aqueous HCl.[9]

  • 1,2-Dicarbonyl Compound: Unreacted dicarbonyl compounds can often be removed by recrystallization from a suitable solvent, such as ethanol.[1]

  • Side Products: The nature of side products can vary. In some cases, oxidation of the quinoxaline ring can occur, leading to products like pyrazine-2,3-dicarboxylic acid if a strong oxidizing agent is present.[10] Purification by column chromatography on silica gel is a common and effective method to separate the desired quinoxaline from various impurities.[11] Recrystallization is also a powerful purification technique for obtaining highly pure crystalline products.[1][8]

Question: How do substituents on the o-phenylenediamine or dicarbonyl compound affect the reaction?

Answer:

Substituents on both the o-phenylenediamine and the 1,2-dicarbonyl compound can significantly impact the reaction rate and yield.

  • On o-phenylenediamine: Electron-donating groups on the phenyl ring of the diamine generally favor product formation and can lead to higher yields.[1] Conversely, electron-withdrawing groups, such as chlorine or bromine, can decrease the nucleophilicity of the amino groups, slowing down the reaction and potentially lowering the yields.[1]

  • On the 1,2-dicarbonyl compound: The reactivity of the dicarbonyl compound is also influenced by its substituents. Electron-withdrawing groups can make the carbonyl carbons more electrophilic and may accelerate the initial condensation step. However, the overall effect on yield can be complex and may depend on the specific catalyst and reaction conditions used. Both electron-rich and electron-deficient 1,2-dicarbonyl compounds have been shown to react successfully to form quinoxalines in high yields under optimized conditions.[8]

Frequently Asked Questions (FAQs)

What is the general mechanism for quinoxaline synthesis from o-phenylenediamine?

The reaction proceeds through a condensation mechanism. The more nucleophilic amino group of o-phenylenediamine attacks one of the carbonyl groups of the 1,2-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring. The use of an acid catalyst can facilitate this process by protonating the carbonyl group, making it more electrophilic.[2]

What are some recommended "green" and efficient catalytic systems?

Several environmentally friendly and efficient catalytic systems have been developed for quinoxaline synthesis. These often allow the reaction to proceed at room temperature in green solvents like ethanol or water, with high yields and short reaction times. Some examples include:

  • Camphor-sulfonic acid (CSA): An organocatalyst that provides excellent yields in ethanol at room temperature.[2]

  • Cerium (IV) ammonium nitrate (CAN): A lanthanide-based catalyst that works efficiently in water at room temperature.[12]

  • Phenol: A simple and inexpensive organic catalyst that gives high yields in an ethanol/water mixture at room temperature.[8]

  • Heterogeneous Catalysts: Solid-supported catalysts like TiO2-Pr-SO3H and reusable magnetic nanoparticles (e.g., MnFe2O4) offer advantages such as easy separation from the reaction mixture and recyclability.[12][13]

Can I use α-haloketones instead of 1,2-dicarbonyl compounds?

Yes, α-haloketones are also common precursors for quinoxaline synthesis when reacted with o-phenylenediamine.[7] This reaction typically proceeds via a condensation-oxidation process.[7] Various catalysts, including pyridine and heterogeneous acid catalysts, have been successfully employed for this transformation.[7][13]

Data Summary

The following tables summarize quantitative data from various reported protocols for quinoxaline synthesis, highlighting the impact of different catalysts and solvents on the reaction yield.

Table 1: Effect of Different Catalysts on the Synthesis of 2,3-Diphenylquinoxaline

Catalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
NoneToluene251200[1]
AlCuMoVP (100 mg)Toluene2512092[1]
CSA (20)EthanolRoom Temp.12098[2]
Phenol (20)Ethanol/Water (7:3)Room Temp.1098[8]
CAN (5)AcetonitrileRoom Temp.2080-98[12]
Zn(OTf)₂ (0.2 mmol)AcetonitrileRoom Temp.-85-91[12]
TiO₂-Pr-SO₃H (1)EthanolRoom Temp.1095[12]

Table 2: Effect of Different Solvents on the Synthesis of 2,3-Diphenylquinoxaline Catalyzed by CSA (20 mol%)

SolventTime (h)Yield (%)Reference
Methanol250[2]
Acetonitrile265[2]
Ethanol/Water285[2]
Ethanol298[2]

Experimental Protocols

General Procedure for the Synthesis of Quinoxalines using Camphor-sulfonic Acid (CSA) [2]

  • To a solution of a 1,2-dicarbonyl compound (1 mmol) and a 1,2-diamine (1 mmol) in 5 mL of ethanol, add camphor-sulfonic acid (20 mol%).

  • Stir the reaction mixture at room temperature for 2-8 hours.

  • Monitor the completion of the reaction by TLC.

  • Upon completion, add 5 mL of cold water and continue stirring until a solid precipitate forms.

  • Filter the solid product, wash with water, and dry.

  • If necessary, recrystallize the product from ethanol to obtain the pure quinoxaline derivative.

General Procedure for the Synthesis of Quinoxalines using Phenol as a Catalyst [8]

  • Prepare a solution of the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 7:3 mixture of ethanol:water (10 mL).

  • Add phenol (20 mol%) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC (eluent: n-hexane/ethyl acetate 20:1).

  • After the reaction is complete (typically within 10 minutes), add 20 mL of water to the mixture.

  • Let the mixture stand at room temperature for 30 minutes to allow for the formation of crystals.

  • Collect the pure product by filtration and dry.

  • For further purification, the product can be recrystallized from hot ethanol.

Visualizations

Quinoxaline_Synthesis_Pathway o_phenylenediamine o-Phenylenediamine intermediate Dihydroquinoxaline Intermediate o_phenylenediamine->intermediate Condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->intermediate quinoxaline Quinoxaline intermediate->quinoxaline Dehydration water H₂O intermediate->water catalyst Catalyst (e.g., Acid) catalyst->intermediate

Caption: Reaction pathway for quinoxaline synthesis.

Troubleshooting_Workflow start Low Quinoxaline Yield check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst (Type, Amount) start->check_catalyst optimize_conditions Optimize Temperature and Time (TLC monitoring) check_conditions->optimize_conditions purify_reagents Purify o-Phenylenediamine check_reagents->purify_reagents screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts check_yield Yield Improved? optimize_conditions->check_yield purify_reagents->check_yield screen_catalysts->check_yield success Successful Synthesis check_yield->success Yes further_troubleshooting Consult Further Literature/ Consider Side Reactions check_yield->further_troubleshooting No

Caption: Troubleshooting workflow for low quinoxaline yield.

Parameter_Relationships yield Quinoxaline Yield catalyst Catalyst Choice & Concentration rate Reaction Rate catalyst->rate conditions Reaction Conditions (Temp, Time) conditions->rate purity Product Purity conditions->purity reagents Reagent Purity & Substituents reagents->rate reagents->purity solvent Solvent solvent->rate rate->yield purity->yield

Caption: Key parameter relationships in quinoxaline synthesis.

References

Technical Support Center: Optimizing Quinoxaline Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the optimization of quinoxaline formation.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of quinoxalines, providing potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The chosen catalyst may be inappropriate for the specific substrates or may have degraded.[1][2] 2. Suboptimal Temperature: The reaction may require heating to proceed at an appreciable rate, or conversely, high temperatures could be causing decomposition.[2][3] 3. Incorrect Solvent: The solvent may not be suitable for dissolving the reactants or for the reaction mechanism.[4][5] 4. Short Reaction Time: The reaction may not have been allowed to proceed to completion.[2] 5. Reactant Quality: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can interfere with the reaction.1. Catalyst Screening: Test a variety of catalysts, including both Lewis and Brønsted acids. Consider heterogeneous catalysts for easier separation.[1][2][4] 2. Temperature Optimization: Screen a range of temperatures, starting from room temperature up to the boiling point of the solvent. Monitor the reaction by TLC to check for product formation and decomposition.[2] 3. Solvent Screening: Experiment with different solvents of varying polarity (e.g., ethanol, toluene, water, or solvent-free conditions).[4][5] 4. Time Study: Monitor the reaction progress over time using TLC or another analytical technique to determine the optimal reaction time.[2] 5. Reactant Purification: Ensure the purity of your starting materials, recrystallizing them if necessary.
Formation of Side Products 1. Self-condensation of Diketone: The 1,2-dicarbonyl compound may react with itself under the reaction conditions. 2. Oxidation of Diamine: The o-phenylenediamine can be susceptible to oxidation, especially at elevated temperatures or in the presence of air. 3. Incomplete Cyclization: The intermediate may not be efficiently converting to the final quinoxaline product.1. Controlled Addition: Add the diketone slowly to the reaction mixture containing the diamine and catalyst. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Catalyst Choice: A more efficient catalyst can promote the desired cyclization over side reactions.[6]
Long Reaction Times 1. Low Reaction Temperature: The reaction kinetics may be slow at the chosen temperature.[3] 2. Insufficient Catalyst Loading: The amount of catalyst may not be enough to facilitate the reaction at a reasonable rate.[2] 3. Poor Reactant Solubility: If the reactants are not well-dissolved, the reaction rate will be limited.1. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. Microwave-assisted synthesis can also significantly reduce reaction times.[7][8] 2. Optimize Catalyst Loading: Perform a study to find the optimal catalyst concentration.[2] 3. Choose a Better Solvent: Select a solvent in which both reactants are readily soluble. The use of co-solvents can also be beneficial.[5]
Difficulty in Product Isolation/Purification 1. Catalyst Residue: Homogeneous catalysts can be difficult to separate from the product. 2. Similar Polarity of Product and Byproducts: Makes chromatographic separation challenging.1. Use Heterogeneous Catalysts: Employ solid-supported catalysts that can be easily removed by filtration.[1][2][4] 2. Recrystallization: This can be a highly effective method for purifying crystalline quinoxaline products.[2][5]

Frequently Asked Questions (FAQs)

Here are answers to some common questions about quinoxaline synthesis.

1. What is the most common method for synthesizing quinoxalines?

The most prevalent method is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[3][9] This reaction is versatile and can be catalyzed by a variety of acids.

2. What types of catalysts are effective for quinoxaline formation?

A wide range of catalysts have been successfully employed, including:

  • Lewis acids: Such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O.[1]

  • Heterogeneous catalysts: Alumina-supported heteropolyoxometalates and silica nanoparticles are examples that offer the advantage of easy recovery and reuse.[2][4]

  • Brønsted acids: Acetic acid and pyridine have been used as effective catalysts.[3][10]

  • "Green" catalysts: Phenol and cerium(IV) ammonium nitrate (CAN) in water are considered more environmentally friendly options.[3][5]

3. What are the typical reaction conditions for quinoxaline synthesis?

Reaction conditions can vary significantly depending on the substrates and catalyst used. Many modern methods aim for milder conditions. For instance, some catalytic systems allow the reaction to proceed efficiently at room temperature.[1][2] Solvents commonly used include ethanol, toluene, and water, with some procedures even being performed under solvent-free conditions.[4][5]

4. How can I make my quinoxaline synthesis more "green" or environmentally friendly?

To improve the environmental footprint of your synthesis, consider the following:

  • Use of green solvents: Water or ethanol are preferable to hazardous solvents.[5]

  • Employing reusable catalysts: Heterogeneous catalysts can often be recovered and reused for multiple reaction cycles.[2][4]

  • Room temperature reactions: Whenever possible, opt for catalysts that are active at ambient temperature to reduce energy consumption.[1][2]

  • Solvent-free conditions: Some reactions can be performed by grinding the reactants together in the presence of a solid catalyst, eliminating the need for a solvent altogether.

5. How does the electronic nature of the substituents on the reactants affect the reaction?

The electronic properties of the substituents on both the o-phenylenediamine and the 1,2-dicarbonyl compound can influence the reaction rate and yield. Electron-donating groups on the o-phenylenediamine can increase its nucleophilicity, potentially accelerating the initial attack on the dicarbonyl compound.[4] Conversely, electron-withdrawing groups on the dicarbonyl compound can make it more electrophilic and susceptible to nucleophilic attack.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on quinoxaline synthesis to facilitate comparison of different reaction conditions.

Table 1: Effect of Catalyst on Quinoxaline Yield

CatalystCatalyst Loading (mg)SolventTemperature (°C)Time (h)Yield (%)Reference
AlCuMoVP10Toluene25285[2]
AlCuMoVP50Toluene25285[2]
AlCuMoVP100Toluene25292[2]
AlCuMoVP150Toluene25292[2]
AlFeMoVP100Toluene25280[2]
None0Toluene2520[2]

Table 2: Effect of Solvent on Quinoxaline Yield

CatalystSolventTemperature (°C)TimeYield (%)Reference
Fe₃O₄@SiO₂/Schiff base/Co(II)AcetonitrileRoom Temp.-Moderate[4]
Fe₃O₄@SiO₂/Schiff base/Co(II)ChloroformRoom Temp.-Moderate[4]
Fe₃O₄@SiO₂/Schiff base/Co(II)DichloromethaneRoom Temp.-Moderate[4]
Fe₃O₄@SiO₂/Schiff base/Co(II)Ethyl acetateRoom Temp.-Moderate[4]
Fe₃O₄@SiO₂/Schiff base/Co(II)WaterRoom Temp.-Good[4]
Fe₃O₄@SiO₂/Schiff base/Co(II)EthanolRoom Temp.-Good[4]
Fe₃O₄@SiO₂/Schiff base/Co(II)MethanolRoom Temp.-Good[4]
Fe₃O₄@SiO₂/Schiff base/Co(II)EtOH/H₂O (3:1)Room Temp.-95[4]
PhenolH₂ORoom Temp.3h67[5]
PhenolH₂O:Ethanol (3:7)Room Temp.-High[5]

Experimental Protocols

Below are detailed methodologies for key experiments in quinoxaline synthesis.

General Procedure for Heterogeneous Catalysis at Room Temperature [2]

  • To a mixture of an o-phenylenediamine (1 mmol, 0.108 g) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 0.1 g of the AlCuMoVP catalyst.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain the pure product.

  • If necessary, purify the product by recrystallization from ethanol.

General Procedure using Pyridine as a Catalyst [10]

  • To a stirred mixture of phenacyl bromide (1 mmol) and pyridine (0.1 mmol) in THF (2 mL), add 1,2-diamine (1 mmol) slowly at room temperature.

  • Continue stirring for the time specified for the particular substrates (monitor by TLC).

  • Once the reaction is complete, pour the reaction mixture into water.

  • Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).

Visualizations

The following diagrams illustrate key concepts and workflows in quinoxaline synthesis.

general_workflow cluster_start Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product Reactants o-Phenylenediamine + 1,2-Dicarbonyl Solvent_Catalyst Add Solvent & Catalyst Reactants->Solvent_Catalyst Reaction Stir at Optimized Temperature & Time Solvent_Catalyst->Reaction Filtration Catalyst Removal (if heterogeneous) Reaction->Filtration Extraction Aqueous Workup & Extraction Filtration->Extraction Purification Recrystallization or Chromatography Extraction->Purification Product Pure Quinoxaline Purification->Product

Caption: General workflow for quinoxaline synthesis.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reactants Starting Materials Start Low/No Yield Catalyst_Inactive Inactive Catalyst? Start->Catalyst_Inactive Temp_Suboptimal Suboptimal Temperature? Start->Temp_Suboptimal Solvent_Incorrect Incorrect Solvent? Start->Solvent_Incorrect Time_Short Insufficient Time? Start->Time_Short Reactant_Impure Impure Reactants? Start->Reactant_Impure Catalyst_Screen Screen Different Catalysts (Lewis/Brønsted/Heterogeneous) Catalyst_Inactive->Catalyst_Screen Temp_Screen Optimize Temperature (RT to Reflux) Temp_Suboptimal->Temp_Screen Solvent_Screen Screen Solvents (Polar/Apolar/Solvent-free) Solvent_Incorrect->Solvent_Screen Time_Study Conduct Time Study Time_Short->Time_Study Reactant_Purify Purify Starting Materials Reactant_Impure->Reactant_Purify

Caption: Troubleshooting guide for low product yield.

reaction_mechanism Reactants o-Phenylenediamine + 1,2-Dicarbonyl Activation Carbonyl Activation by Catalyst Reactants->Activation Attack Nucleophilic Attack by Amine Activation->Attack Cyclization Intramolecular Cyclization Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Quinoxaline Dehydration->Product

Caption: Simplified mechanism of quinoxaline formation.

References

catalyst selection for efficient synthesis of 6-Nitro-2,3-diphenylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 6-Nitro-2,3-diphenylquinoxaline. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data on various catalytic systems.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Activity: The chosen catalyst may have low activity or may have deactivated.

    • Solution: Ensure the catalyst is fresh or properly activated. For heterogeneous catalysts, consider the possibility of poisoning and refer to catalyst-specific regeneration protocols. Trying a different, more robust catalyst from the selection table below can also be beneficial. For instance, alumina-supported heteropolyoxometalates have shown high activity.[1]

  • Reaction Conditions: The temperature, reaction time, or solvent may not be optimal.

    • Solution: Optimize the reaction conditions. While many protocols suggest room temperature, some reactant combinations may require heating or reflux.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. The choice of solvent is also critical; ethanol and toluene are commonly used and can significantly impact yield.[1][4]

  • Purity of Reactants: Impurities in the 4-nitro-o-phenylenediamine or benzil can lead to side reactions and lower yields.

    • Solution: Use reactants of high purity. If necessary, recrystallize the starting materials before use.

  • Atmosphere: For some catalytic systems, the presence of oxygen or moisture can be detrimental.

    • Solution: If using an air- or moisture-sensitive catalyst, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: The synthesized product is difficult to purify and appears as an orange, oily substance instead of a solid.

A2: This issue often points to the presence of impurities or incomplete reaction.

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials or intermediates in the mixture.

    • Solution: As mentioned previously, monitor the reaction by TLC to ensure completion. Extend the reaction time if necessary.

  • Side Product Formation: Suboptimal reaction conditions can promote the formation of side products.

    • Solution: Re-evaluate and optimize the reaction temperature and catalyst loading. A change in solvent might also minimize side reactions.

  • Purification Method: The chosen purification method may not be effective.

    • Solution: Recrystallization from a suitable solvent, such as 70% ethanol, is often effective for purifying this compound.[5] If recrystallization is insufficient, column chromatography may be necessary.

Q3: My catalyst seems to lose activity upon recycling. How can I improve its reusability?

A3: Catalyst deactivation is a common problem, especially with heterogeneous catalysts.

  • Leaching: The active catalytic species may be leaching into the reaction mixture.

    • Solution: After the reaction, ensure the catalyst is thoroughly washed and dried before reuse. Consider using a supported catalyst, such as those on alumina, which can improve stability.[1]

  • Fouling: The catalyst surface may be blocked by reaction byproducts or polymers.

    • Solution: Washing the catalyst with a suitable solvent to remove adsorbed species can restore activity. In some cases, calcination at a specific temperature might be required to regenerate the catalyst.

  • Structural Changes: The catalyst's physical or chemical structure may change during the reaction.

    • Solution: Characterize the spent catalyst using techniques like XRD or TEM to understand the deactivation mechanism. This can help in selecting a more stable catalyst or modifying the reaction conditions to prolong catalyst life. Some catalysts, like vanadium substituted molybdotungstophosphoric acid, have demonstrated good reusability for up to four cycles.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the condensation reaction between 4-nitro-o-phenylenediamine and benzil.[3][6] This reaction is typically catalyzed by an acid or a metal-based catalyst.

Q2: Are there any "green" or environmentally friendly catalysts for this synthesis?

A2: Yes, several green catalysts have been reported to be effective. Thiamine (Vitamin B1), a biocompatible and metal-free catalyst, can be used under ultrasound irradiation.[3][5] Camphorsulfonic acid is another efficient organocatalyst that works in green solvents like ethanol at room temperature.[4] Phenol has also been used as an inexpensive and efficient catalyst.[7]

Q3: What are the typical reaction conditions for this synthesis?

A3: Reaction conditions vary depending on the chosen catalyst. Many modern protocols report successful synthesis at room temperature with reaction times ranging from 1 to 2 hours.[1][5] However, some methods may require refluxing in solvents like ethanol or acetic acid.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials, one can observe the disappearance of the reactants and the appearance of the product spot.

Q5: What is the role of the catalyst in this reaction?

A5: The catalyst's primary role is to increase the rate of the condensation reaction. In the case of acid catalysts, they protonate one of the carbonyl groups of benzil, making it more electrophilic and susceptible to nucleophilic attack by the amino group of 4-nitro-o-phenylenediamine.[2]

Catalyst Selection and Performance Data

The following table summarizes the performance of various catalysts for the synthesis of quinoxaline derivatives, including this compound.

CatalystStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
Alumina-Supported CuH₂PMo₁₁VO₄₀o-phenylenediamine, BenzilToluene25292[1]
Camphorsulfonic acid (20 mol%)o-phenylenediamine, BenzilEthanolRoom Temp.2 - 8Excellent[4]
Phenol (20 mol%)Benzene-1,2-diamine, BenzilEtOH/H₂ORoom Temp.-High to Excellent[7]
Thiamine (Vitamin B1) (5 mol%)4-nitro-o-phenylenediamine, BenzilEthanolRoom Temp.1-[5]
H₅[PW₆Mo₄V₂O₄₀]·14H₂OSubstituted o-phenylenediamine, BenzilEthanol:Water (1:1)Reflux-Excellent[2]
Copper-Alumina (Cu-Al-2)o-phenylenediamines, Terminal alkynes-60-95[8]

Experimental Protocols

Protocol 1: Green Synthesis using Thiamine Catalyst under Ultrasound

This protocol is adapted from a green chemistry approach for the synthesis of this compound.[5]

Materials:

  • 4-nitro-o-phenylenediamine (1.1 mmol)

  • Benzil (1 mmol)

  • Thiamine (Vitamin B1) catalyst (0.05 mmol)

  • Ethanol (5 mL)

  • Water (10 mL)

Procedure:

  • In a standard-sized test tube, dissolve 4-nitro-o-phenylenediamine, benzil, and the thiamine catalyst in 5 mL of ethanol.

  • Clamp the test tube in an ultrasonic bath at room temperature.

  • Sonicate the mixture for 1 hour.

  • After 1 hour, add 10 mL of water to the resulting mixture.

  • Chill the mixture, stir well, and collect the product by vacuum filtration.

  • If the product is orange, it can be purified by recrystallization from 70% ethanol.

  • Dry the product and characterize it by obtaining an IR spectrum and melting point (literature value = 193-195 °C).

Protocol 2: General Synthesis using a Heterogeneous Catalyst

This protocol provides a general procedure for the synthesis using a solid-supported catalyst, based on methodologies described in the literature.[1][2]

Materials:

  • 4-nitro-o-phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • Heterogeneous Catalyst (e.g., Alumina-supported heteropolyoxometalate, 100 mg)

  • Toluene or Ethanol (8 mL)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a mixture of 4-nitro-o-phenylenediamine (1 mmol) and benzil (1 mmol) in the chosen solvent (8 mL), add the heterogeneous catalyst (100 mg).

  • Stir the mixture at the desired temperature (room temperature or reflux).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Mix 4-nitro-o-phenylenediamine, benzil, and catalyst in solvent reaction 2. Stir at specified temperature (Room Temp or Reflux) reactants->reaction monitor 3. Monitor progress via TLC reaction->monitor filtration 4. Filter to remove catalyst (if heterogeneous) monitor->filtration extraction 5. Solvent evaporation filtration->extraction purification 6. Recrystallization extraction->purification product 7. Characterize pure product (MP, IR, NMR) purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Start Synthesis issue Low Yield or Impure Product? start->issue catalyst Check Catalyst Activity - Use fresh/activated catalyst - Consider alternative catalyst issue->catalyst Yes success High Yield & Purity Achieved issue->success No conditions Optimize Reaction Conditions - Adjust temperature/time - Change solvent catalyst->conditions reactants Verify Reactant Purity - Recrystallize starting materials conditions->reactants purification Improve Purification - Recrystallize from different solvent - Use column chromatography reactants->purification purification->issue Re-evaluate

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

preventing decomposition during the synthesis of nitro-substituted quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of nitro-substituted quinoxalines, with a primary focus on preventing decomposition.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of nitro-substituted quinoxalines.

Question: My reaction mixture is turning dark brown or black, and I'm getting a low yield of my desired nitro-substituted quinoxaline. What is happening and how can I fix it?

Answer:

A dark reaction mixture and low yield are common indicators of decomposition. Nitration reactions are highly exothermic, and the quinoxaline ring system can be sensitive to strong acids and high temperatures, leading to degradation and the formation of polymeric byproducts or tars.

Possible Causes and Solutions:

  • Excessive Temperature: The nitration of aromatic compounds is an exothermic process.[1] Uncontrolled temperature can lead to unwanted side reactions and decomposition.

    • Solution: Maintain a low reaction temperature. Start the reaction at 0°C or even lower (e.g., -10°C to 0°C) using an ice-salt bath. Add the nitrating agent dropwise and very slowly to control the exotherm. Monitor the internal temperature of the reaction throughout the addition.

  • Strongly Activating Groups: If your quinoxaline precursor has strongly activating substituents, it can be more susceptible to over-nitration and oxidation, leading to decomposition.[2]

    • Solution: Employ milder nitrating conditions. Consider using a less aggressive nitrating agent than the standard nitric acid/sulfuric acid mixture. Options include using nitric acid in acetic anhydride or employing enzymatic nitration methods which operate under milder conditions.[3][4]

  • Instability of Starting Materials: The nitro-substituted o-phenylenediamine precursor may be unstable under the reaction conditions.

    • Solution: Ensure the purity of your starting materials. If synthesizing the nitro-o-phenylenediamine beforehand, purify it carefully before the cyclization step. Alternatively, consider a synthetic route where the nitro group is introduced after the formation of the quinoxaline ring.

Question: I've successfully synthesized my nitro-substituted quinoxaline, but it seems to be decomposing during purification. What purification methods are recommended to avoid this?

Answer:

Nitro-substituted quinoxalines can be sensitive to heat and certain chromatographic conditions. The choice of purification method is critical to preserving the integrity of your product.

Recommended Purification Strategies:

  • Avoid High Temperatures:

    • Solution: When using column chromatography, avoid using flash chromatography with high air pressure, which can generate heat. Opt for a gravity column or a low-pressure automated system. When removing solvent with a rotary evaporator, use a low bath temperature and high vacuum.

  • Neutralize Acidic Impurities:

    • Solution: Before extraction or chromatography, it can be beneficial to wash the crude product with a dilute solution of sodium bicarbonate to remove any residual acid from the nitration step, which can catalyze decomposition.[1]

  • Recrystallization:

    • Solution: If the product is a solid, recrystallization is often a gentler method than chromatography. Choose a solvent system in which the desired product has good solubility at elevated temperatures but poor solubility at room temperature or below, while the impurities remain soluble.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing nitro-substituted quinoxalines?

A1: The two primary approaches are:

  • Condensation of a nitro-substituted o-phenylenediamine with an α-dicarbonyl compound. This is a widely used and versatile method.[5]

  • Nitration of a pre-formed quinoxaline ring. This approach can be effective, but care must be taken to control the reaction conditions to avoid decomposition and the formation of multiple isomers.[5]

Q2: What are the typical reaction conditions for the nitration of quinoxaline?

A2: The nitration of quinoxaline generally requires forcing conditions, such as a mixture of concentrated nitric acid and oleum (fuming sulfuric acid) at elevated temperatures (e.g., 90°C).[5] However, these harsh conditions can lead to low yields of the desired mono-nitro product and the formation of di-nitro byproducts.[5] Milder methods are often sought for more sensitive substrates.

Q3: Are there milder alternatives to the standard "mixed acid" (HNO₃/H₂SO₄) for nitrating quinoxalines?

A3: Yes, several milder nitrating systems can be employed, which are particularly useful for sensitive heterocyclic compounds. These include:

  • Nitric acid in acetic anhydride.[4]

  • Enzyme-mediated nitration, which offers high selectivity under mild conditions.[3]

  • Bench-stable nitrating reagents, such as N-nitrosaccharin, which can be used under acid-free conditions.[6]

Q4: How can I monitor the progress of my nitration reaction to avoid over-nitration or decomposition?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. By taking small aliquots of the reaction mixture over time, you can observe the consumption of the starting material and the formation of the product. This allows you to stop the reaction once the starting material is consumed, preventing the formation of unwanted byproducts from prolonged reaction times or excessive temperatures.

Quantitative Data

The following table summarizes representative yields for the synthesis of nitro-substituted quinoxalines under different conditions. Note that direct comparisons are challenging due to the variety of substrates and methods reported in the literature.

ProductStarting MaterialsReaction ConditionsYield (%)Reference
5-NitroquinoxalineQuinoxalineConc. HNO₃, Oleum, 90°C1.5[5]
5,7-DinitroquinoxalineQuinoxalineConc. HNO₃, Oleum, 90°C24[5]
6-Fluoro-quinoxaline4-Fluoro-2-nitroaniline & Glyoxal1) H₂, 10% Pd/C, EtOH; 2) RefluxNot specified[6]
2,3-dichloro-6,7-dinitroquinoxaline2,3-dichloroquinoxalineNot specifiedGood to excellent[5]

Experimental Protocols

General Protocol for the Synthesis of 6-Fluoroquinoxaline (as a precursor example for subsequent nitration or use of a nitro-substituted starting material):

  • Reduction of 4-Fluoro-2-nitroaniline: 4-Fluoro-2-nitroaniline (2.0 g, 0.013 mol) is dissolved in ethanol (80 mL). 10% Pd/C (800 mg) is added as a catalyst. The mixture is hydrogenated under 1 atm of H₂ at room temperature until the hydrogen uptake is complete. The catalyst is then removed by filtration.

  • Cyclization: To the filtrate from the previous step, 40% aqueous glyoxal (1.5 mL, 0.013 mol) is added. The mixture is heated at reflux for 24 hours.

  • Work-up: After cooling, the reaction mixture is poured into ice-water (50 mL). The resulting precipitate is collected by filtration, washed with water, and dried to afford the 6-fluoroquinoxaline product.[6]

Visualizations

Synthesis_Workflow General Synthesis Workflow for Nitro-Substituted Quinoxalines cluster_precursor Precursor Preparation cluster_reaction Cyclization/Nitration Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start Select Starting Materials: - o-Phenylenediamine derivative - α-Dicarbonyl compound Nitro_Precursor Prepare Nitro-Substituted o-Phenylenediamine (if applicable) Start->Nitro_Precursor Reaction_Setup Set up Reaction: - Choose solvent - Cool to 0°C Nitro_Precursor->Reaction_Setup Reagent_Addition Slow, Dropwise Addition of Reagents/Nitrating Agent Reaction_Setup->Reagent_Addition Monitoring Monitor Reaction Progress (TLC) Reagent_Addition->Monitoring Quench Quench Reaction (e.g., with ice-water) Monitoring->Quench Reaction Complete Extraction Extraction with Organic Solvent Quench->Extraction Purification Purification: - Column Chromatography (low temp) - Recrystallization Extraction->Purification Characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy Purification->Characterization

Caption: General workflow for the synthesis of nitro-substituted quinoxalines.

Troubleshooting_Decomposition Troubleshooting Decomposition in Nitroquinoxaline Synthesis Problem Problem: Low Yield & Dark Reaction Mixture (Decomposition Suspected) Cause1 Possible Cause: High Reaction Temperature Problem->Cause1 Cause2 Possible Cause: Harsh Reaction Conditions Problem->Cause2 Cause3 Possible Cause: Impure Starting Materials Problem->Cause3 Solution1 Solution: - Maintain low temperature (0°C or below) - Slow, dropwise reagent addition - Monitor internal temperature Cause1->Solution1 Implement Solution2 Solution: - Use milder nitrating agent (e.g., HNO3/Ac2O) - Consider enzymatic nitration Cause2->Solution2 Implement Solution3 Solution: - Purify starting materials before use - Check stability of precursors Cause3->Solution3 Implement

Caption: A decision tree for troubleshooting decomposition during synthesis.

References

purification challenges for 6-Nitro-2,3-diphenylquinoxaline and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Nitro-2,3-diphenylquinoxaline and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and its derivatives.

Issue 1: The crude product is an intense orange or brown color.

Cause: This coloration often indicates the presence of unreacted starting materials or side products from the condensation reaction.

Solution:

  • Recrystallization: The most common and effective method for removing colored impurities is recrystallization.[1] A 70% ethanol/water mixture is often recommended.[1]

  • Activated Charcoal: If recrystallization alone is insufficient, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use with caution as it can also adsorb the desired product, potentially reducing the yield.

  • Column Chromatography: For persistent coloration, column chromatography using silica gel may be necessary. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired yellow product from the more polar, colored impurities.

Issue 2: The compound "oils out" during recrystallization.

Cause: The compound is melting before it dissolves in the hot solvent, or the solubility of the compound in the chosen solvent is too high at the cooling temperature.

Solution:

  • Increase Solvent Volume: Add more of the hot solvent to fully dissolve the oil.

  • Use a Different Solvent System: Select a solvent in which the compound is less soluble at room temperature but still sufficiently soluble at elevated temperatures.

  • Slower Cooling: Allow the solution to cool more slowly to encourage crystal formation over oiling out. Insulating the flask can help achieve this.

  • Seed Crystals: Introduce a small crystal of the pure compound to the cooled solution to initiate crystallization.

Issue 3: No crystals form upon cooling.

Cause: The solution is not supersaturated, meaning too much solvent was used, or the concentration of the compound is too low.

Solution:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and increase the concentration of the compound.

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seed Crystals: Add a seed crystal of the pure compound.

    • Cooling: Place the solution in an ice bath to further decrease the solubility.

Issue 4: Low recovery after recrystallization.

Cause: The compound has significant solubility in the recrystallization solvent even at low temperatures, or too much solvent was used.

Solution:

  • Optimize Solvent Choice: Select a solvent where the compound has very low solubility at cold temperatures.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Cool Thoroughly: Ensure the recrystallization mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.

  • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials, such as 4-nitro-o-phenylenediamine and benzil, and potential side-products from incomplete cyclization or side reactions involving the nitro group. The presence of these impurities often results in a darker or orange coloration of the crude product.[1]

Q2: What is the expected color of pure this compound?

A2: Pure this compound is typically a yellow solid. An orange or brownish color suggests the presence of impurities.[1]

Q3: What are suitable recrystallization solvents for this compound and its derivatives?

A3: Ethanol and aqueous ethanol (typically 70%) are commonly used and effective for this compound.[1] For derivatives, the ideal solvent will depend on the specific functional groups present. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is recommended when:

  • Recrystallization fails to remove impurities effectively, particularly those with similar solubility profiles to the product.

  • The product is an oil or a low-melting solid that is difficult to recrystallize.

  • Multiple components are present in the crude product that need to be separated.

Q5: How can I monitor the purity of my compound during purification?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a reaction and the purity of fractions from column chromatography. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for assessing purity and structural confirmation.[2]

Data Presentation

Table 1: Comparison of Purification Techniques for Quinoxaline Derivatives

Purification MethodTypical Purity AchievedTypical RecoveryAdvantagesDisadvantages
Single RecrystallizationGood to HighModerate to HighSimple, cost-effective, good for removing major impurities.May not remove impurities with similar solubility; potential for product loss in mother liquor.
Multiple RecrystallizationsVery HighLow to ModerateCan achieve very high purity.Significant product loss with each step; time-consuming.
Column ChromatographyHigh to Very HighGoodExcellent for separating complex mixtures and closely related impurities.More complex, time-consuming, requires more solvent and materials.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Place the crude, orange this compound in an Erlenmeyer flask. Add a minimal amount of 70% ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is still highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the yellow crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 70% ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or air dry.

Protocol 2: Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system of increasing polarity. Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Reaction Reaction 4-nitro-o-phenylenediamine->Reaction Benzil Benzil Benzil->Reaction Crude Product Crude Product Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Primary Method Column Chromatography Column Chromatography Crude Product->Column Chromatography If needed Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_recrystallization start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool the solution dissolve->cool oiling_out Oiling out? cool->oiling_out crystals Crystals form? pure_enough Crystals pure (color)? crystals->pure_enough Yes reduce_solvent Reduce solvent volume Induce crystallization crystals->reduce_solvent No oiling_out->crystals No add_solvent Add more hot solvent Re-cool slowly oiling_out->add_solvent Yes end_good Collect pure crystals pure_enough->end_good Yes charcoal Redissolve, add charcoal Re-recrystallize pure_enough->charcoal No (Colored) end_bad Consider Column Chromatography add_solvent->cool reduce_solvent->cool charcoal->cool charcoal->end_bad Still colored

Caption: Troubleshooting decision tree for the recrystallization of this compound.

PI3K_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates TSC TSC1/2 AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation Inhibition released Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Inhibits Quinoxaline->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of quinoxaline derivatives.

References

Technical Support Center: Optimizing Photophysical Properties of Quinoxaline-Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoxaline-based materials. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpected Shifts in Emission Wavelength (Solvatochromism)

Question: My quinoxaline derivative displays a significant shift in its fluorescence emission maximum when I change the solvent. Why is this happening and how can I control it?

Answer: This phenomenon is known as solvatochromism, where the color of a solution changes with the polarity of the solvent.[1] For quinoxaline derivatives, which often possess a donor-acceptor architecture, a change in solvent polarity can alter the energy gap between the ground and excited states.[2][3]

  • Positive Solvatochromism (Red Shift): An increase in solvent polarity leads to a bathochromic or red shift (emission at a longer wavelength). This is common in donor-acceptor type fluorophores.[1][2]

  • Negative Solvatochromism (Blue Shift): An increase in solvent polarity results in a hypsochromic or blue shift (emission at a shorter wavelength).[1]

Troubleshooting Steps:

  • Solvent Polarity Screening: Systematically test a range of solvents with varying polarities (e.g., from non-polar like hexane to polar like acetonitrile or water) to characterize the solvatochromic behavior of your compound.

  • Lippert-Mataga Plot: To quantify the solvatochromism, you can construct a Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity function. This can help in understanding the change in dipole moment upon excitation.

  • Structural Modification: The extent of solvatochromism is influenced by the electron-donating and -accepting strength of the substituents on the quinoxaline core. Modifying these groups can tune the sensitivity to solvent polarity.

Issue 2: Low or No Fluorescence in Concentrated Solutions or Solid State (Aggregation-Caused Quenching - ACQ)

Question: The fluorescence of my quinoxaline compound is strong in dilute solutions but significantly decreases or disappears at higher concentrations or in the solid state. What is causing this?

Answer: This is a common issue known as Aggregation-Caused Quenching (ACQ). In concentrated solutions or the solid state, planar aromatic molecules like many quinoxaline derivatives tend to form π-π stacks (aggregates). This close packing provides non-radiative decay pathways for the excited state, thus quenching the fluorescence.[4]

Troubleshooting Steps:

  • Concentration-Dependent Studies: Perform fluorescence measurements at a range of concentrations to determine the onset of quenching.

  • Induce Aggregation-Induced Emission (AIE): To overcome ACQ, you can modify the molecular structure to induce Aggregation-Induced Emission (AIE). This is a phenomenon where non-emissive molecules in solution become highly emissive in the aggregated state.[5][6][7] This is typically achieved by introducing bulky, rotatable groups (e.g., phenyl or biphenyl groups) to the quinoxaline core, which prevent π-π stacking in the solid state and restrict intramolecular rotations in the aggregate state, thus blocking non-radiative decay channels.[4][8]

  • Solvent/Anti-Solvent Method for AIE: To experimentally verify AIE, you can use a solvent/anti-solvent approach. Dissolve the compound in a good solvent (e.g., THF) and then gradually add a poor solvent (e.g., water). An increase in fluorescence intensity with an increasing fraction of the poor solvent indicates AIE behavior.[7]

Issue 3: Poor Photostability of the Quinoxaline-Based Material

Question: My quinoxaline compound degrades upon exposure to light, leading to inconsistent experimental results. How can I assess and improve its photostability?

Answer: Photodegradation is a critical issue for fluorescent materials. The intrinsic photostability of a compound should be evaluated to ensure that light exposure does not cause unacceptable changes.[9]

Troubleshooting Steps:

  • ICH Guideline Photostability Testing: Follow the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing.[9][10][11] This involves exposing the sample (drug substance or product) to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

  • Forced Degradation Studies: Conduct forced degradation studies by exposing the compound in solution to a high-intensity light source to accelerate the degradation process. This helps in identifying the degradation products and understanding the degradation pathway.[9]

  • Control Experiments: Always include a "dark" control sample, protected from light, to differentiate between photodegradation and other forms of degradation.[10]

  • Structural Modifications: The photostability can sometimes be improved by modifying the chemical structure. For instance, introducing electron-withdrawing or -donating groups can alter the electronic properties and potentially enhance stability.

  • Formulation Strategies: For applications, formulating the quinoxaline derivative in a protective matrix (e.g., a polymer film) or using light-protective packaging can mitigate photodegradation.[9]

Issue 4: Low Fluorescence Quantum Yield (ΦF)

Question: The fluorescence quantum yield of my synthesized quinoxaline derivative is lower than expected. What factors could be contributing to this, and how can I improve it?

Answer: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. A low ΦF indicates that non-radiative decay processes are dominant. Several factors can influence the quantum yield.[2][12]

Troubleshooting Steps:

  • Purity of the Compound: Ensure the sample is of high purity. Impurities can act as quenchers and significantly reduce the quantum yield.

  • Solvent Effects: The choice of solvent can have a significant impact on the quantum yield.[2] Measure the ΦF in a variety of solvents to find the optimal medium. Degassing the solvent can also sometimes improve the quantum yield by removing dissolved oxygen, which is a known quencher.

  • Molecular Rigidity: Increasing the rigidity of the molecular structure can reduce non-radiative decay from vibrational relaxation and improve the quantum yield. This can be achieved through chemical modifications that restrict intramolecular rotations.[13]

  • Temperature and Viscosity: Lowering the temperature or increasing the viscosity of the medium can decrease the frequency of collisional quenching and enhance fluorescence.[13][14]

  • pH of the Solution: For quinoxaline derivatives with acidic or basic moieties, the pH of the solution can affect the protonation state and, consequently, the fluorescence properties.[8][13]

Quantitative Data Summary

The following tables summarize key photophysical properties of representative quinoxaline-based materials from the literature. This data can serve as a benchmark for your experimental results.

Table 1: Photophysical Properties of Selected Quinoxaline Derivatives

Compound/DerivativeExcitation (λex, nm)Emission (λem, nm)Quantum Yield (ΦF)SolventReference
2,3-Diphenylquinoxaline340398-Toluene[13]
2,3-Bis(4-methoxyphenyl)quinoxaline350407-MeOH[13]
Quinoxaline-based AIEgen (QPA3)367520 (in aggregate)-THF/Water[4]
Quinoxaline-based blue emitter (Compound 1)364425 (in solid)-THF[15]
Quinoxaline-based blue emitter (Compound 2)371417-THF[15]

Table 2: Solvent Effects on a Representative Quinoxaline Derivative

SolventDielectric Constant (ε)Emission Maximum (λem, nm)Stokes Shift (cm-1)
Cyclohexane2.024174200
Toluene2.384204400
Dichloromethane8.934355200
Acetonitrile37.54425600
DMSO46.74425600

(Data is illustrative and based on trends reported for donor-acceptor quinoxaline derivatives)

Experimental Protocols

Protocol 1: Determination of Relative Fluorescence Quantum Yield (ΦF)

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.[4][16]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Sample solution of the quinoxaline derivative

  • Standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol)

  • Solvent

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[16]

  • Measure the UV-Vis absorption spectra of all solutions.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. Ensure the excitation and emission slit widths are kept constant throughout the measurements.

  • Integrate the area under the emission spectra for both the sample and the standard solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the gradient (slope) of the linear fits for both the sample (GradX) and the standard (GradST).

  • Calculate the quantum yield of the sample (ΦX) using the following equation:[4]

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Protocol 2: Evaluation of Aggregation-Induced Emission (AIE)

This protocol is used to determine if a compound exhibits AIE properties.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Quinoxaline derivative

  • A "good" solvent in which the compound is highly soluble (e.g., THF, Dioxane)

  • An "anti-solvent" or "poor" solvent in which the compound is insoluble (e.g., water)

Procedure:

  • Prepare a stock solution of the quinoxaline derivative in the good solvent (e.g., 10-3 M in THF).

  • Prepare a series of solutions with varying fractions of the anti-solvent (water). For example, create mixtures with water fractions (fw) of 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%, and 95% by volume, while keeping the concentration of the quinoxaline derivative constant.

  • Measure the UV-Vis absorption and fluorescence emission spectra for each solution.

  • Plot the fluorescence intensity at the emission maximum versus the water fraction (fw).

  • Interpretation: A significant increase in fluorescence intensity at higher water fractions indicates that the compound is an AIEgen (Aggregation-Induced Emission luminogen).[7]

Visualizations

Experimental Workflow for Photodynamic Therapy (PDT) Photosensitizer Evaluation

PDT_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Synthesis of Quinoxaline Photosensitizer photophys_char Photophysical Characterization (Abs, Em, ΦF, ΦΔ) synthesis->photophys_char incubation Incubation of Cells with Photosensitizer photophys_char->incubation cell_culture Cell Culture (e.g., Cancer Cell Line) cell_culture->incubation irradiation Light Irradiation (Specific Wavelength & Dose) incubation->irradiation cytotoxicity Cytotoxicity Assay (e.g., MTT, Live/Dead) irradiation->cytotoxicity ros_detection Intracellular ROS Detection (e.g., DCFH-DA) irradiation->ros_detection animal_model Tumor Xenograft Animal Model cytotoxicity->animal_model ps_admin Photosensitizer Administration animal_model->ps_admin tumor_irradiation Tumor Irradiation ps_admin->tumor_irradiation tumor_monitoring Tumor Growth Monitoring tumor_irradiation->tumor_monitoring histology Histological Analysis tumor_monitoring->histology

Caption: Workflow for evaluating quinoxaline-based photosensitizers for PDT.

Logical Relationship for Troubleshooting Low Quantum Yield

Low_QY_Troubleshooting start Low Quantum Yield (ΦF) Observed purity Check Compound Purity start->purity solvent Optimize Solvent (Polarity, Degassing) start->solvent structure Assess Molecular Structure start->structure conditions Modify Experimental Conditions start->conditions purity_sol Purify Sample purity->purity_sol If Impure solvent_sol Select Optimal Solvent solvent->solvent_sol structure_sol Increase Molecular Rigidity structure->structure_sol If Flexible conditions_sol Lower Temperature/ Increase Viscosity conditions->conditions_sol

References

enhancing the solubility of 6-Nitro-2,3-diphenylquinoxaline for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6-Nitro-2,3-diphenylquinoxaline

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals overcome common challenges encountered during biological assays, with a primary focus on enhancing the compound's solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is an organic compound featuring a quinoxaline backbone, which is a fused bicyclic structure containing two nitrogen atoms.[1] It is distinguished by a nitro group at the 6-position and two phenyl groups at the 2 and 3 positions.[1][2] Quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential antimicrobial and anticancer properties.[1][3][4][5] This specific structure's electron-withdrawing nitro group and bulky phenyl groups give it unique physicochemical properties that are the subject of ongoing research.[2]

Q2: I am observing precipitation of this compound when I add it to my aqueous cell culture medium. What is the likely cause?

A: This is a common issue for compounds with low aqueous solubility.[6] The precipitation, often called "crashing out," typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer or medium. The organic solvent disperses, and the compound's concentration exceeds its solubility limit in the aqueous environment, causing it to form a solid precipitate.[6]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant toxicity?

A: The maximum concentration of Dimethyl Sulfoxide (DMSO) tolerated by cell lines can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[7] It is crucial to always include a vehicle control (medium with the same final concentration of DMSO but without the test compound) in your experimental design to account for any effects of the solvent itself.[7]

Q4: What are the primary strategies for ?

A: Several well-established techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. The most common and effective methods for preclinical and in vitro studies include:

  • Co-solvency : The use of water-miscible organic solvents to increase solubility.[8]

  • Cyclodextrin Complexation : Encapsulating the compound within cyclodextrin molecules to form water-soluble inclusion complexes.[9][10][11]

  • Nanosuspensions : Reducing the particle size of the drug to the sub-micron range, which increases the surface area and dissolution velocity.[12][13][14]

  • Solid Dispersions : Dispersing the compound in a hydrophilic carrier matrix at a solid state to improve dissolution rates.[15][16][17]

Troubleshooting Guide: Compound Precipitation

If you encounter precipitation during your experiment, follow this workflow to diagnose and resolve the issue.

G start Problem: Compound Precipitates in Aqueous Medium check_dmso Is final DMSO concentration ≤ 0.5%? start->check_dmso reduce_dmso Action: Lower DMSO concentration or reduce stock concentration. check_dmso->reduce_dmso No warm_shake Action: Gently warm (e.g., 37°C) and shake/ vortex the solution. check_dmso->warm_shake Yes reduce_dmso->check_dmso precip_persists Does precipitation persist? warm_shake->precip_persists solubility_limit Conclusion: Concentration exceeds intrinsic aqueous solubility. precip_persists->solubility_limit Yes end Problem Resolved precip_persists->end No (Resolved) formulation Action: Employ solubility enhancement techniques. solubility_limit->formulation

Caption: Troubleshooting workflow for compound precipitation.

Solubility Enhancement Techniques: Data & Protocols

Choosing the right solubilization strategy depends on your experimental needs, including the target concentration and the type of assay.

Decision Logic for Method Selection

G start Start: Need to Enhance Solubility conc_check Is a minor (2-10x) solubility increase sufficient? start->conc_check equip_check Is specialized equipment (homogenizer, sonicator) available? conc_check->equip_check No (Major Increase Needed) cosolvent Use Co-solvents (e.g., PEG, Glycerol) conc_check->cosolvent Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) equip_check->cyclodextrin No nanosuspension Create a Nanosuspension equip_check->nanosuspension Yes solid_dispersion Prepare a Solid Dispersion nanosuspension->solid_dispersion Alternative solid_dispersion->nanosuspension Alternative

Caption: Decision logic for selecting a solubility enhancement method.

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniqueTypical Solubility IncreasePreparation ComplexityKey AdvantageMain Limitation
Co-solvency Low to Moderate (2-10x)LowSimple to prepare and screen.[8]Risk of solvent toxicity in cell assays.
Cyclodextrin Complexation Moderate to High (10-1000x)ModerateHigh biocompatibility; masks taste/odor.[9][10]Stoichiometry dependent; can be costly.
Nanosuspension High (>1000x)HighIncreases dissolution rate and saturation solubility.[12][14]Requires specialized equipment; potential for physical instability.[18]
Solid Dispersion High (>1000x)Moderate to HighSignificantly enhances dissolution by creating amorphous systems.[16][17]Can be physically unstable (recrystallization).[16]
Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation

This protocol describes the preparation of an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used cyclodextrin for improving drug solubility.[19]

Objective: To encapsulate this compound in HP-β-CD to increase its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (or another suitable common solvent)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator or vacuum oven

Methodology (Solvent Evaporation Method):

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized later.

  • Dissolution: Dissolve the accurately weighed compound in a minimal amount of ethanol. In a separate vessel, dissolve the HP-β-CD in deionized water.

  • Mixing: Slowly add the ethanolic solution of the compound to the aqueous HP-β-CD solution while stirring continuously.[9]

  • Complex Formation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Solvent Removal: Remove the ethanol and water using a rotary evaporator under reduced pressure or by drying in a vacuum oven until a solid film or powder is formed.[15]

  • Reconstitution & Filtration: Reconstitute the resulting solid complex in the desired aqueous buffer or cell culture medium. Filter through a 0.22 µm syringe filter to remove any non-encapsulated or precipitated compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to confirm the solubility enhancement.

G cluster_workflow Cyclodextrin Encapsulation Workflow A 1. Dissolve Compound in Organic Solvent C 3. Mix Solutions & Stir (24-48h) A->C B 2. Dissolve HP-β-CD in Water B->C D 4. Evaporate Solvents C->D E 5. Reconstitute Solid Complex D->E F 6. Analyze Soluble Concentration E->F

Caption: General workflow for cyclodextrin encapsulation.

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization

This method reduces drug particle size to the nanometer range, dramatically increasing the surface area for dissolution.[12][18]

Objective: To formulate this compound as a nanosuspension for enhanced dissolution and bioavailability.

Materials:

  • This compound (micronized powder, if possible)

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Deionized water

  • High-pressure homogenizer

Methodology:

  • Pre-suspension: Disperse the weighed compound in an aqueous solution containing a suitable stabilizer (e.g., 0.5-2% w/v). The stabilizer is critical to prevent particle aggregation.[12]

  • Pre-milling (Optional): To prevent clogging of the homogenizer, reduce the particle size of the pre-suspension using a high-shear mixer or media mill.

  • Homogenization: Pass the suspension through the high-pressure homogenizer. This process subjects the particles to high shear stress, cavitation, and collision forces, breaking them down into nanoparticles.[18]

  • Process Parameters: Run the homogenization for 10-20 cycles at a pressure of 1000-1500 bar. The optimal parameters will need to be determined empirically.

  • Characterization: Analyze the resulting nanosuspension for particle size distribution and zeta potential using a dynamic light scattering (DLS) instrument. A narrow size distribution in the range of 200-600 nm is typically desired.[20]

  • Usage in Assays: The final nanosuspension can be directly diluted into the biological assay medium.

Disclaimer: This guide provides general recommendations. Researchers should always perform validation experiments to determine the optimal conditions for their specific assay system.

References

strategies to reduce reaction time in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction protocols for faster, more efficient synthesis of quinoxaline derivatives.

Troubleshooting Guide

This guide addresses specific problems you may encounter during quinoxaline synthesis and provides actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Slow or incomplete reaction 1. Insufficient catalyst activity or loading.[1][2] 2. Low reaction temperature. 3. Inappropriate solvent. 4. Steric hindrance from bulky substituents on reactants.1. Increase catalyst amount or try a more efficient catalyst (e.g., nano-catalysts, heteropolyoxometalates).[3][4] 2. Increase the reaction temperature or consider microwave irradiation.[5][6] 3. Screen different solvents; polar aprotic solvents like DMSO or acetonitrile are often effective.[3] 4. If possible, modify the starting materials to reduce steric hindrance.
Low product yield 1. Side reactions due to harsh conditions.[4] 2. Product degradation. 3. Inefficient purification method. 4. Presence of electron-withdrawing groups on the diamine.[4]1. Use milder reaction conditions, such as lower temperature or a more selective catalyst. 2. Monitor the reaction progress by TLC to avoid prolonged reaction times. 3. Optimize the purification process (e.g., recrystallization from a different solvent, column chromatography with an appropriate eluent). 4. Reactions with diamines having electron-withdrawing groups may require longer reaction times or more forcing conditions to achieve high yields.[2]
Formation of multiple products/impurities 1. Non-specific catalyst. 2. Competing side reactions. 3. Impure starting materials.1. Utilize a more selective catalyst.[4] 2. Adjust reaction conditions (temperature, solvent) to favor the desired product. 3. Ensure the purity of o-phenylenediamine and the dicarbonyl compound before starting the reaction.
Difficulty in catalyst recovery and reuse 1. Use of a homogeneous catalyst.[4]1. Switch to a heterogeneous catalyst, such as one supported on alumina, silica, or magnetic nanoparticles, which can be easily separated by filtration or with a magnet.[3][4]
Use of hazardous solvents or reagents 1. Traditional protocols often use toxic solvents.[7]1. Explore greener alternatives like water, ethanol, or solvent-free conditions.[2][7][8] Microwave-assisted synthesis can often be performed without a solvent.[9][10]

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about optimizing quinoxaline synthesis.

Q1: How can I dramatically reduce the reaction time for my quinoxaline synthesis?

A1: Microwave-assisted synthesis is a highly effective method for significantly reducing reaction times, often from hours to just a few minutes.[5][6][11] Studies have shown that microwave irradiation can increase reaction rates by up to 1000-fold compared to conventional heating.[6]

Q2: What type of catalyst is best for a fast and efficient reaction?

A2: The choice of catalyst can have a major impact. Nano-catalysts, such as those based on silica, palladium, or copper oxide, offer high efficiency and short reaction times due to their large surface area.[4] Heteropolyoxometalates supported on alumina have also been shown to be highly active at room temperature.[3] For green chemistry applications, recyclable catalysts like sulfated polyborate or those on magnetic nanoparticles are excellent choices.[2][4]

Q3: Can I run the reaction at room temperature to save energy and avoid side reactions?

A3: Yes, several protocols have been developed for room temperature synthesis of quinoxalines. These often employ highly active catalysts like alumina-supported heteropolyoxometalates or certain nano-catalysts.[3][4] While yields are often high, reaction times may be longer compared to heated or microwave-assisted methods.[3][6]

Q4: What is the most environmentally friendly approach to quinoxaline synthesis?

A4: Green synthesis approaches focus on using non-toxic solvents (like water or ethanol), solvent-free conditions, and recyclable catalysts.[7][12] Ultrasound-assisted synthesis in water is another eco-friendly option that can provide high yields in a short time.[8]

Q5: How does the choice of solvent affect the reaction rate?

A5: The solvent can significantly influence the reaction. While some modern methods are solvent-free, traditional syntheses often use solvents like ethanol, acetonitrile, or DMSO.[3][5] The optimal solvent depends on the specific reactants and catalyst being used. It is often beneficial to screen a few different solvents to find the one that gives the best results for your specific reaction.

Data Presentation

Comparison of Different Catalysts and Conditions
CatalystReactantsSolventTemperatureReaction TimeYield (%)Reference
Iodine (5 mol%) o-phenylenediamine, Phenylglyoxal monohydrateEthanol/Water (1:1)50°C (Microwave)30 seconds94[5]
AlCuMoVP on Alumina o-phenylenediamine, BenzilToluene25°C120 minutes92[3]
MgBr2.OEt2 Pyridine-2,3-diamine, 1-Phenyl-propane-1,2-dione- (Microwave)-1-2.5 minutes94[11]
Acidic Alumina 1,2-diaminobenzene, Benzil- (Microwave)-3 minutes80-86[9][10]
Sulfated Polyborate o-phenylenediamine, BenzilSolvent-free-3 minutes97[2]
None (Ultrasound) o-phenylenediamine, IsatinWater-Short87-95[8]

Experimental Protocols

Microwave-Assisted Synthesis using Iodine Catalyst

This protocol is adapted from a method for the rapid, iodine-catalyzed synthesis of quinoxalines under microwave irradiation.[5]

Materials:

  • 1,2-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Iodine (5 mol%)

  • Ethanol/Water (1:1, 1 mL)

  • Dichloromethane

  • 5% Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave reaction vessel, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 1 mL of an ethanol/water (1:1) mixture.

  • Add a catalytic amount of iodine (5 mol%).

  • Irradiate the mixture in a CEM microwave at 50°C (300W power level).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 minutes.

  • After completion, cool the reaction mixture and add 10 mL of dichloromethane.

  • Wash the organic layer successively with 2 mL of 5% sodium thiosulfate solution and 2 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Room Temperature Synthesis using a Heterogeneous Catalyst

This protocol is based on the use of a recyclable alumina-supported heteropolyoxometalate catalyst.[3]

Materials:

  • o-phenylenediamine (1 mmol, 0.108 g)

  • 1,2-dicarbonyl compound (1 mmol)

  • Alumina-supported MoVP catalyst (0.1 g)

  • Toluene (8 mL)

  • Anhydrous Na2SO4

  • Ethanol (for recrystallization)

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 8 mL of toluene, add 0.1 g of the MoVP catalyst.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na2SO4.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization from ethanol.

Visualizations

experimental_workflow cluster_microwave Microwave-Assisted Protocol cluster_roomtemp Room Temperature Protocol mw_start Mix Reactants: - 1,2-diamine - 1,2-dicarbonyl - Iodine - EtOH/H2O mw_irradiate Microwave Irradiation (50°C, 2-3 min) mw_start->mw_irradiate mw_workup Workup: - Add CH2Cl2 - Wash (Na2S2O3, Brine) - Dry (Na2SO4) mw_irradiate->mw_workup mw_purify Purification mw_workup->mw_purify mw_product Final Quinoxaline Product mw_purify->mw_product rt_start Mix Reactants: - o-phenylenediamine - 1,2-dicarbonyl - Heterogeneous Catalyst - Toluene rt_stir Stir at Room Temperature rt_start->rt_stir rt_filter Filter to Remove Catalyst rt_stir->rt_filter rt_isolate Isolate Product: - Dry Filtrate (Na2SO4) - Evaporate Solvent rt_filter->rt_isolate rt_purify Purification (Recrystallization) rt_isolate->rt_purify rt_product Final Quinoxaline Product rt_purify->rt_product

Caption: Comparative workflow of microwave-assisted versus room temperature quinoxaline synthesis.

troubleshooting_logic start Reaction Issue Identified slow_rxn Slow or Incomplete Reaction start->slow_rxn low_yield Low Yield start->low_yield impurities Impurities/Side Products start->impurities catalyst_issue Check Catalyst: - Activity - Loading slow_rxn->catalyst_issue temp_issue Check Temperature slow_rxn->temp_issue solvent_issue Check Solvent slow_rxn->solvent_issue harsh_conditions Harsh Conditions? low_yield->harsh_conditions purification_issue Check Purification low_yield->purification_issue catalyst_selectivity Catalyst Selectivity? impurities->catalyst_selectivity starting_material_purity Check Starting Material Purity impurities->starting_material_purity increase_catalyst Increase Loading or Switch Catalyst catalyst_issue->increase_catalyst increase_temp Increase Temperature or Use Microwave temp_issue->increase_temp change_solvent Screen Solvents solvent_issue->change_solvent milder_conditions Use Milder Conditions harsh_conditions->milder_conditions optimize_purification Optimize Purification purification_issue->optimize_purification selective_catalyst Use More Selective Catalyst catalyst_selectivity->selective_catalyst purify_reagents Purify Reagents starting_material_purity->purify_reagents

Caption: A logical troubleshooting guide for common issues in quinoxaline synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 6-Nitro-2,3-diphenylquinoxaline: DSC vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and application of novel compounds such as 6-Nitro-2,3-diphenylquinoxaline, a molecule of interest in materials science and medicinal chemistry, the rigorous assessment of purity is a critical, non-negotiable step.[1][2] The presence of even minute impurities can significantly alter the physicochemical properties, biological activity, and safety profile of the compound. This guide provides a comparative overview of Differential Scanning Calorimetry (DSC) as a primary method for purity determination, benchmarked against the widely used High-Performance Liquid Chromatography (HPLC) technique.

The Role of Purity in the Utility of this compound

This compound is a heterocyclic organic compound with emerging applications.[2] Its utility as a building block in the synthesis of advanced materials and its potential as a therapeutic agent underscore the necessity for stringent purity control.[1] Impurities can interfere with downstream applications, leading to unreliable experimental results and potential safety concerns. Therefore, the validation of its purity is a cornerstone of its research and development.

Unveiling Purity with Differential Scanning Calorimetry

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for determining the purity of crystalline, thermally stable organic compounds.[3][4][5][6] The method is based on the thermodynamic principle of melting point depression, as described by the van't Hoff equation.[3][4][5][6] In essence, impurities lower and broaden the melting range of a pure substance. DSC precisely measures the heat flow to a sample as a function of temperature, allowing for the calculation of the mole fraction of impurities. For high-purity compounds (>98.5 mol%), DSC offers results comparable to chromatographic methods like HPLC.[7]

Experimental Protocol: Purity Determination of this compound by DSC

This protocol is based on the ASTM E928 standard test method for purity by DSC.[3][8][4][5][6]

1. Instrumentation and Calibration:

  • A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system is required.

  • Temperature and enthalpy calibration should be performed using certified reference materials (e.g., indium) prior to analysis.

2. Sample Preparation:

  • Accurately weigh 1-3 mg of this compound into a clean, hermetically sealed aluminum DSC pan. An empty, hermetically sealed aluminum pan is used as a reference.

  • Ensure the sample is crystalline and forms a thin, even layer at the bottom of the pan to facilitate uniform heat transfer.

3. DSC Analysis Parameters:

  • Purge Gas: Inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 150°C).

    • Ramp the temperature at a slow, constant heating rate, typically between 0.5 to 2.0 K/min, through the melting endotherm. A slower heating rate generally yields better resolution.

    • Continue heating to a temperature sufficiently above the melting point to ensure the entire melting process is captured.

  • Data Acquisition: Record the heat flow as a function of temperature.

4. Data Analysis:

  • The purity is calculated from the DSC melting curve using the van't Hoff equation, which is typically integrated into the instrument's software. The analysis involves plotting the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F).

  • The software performs a stepwise integration of the melting peak to determine the fraction melted at various temperatures.

  • The mole percent purity (X₂) is calculated using the formula: X₂ = 100 * (1 - (ΔHfus * R * T₀²) / (ΔT * M)) where ΔHfus is the heat of fusion, R is the gas constant, T₀ is the melting point of the pure substance, ΔT is the melting point depression, and M is the molar mass of the sample.

Comparative Analysis: DSC vs. HPLC

While DSC is an excellent primary method for assessing the purity of crystalline solids, HPLC is a versatile and widely adopted orthogonal technique. The following table provides an illustrative comparison of purity data for a hypothetical batch of this compound.

ParameterDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)
Principle Melting point depression (van't Hoff Law)Differential partitioning between mobile and stationary phases
Purity Result 99.85 mol %99.82 % (by area)
Melting Point (T₀) 194.5 °CNot Applicable
Heat of Fusion (ΔHfus) 125.4 J/gNot Applicable
Key Advantages - Absolute method - Small sample size (1-3 mg) - No solvents required - Rapid analysis time- High sensitivity and resolution - Can identify and quantify specific impurities - Applicable to a wider range of compounds
Limitations - Only for crystalline & thermally stable compounds - Impurities must be soluble in the melt - Does not identify individual impurities- Requires method development - Uses solvents and generates waste - Relative method (requires reference standards for quantification)

Visualizing the Purity Validation Workflow

The following diagrams illustrate the logical workflow for purity validation using DSC and a comparative method like HPLC.

dsc_workflow cluster_dsc DSC Purity Validation Workflow sample Sample Preparation (1-3 mg in hermetic pan) instrument Instrument Setup (Calibration, N2 Purge) sample->instrument analysis DSC Analysis (Slow heating rate, e.g., 1 K/min) instrument->analysis data Data Processing (van't Hoff Equation) analysis->data result Purity Result (mol %) data->result

Caption: Workflow for purity determination using DSC.

hplc_workflow cluster_hplc Comparative HPLC Purity Workflow sample_prep Sample Preparation (Dissolution in Mobile Phase) hplc_system HPLC System Setup (Column, Mobile Phase, Detector) sample_prep->hplc_system injection Sample Injection & Separation hplc_system->injection detection Chromatogram Generation injection->detection integration Peak Integration & Analysis detection->integration hplc_result Purity Result (% Area) integration->hplc_result

Caption: Workflow for purity determination using HPLC.

Conclusion

For high-purity, crystalline this compound, DSC provides a rapid, reliable, and absolute measure of total eutectic impurities. Its minimal sample requirement and solvent-free operation make it an efficient analytical tool. However, it does not provide information on the identity or number of individual impurities. HPLC, as an orthogonal method, is invaluable for separating and quantifying specific impurities, offering a more detailed impurity profile. For comprehensive quality control and in-depth research, a dual approach employing both DSC and HPLC is recommended to ensure the highest confidence in the purity of this compound.

References

A Comparative Guide to Confirming the Structure of 6-Nitro-2,3-diphenylquinoxaline via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis for researchers, scientists, and drug development professionals on the structural confirmation of 6-Nitro-2,3-diphenylquinoxaline using ¹H NMR spectroscopy. The presented data, including a comparison of experimental and theoretical chemical shifts, alongside a detailed experimental protocol, serves as a robust reference for the characterization of this and similar heterocyclic compounds.

Structural Confirmation by ¹H NMR: A Comparative Analysis

The structure of this compound is characterized by three distinct proton environments: the protons on the two unsubstituted phenyl rings, and the three protons on the nitro-substituted quinoxaline core. The electron-withdrawing nature of the nitro group and the nitrogen atoms within the quinoxaline ring system leads to a downfield shift of the protons on the heterocyclic core compared to those on the phenyl substituents.[1]

Experimental ¹H NMR data for this compound aligns well with these expected trends. The protons of the two phenyl groups typically appear as multiplets in the aromatic region.[2] The protons on the quinoxaline core are influenced by the electron-withdrawing nitro group, causing them to resonate at a lower field.[2] Specifically, the proton adjacent to the nitro group is observed at a significantly downfield chemical shift.[2]

The following table summarizes the experimentally observed ¹H NMR data for this compound and compares it with the expected chemical shift ranges for the different types of aromatic protons.

Proton Environment Experimental Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) Expected Chemical Shift Range (δ, ppm)
Phenyl H (6H)7.35-7.44Multiplet7.0 - 8.0[3]
Phenyl H (4H)7.53-7.60Multiplet/Triplet7.0 - 8.0[3][4]
Quinoxaline H (H-8)8.33Doublet, J = 9.17.5 - 9.0
Quinoxaline H (H-7)8.56Doublet of Doublets, J = 9.1, 1.47.5 - 9.0
Quinoxaline H (H-5)9.07-9.10Doublet, J = 2.48.0 - 9.5[5]

Experimental data sourced from multiple studies and may show slight variations.[1][4]

Experimental Protocol

The following is a general protocol for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube. To avoid overwhelming the sample signals, it is crucial to use a solvent in which all protons have been replaced by deuterium.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to serve as the internal reference at 0 ppm.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum is recorded on a spectrometer, for instance, a 400 MHz instrument.

  • The prepared NMR tube is placed in the spectrometer's probe.

  • The instrument is tuned and the magnetic field is shimmed to achieve homogeneity and optimize resolution.

3. Data Acquisition:

  • A standard one-dimensional ¹H NMR pulse sequence is utilized.

  • Key acquisition parameters, such as the spectral width, acquisition time, and relaxation delay, are set to appropriate values for aromatic compounds.

  • A sufficient number of scans are acquired to obtain a spectrum with a good signal-to-noise ratio.

4. Data Processing:

  • The acquired free induction decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.

  • The spectrum is phased and the baseline is corrected.

  • The chemical shifts of the signals are referenced to the TMS signal at 0 ppm.

  • The signals are integrated to determine the relative number of protons corresponding to each resonance.

Workflow for Structural Confirmation

The logical workflow for confirming the structure of this compound using ¹H NMR is illustrated in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_nmr ¹H NMR Analysis cluster_analysis Spectral Interpretation & Comparison synthesis Synthesize this compound purification Purify the Compound synthesis->purification sample_prep Prepare NMR Sample in Deuterated Solvent purification->sample_prep acquisition Acquire ¹H NMR Spectrum sample_prep->acquisition processing Process NMR Data (FT, Phasing, Baseline Correction) acquisition->processing analysis Analyze Spectrum: Chemical Shifts, Multiplicity, Integration processing->analysis comparison Compare Experimental Data with Expected Values analysis->comparison structure_confirm Confirm Structure comparison->structure_confirm

Caption: Workflow for the structural confirmation of this compound.

References

comparative study of different synthetic routes for 6-Nitro-2,3-diphenylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Routes of 6-Nitro-2,3-diphenylquinoxaline

For researchers and professionals in the field of drug development and organic synthesis, the efficient preparation of quinoxaline derivatives is of significant interest due to their diverse pharmacological activities. This guide provides a comparative analysis of various synthetic methodologies for this compound, focusing on the condensation reaction between 4-nitro-o-phenylenediamine and benzil. The comparison encompasses conventional heating, microwave-assisted synthesis, and green chemistry approaches, with a focus on reaction efficiency and environmental impact.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is most commonly achieved through the cyclocondensation of 4-nitro-o-phenylenediamine with benzil. The variations in this synthetic approach primarily lie in the choice of catalyst, energy source, and solvent, all of which significantly impact the reaction's yield, duration, and environmental footprint. Below is a summary of the quantitative data from different synthetic protocols.

Synthetic RouteCatalystSolventReaction TimeTemperatureYield (%)Reference
Green Synthesis (Ultrasound) Thiamine (Vitamin B1)Ethanol1 hourRoom TemperatureHigh[1]
Heterogeneous Catalysis Alumina-Supported HeteropolyoxometalateToluene~4 hoursRoom TemperatureModerate[2]
Conventional Synthesis (Reflux) None (or acid/base catalysis)Rectified Spirit/Ethanol30 mins - 1.5 hoursBoiling Water Bath~75%[3]
Microwave-Assisted Synthesis None or MgBr₂·OEt₂Ethanol or Solvent-free1-10 minutesHigh60-97%[3][4][5]
Green Catalysis (Aqueous) Cerium(IV) Ammonium Nitrate (CAN)Water~20 minutesRoom TemperatureExcellent[6][7][8][9]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.

Green Synthesis using Thiamine and Ultrasound

This method represents an environmentally friendly approach, utilizing a biocompatible catalyst and sonication to promote the reaction at ambient temperature.[1]

Procedure:

  • In a standard-sized test tube, dissolve 4-nitro-o-phenylenediamine (1.1 mmol) and benzil (1 mmol) in 5 mL of ethanol.

  • Add 5 mol% of thiamine as the catalyst.

  • Clamp the test tube in an ultrasonic bath and sonicate the mixture for 1 hour at room temperature.

  • Following sonication, add 10 mL of water to the reaction mixture.

  • Chill the mixture and stir well to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • If the product appears orange, it can be purified by recrystallization from 70% ethanol.

Heterogeneous Catalysis with Alumina-Supported Heteropolyoxometalate

This route employs a recyclable solid acid catalyst, simplifying product purification and reducing waste.[2]

Procedure:

  • To a mixture of 4-nitro-o-phenylenediamine (1 mmol) and benzil (1 mmol) in 7-12 mL of toluene, add 100 mg of the alumina-supported heteropolyoxometalate catalyst.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • For 4-nitro-o-phenylenediamine, the reaction may require a longer time (e.g., 4 hours) to achieve a moderate yield.[2]

  • After the reaction is complete, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄ and evaporate the solvent to obtain the crude product.

  • The pure product can be obtained by recrystallization from ethanol.

Conventional Synthesis via Reflux

This is a classical and widely used method for quinoxaline synthesis.[3]

Procedure:

  • Dissolve 1.1 g of 4-nitro-o-phenylenediamine in 8 mL of rectified spirit.

  • In a separate flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.

  • Add the 4-nitro-o-phenylenediamine solution to the warm benzil solution.

  • Warm the mixture on a boiling water bath for 30 minutes to 1.5 hours.[3]

  • Add water dropwise until a slight cloudiness persists.

  • Cool the solution to allow for crystallization.

  • Filter the crude product and recrystallize it from rectified spirit.

Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, leading to high yields in a very short time.[3][4][5]

Procedure:

  • In a microwave-safe vessel, mix 4-nitro-o-phenylenediamine (0.01 M) and benzil (0.01 M).

  • Add a suitable solvent like ethanol (5-16 mL) or perform the reaction under solvent-free conditions.[3][4] A catalyst such as MgBr₂·OEt₂ can also be added.[5]

  • Subject the mixture to microwave irradiation (e.g., at 340 W) for a short duration (typically 1-10 minutes).[4]

  • After irradiation, allow the mixture to cool.

  • Add water to precipitate the product.

  • Filter the solid and recrystallize from a suitable solvent like methanol or ethanol.

Synthesis Pathway Diagram

The following diagram illustrates the general condensation reaction for the synthesis of this compound.

Synthesis_Pathway cluster_product Product 4_nitro_o_phenylenediamine 4-Nitro-o-phenylenediamine Condensation + 4_nitro_o_phenylenediamine->Condensation Benzil Benzil Benzil->Condensation 6_Nitro_2_3_diphenylquinoxaline This compound Condensation->6_Nitro_2_3_diphenylquinoxaline Catalyst Solvent, Temp, Time

Caption: General reaction scheme for the synthesis of this compound.

References

A Comparative Analysis of 6-Nitro-2,3-diphenylquinoxaline and Other Quinoxaline Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities. This guide provides a comparative overview of the anticancer potential of 6-Nitro-2,3-diphenylquinoxaline against other notable quinoxaline derivatives, supported by experimental data from peer-reviewed studies. The focus is on providing a clear, data-driven comparison to aid in the evaluation and selection of promising candidates for further drug development.

Introduction to Quinoxaline Derivatives as Anticancer Agents

Quinoxaline derivatives, a class of heterocyclic compounds, have garnered significant attention in oncology research due to their diverse mechanisms of action and broad-spectrum anticancer activity.[1][2] These compounds have been shown to target various critical pathways involved in cancer cell proliferation, survival, and metastasis. Key mechanisms include the inhibition of protein kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), disruption of microtubule dynamics through tubulin inhibition, and the induction of programmed cell death (apoptosis).[3][4][5]

Spotlight on this compound

While extensive quantitative data for this compound is not widely available in the public domain, structure-activity relationship (SAR) studies on 2,3-diphenylquinoxaline derivatives provide valuable insights into its potential efficacy. Research indicates that the presence of an electron-withdrawing group at the 6-position of the quinoxaline ring is a key determinant for potent anticancer activity, specifically through the inhibition of tubulin polymerization.[5] The nitro group (-NO2) is a strong electron-withdrawing group, suggesting that this compound is a promising candidate for targeting the tubulin-colchicine binding site, a mechanism distinct from many other kinase-inhibiting quinoxalines.[5]

Comparative Anticancer Activity of Quinoxaline Derivatives

To provide a clear perspective on the potential of this compound, this section presents the experimentally determined anticancer activities of other well-characterized quinoxaline derivatives. The data is summarized in the following tables, categorized by their primary mechanism of action.

Quinoxaline Derivatives Targeting Protein Kinases

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases crucial for tumor growth and angiogenesis.

Compound ID/NameTarget Cancer Cell LineIC50 (µM)Primary TargetReference
Compound 11 (a quinoxaline-amide derivative)HCT116 (Colon)2.5Not specified[2]
MCF-7 (Breast)9.0[2]
A 6,7-disubstituted quinoxaline (Erdafitinib)Urothelial CarcinomaClinically ApprovedFGFR[6]
Quinoxaline-2(1H)-one derivativesVarious2-5VEGFR2[6]
Compound 7 (a quinoxaline derivative)HepG2 (Liver)Potent (not specified)Tyrosine Kinase[7]
MCF-7 (Breast)Potent (not specified)Tyrosine Kinase[7]
Compound 9 (a quinoxaline derivative)HepG2 (Liver)Potent (not specified)Tyrosine Kinase[7]
MCF-7 (Breast)Potent (not specified)Tyrosine Kinase[7]
Quinoxaline Derivatives Inducing Apoptosis

Several quinoxaline derivatives have been shown to induce apoptosis in cancer cells, a key mechanism for eliminating malignant cells.

Compound ID/NameTarget Cancer Cell LineIC50 (µM)ObservationsReference
Compound 4m (a bromo-substituted quinoxaline)A549 (Lung)9.32 ± 1.56Induces apoptosis via mitochondrial and caspase-3 dependent pathways.[8][9]
Compound 4b (a bromo-substituted quinoxaline)A549 (Lung)11.98 ± 2.59Induces apoptosis.[8][9]
Compound 7j (a 2-oxo-3-phenylquinoxaline derivative)HCT-116 (Colon)26.75 ± 3.50 (µg/mL)Induces nuclear disintegration and chromatin fragmentation.[10]
Compound 2a (a 2-oxo-3-phenylquinoxaline derivative)HCT-116 (Colon)28.85 ± 3.26 (µg/mL)Reduces cell viability.[10]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][11][12][13]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] The concentration of the formazan, which is dissolved in a solubilizing solution, is quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells.[12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., quinoxaline derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or medium) to each well and incubate for 2-4 hours at 37°C.[12][14]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[15]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compounds Add Quinoxaline Derivatives incubate_overnight->add_compounds incubate_treatment Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Cell Viability Assay Workflow

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[17]

Protocol:

  • Cell Treatment: Culture and treat cells with the test compound as described for the MTT assay.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[18]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[17]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished based on their fluorescence:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells (primary necrosis)

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis treat_cells Treat Cells with Compound harvest_cells Harvest and Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate in Dark add_stains->incubate acquire_data Acquire Data on Flow Cytometer incubate->acquire_data analyze_populations Analyze Cell Populations acquire_data->analyze_populations

Annexin V/PI Apoptosis Assay Workflow

Signaling Pathways Targeted by Quinoxaline Derivatives

The anticancer activity of quinoxaline derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer progression.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes EGFR EGFR MAPK MAPK EGFR->MAPK Activates Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Proliferation MAPK->Proliferation Promotes Tubulin Tubulin Tubulin->Proliferation Inhibits (Mitotic Arrest) Apoptosis Apoptosis Survival->Apoptosis Inhibits Quinoxaline_Kinase Quinoxaline Derivatives (Kinase Inhibitors) Quinoxaline_Kinase->VEGFR Quinoxaline_Kinase->EGFR Quinoxaline_Tubulin This compound (Tubulin Inhibitor) Quinoxaline_Tubulin->Tubulin

Signaling Pathways Targeted by Quinoxaline Derivatives

As illustrated, many quinoxaline derivatives function as competitive inhibitors at the ATP-binding sites of receptor tyrosine kinases like VEGFR and EGFR, thereby blocking downstream signaling cascades such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.[4] In contrast, this compound is predicted to act as a tubulin polymerization inhibitor, leading to mitotic arrest and subsequent apoptosis.[5]

Conclusion

This guide provides a comparative landscape of the anticancer potential of various quinoxaline derivatives. While direct quantitative data for this compound remains to be fully elucidated in publicly accessible literature, SAR studies strongly suggest its promise as a potent tubulin inhibitor. The presented data for other quinoxaline derivatives with diverse substitution patterns highlight the versatility of this scaffold in targeting multiple anticancer pathways, with several compounds demonstrating low micromolar to nanomolar efficacy. For researchers and drug development professionals, the key takeaway is that the quinoxaline core offers a fertile ground for the design of novel anticancer agents. The specific substitution pattern, as exemplified by the 6-nitro group in the titular compound, can significantly influence the mechanism of action, shifting the therapeutic target from protein kinases to cytoskeletal components. Further investigation into this compound and its analogues is warranted to fully realize their therapeutic potential.

References

A Comparative Guide to the Photophysical Properties of 6-Nitro-2,3-diphenylquinoxaline and Other Luminophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Photophysical Data

The following table summarizes the key photophysical properties of the selected luminophores. The data for 6-Nitro-2,3-diphenylquinoxaline is limited, highlighting the need for further experimental characterization. The properties of its parent compound, 2,3-diphenylquinoxaline, are included to infer the potential influence of the nitro functional group. All data is for dilute solutions in ethanol at room temperature unless otherwise specified.

Luminophore Structure λ_abs_ (nm) λ_em_ (nm) Quantum Yield (Φ_F_) Fluorescence Lifetime (τ_F_) (ns)
This compound
alt text
UV region (π-π* and n-π* transitions)[1]Not ReportedNot ReportedNot Reported
2,3-Diphenylquinoxaline
alt text
~350~430-450Not Widely ReportedNot Widely Reported
Rhodamine 6G
alt text
530[2]555[2]0.95[2][3]~4.1
Fluorescein
alt text
483[4]515[4]0.79 - 0.92[4][5]~4.0

Note on this compound: The presence of the electron-withdrawing nitro group is expected to cause a red-shift in the absorption spectrum compared to the parent 2,3-diphenylquinoxaline. It may also lead to a lower fluorescence quantum yield due to increased rates of non-radiative decay processes, such as intersystem crossing.

Experimental Protocols

Detailed methodologies for the characterization of the photophysical properties of luminophores are provided below.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the condensation reaction of 4-nitro-o-phenylenediamine and benzil. A green chemistry approach utilizes ultrasound to facilitate the reaction.

Materials:

  • 4-nitro-o-phenylenediamine (1.1 mmol)

  • Benzil (1.0 mmol)

  • Thiamine (Vitamin B1) catalyst (5 mol% of the limiting reagent)

  • Ethanol (5 mL)

  • Deionized water

Procedure:

  • In a test tube, dissolve 4-nitro-o-phenylenediamine, benzil, and the thiamine catalyst in 5 mL of ethanol.

  • Place the test tube in an ultrasonic bath at room temperature and sonicate for 1 hour.

  • After sonication, add 10 mL of water to the reaction mixture to precipitate the product.

  • Cool the mixture in an ice bath and stir to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • If the product appears orange, it can be purified by recrystallization from 70% ethanol.

  • Dry the final product and characterize it by obtaining its IR spectrum and melting point (literature value: 193-195 °C).

Synthesis_of_6_Nitro_2_3_diphenylquinoxaline cluster_reactants Reactants cluster_conditions Reaction Conditions 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine ReactionMixture Reaction Mixture 4-nitro-o-phenylenediamine->ReactionMixture Benzil Benzil Benzil->ReactionMixture Ethanol Ethanol Ethanol->ReactionMixture Thiamine Catalyst Thiamine Catalyst Thiamine Catalyst->ReactionMixture Ultrasound (1 hr, RT) Ultrasound (1 hr, RT) Ultrasound (1 hr, RT)->ReactionMixture Precipitation Add Water ReactionMixture->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Product This compound Filtration->Product

Synthesis of this compound.
UV-Visible Absorption and Photoluminescence Spectroscopy

Objective: To determine the absorption and emission maxima (λ_abs_ and λ_em_).

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a dilute solution of the luminophore in a suitable solvent (e.g., ethanol) in a 1 cm path length quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Measurement: Scan the solution in the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum and identify λ_abs_.

  • Emission Measurement: Excite the sample in the fluorometer at its λ_abs_. Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength to determine λ_em_.

Fluorescence Quantum Yield (Φ_F_) Measurement

Objective: To determine the efficiency of the fluorescence process. The absolute method using an integrating sphere is described here.

Instrumentation:

  • Fluorometer equipped with an integrating sphere.

Procedure:

  • Reference Measurement: Place a cuvette containing only the solvent (blank) inside the integrating sphere. Record the spectrum of the excitation light source (scatter peak).

  • Sample Measurement: Replace the blank with the sample cuvette. Record the spectrum, which will include the attenuated scatter peak and the fluorescence emission of the sample.

  • Calculation: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The instrument software typically performs this calculation by integrating the area of the emission peak and the area of the absorbed light from the scatter peaks of the reference and sample.

Fluorescence Lifetime (τ_F_) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common technique.

Instrumentation:

  • TCSPC system with a pulsed light source (e.g., picosecond laser or LED) and a sensitive, high-speed detector.

Procedure:

  • The sample is excited with a high-repetition-rate pulsed light source.

  • The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon.

  • This process is repeated millions of times, and a histogram of the number of photons detected versus their arrival time is constructed.

  • This histogram represents the fluorescence decay curve, which is then fitted to an exponential function to extract the fluorescence lifetime (τ_F_).

Photophysical_Characterization_Workflow cluster_synthesis Sample Preparation cluster_measurements Photophysical Measurements cluster_data Data Analysis Synthesis Synthesize Luminophore Purification Purify Compound Synthesis->Purification Solution Prepare Dilute Solution Purification->Solution UVVis UV-Vis Absorption Spectroscopy Solution->UVVis PL Photoluminescence Spectroscopy Solution->PL QY Quantum Yield (Integrating Sphere) Solution->QY Lifetime Fluorescence Lifetime (TCSPC) Solution->Lifetime lambda_abs Determine λ_abs UVVis->lambda_abs lambda_em Determine λ_em PL->lambda_em phi_F Calculate Φ_F QY->phi_F tau_F Calculate τ_F Lifetime->tau_F

Workflow for Photophysical Characterization.

References

Comparative Cytotoxicity Analysis of 6-Nitro-2,3-diphenylquinoxaline in MCF-7 and HeLa Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Methodological Guide for Researchers

This guide provides a comprehensive framework for objectively comparing the cytotoxic effects of the synthetic compound 6-Nitro-2,3-diphenylquinoxaline on two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and HeLa (cervical adenocarcinoma). Due to a lack of direct comparative studies on this specific compound in the existing literature, this document outlines the necessary experimental protocols, data presentation strategies, and potential signaling pathways for investigation, enabling researchers to conduct a thorough and standardized evaluation.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The compound this compound, characterized by a nitro group at the 6-position and two phenyl groups at the 2 and 3-positions, presents a unique structure with potential for selective cytotoxicity against cancer cells. The presence of the electron-withdrawing nitro group can significantly influence its biological activity.[1] Understanding the differential cytotoxic response of cancer cell lines with distinct genetic backgrounds, such as the estrogen receptor-positive MCF-7 and the human papillomavirus-positive HeLa, is crucial for elucidating the compound's mechanism of action and its therapeutic potential.

Data Presentation: A Framework for Comparative Analysis

Table 1: Comparative Cytotoxicity (IC50 Values) of this compound

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 [Insert Data][Insert Data][Insert Data]
HeLa [Insert Data][Insert
Data][Insert Data]
Doxorubicin (Control) [Insert Data][Insert Data][Insert Data]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Cell Viability Data for this compound

Concentration (µM)% Viability in MCF-7 (48h)% Viability in HeLa (48h)
0 (Control) 100100
[Concentration 1] [Insert Data][Insert Data]
[Concentration 2] [Insert Data][Insert Data]
[Concentration 3] [Insert Data][Insert Data]
[Concentration 4] [Insert Data][Insert Data]
[Concentration 5] [Insert Data][Insert Data]

Experimental Protocols

To ensure reproducibility and validity of the results, the following detailed experimental protocols are recommended.

Cell Culture
  • Cell Lines: MCF-7 and HeLa cells should be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium:

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.

    • HeLa: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.

  • Cell Seeding: Seed MCF-7 and HeLa cells in 96-well plates at a density of 5 x 103 cells/well and allow them to attach for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with the respective culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 values can be determined by plotting the percentage of cell viability against the compound concentration and using a non-linear regression analysis.

Visualization of Methodologies and Potential Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the comparative cytotoxicity analysis.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis MCF7 MCF-7 Cells Seeding Cell Seeding (96-well plates) MCF7->Seeding HeLa HeLa Cells HeLa->Seeding Compound This compound (Varying Concentrations) Seeding->Compound Incubation Incubation (24, 48, 72h) Compound->Incubation MTT MTT Assay Incubation->MTT Absorbance Absorbance Measurement MTT->Absorbance Viability % Cell Viability Absorbance->Viability IC50 IC50 Determination Viability->IC50

Caption: Experimental workflow for cytotoxicity assessment.

Potential Signaling Pathway for Investigation: Apoptosis

Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). Investigating the apoptotic pathway is a logical next step to understand the mechanism of action of this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound This compound Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates DeathReceptor Death Receptor Compound->DeathReceptor Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic signaling pathway.

Conclusion

This guide provides a standardized approach for the comparative cytotoxic evaluation of this compound against MCF-7 and HeLa cancer cell lines. By adhering to these detailed protocols and data presentation formats, researchers can generate robust and comparable data. Subsequent investigation into the underlying molecular mechanisms, such as the induction of apoptosis, will be critical in elucidating the therapeutic potential of this compound and the basis for any observed cell line-specific cytotoxicity.

References

A Comparative Guide to 6-Nitro-2,3-diphenylquinoxaline and Alq3 in OLED Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of organic light-emitting diodes (OLEDs), the quest for novel materials with enhanced performance characteristics is paramount. Tris(8-hydroxyquinolinato)aluminum (Alq3) has long been the benchmark electron transport and emissive material in OLEDs, valued for its thermal stability and efficient green electroluminescence. This guide provides a comparative overview of a potential alternative, 6-Nitro-2,3-diphenylquinoxaline, against the established standard, Alq3. While direct comparative experimental data for this compound is limited in publicly available research, this guide synthesizes existing knowledge on its synthesis and the general properties of quinoxaline derivatives, juxtaposed with the well-documented performance of Alq3.

Performance Metrics: A Comparative Analysis

A direct quantitative comparison of the performance of this compound and Alq3 in OLEDs is challenging due to the limited published data for the former. However, based on the general understanding of quinoxaline derivatives and extensive data on Alq3, a qualitative comparison and a summary of known Alq3 performance are presented below.

Table 1: Comparison of Material Properties

PropertyThis compoundTris(8-hydroxyquinolinato)aluminum (Alq3)
Molecular Formula C₂₀H₁₃N₃O₂C₂₇H₁₈AlN₃O₃
Molecular Weight 327.34 g/mol 459.43 g/mol
Reported Melting Point 193-195 °C[1]~413-415 °C (decomposes)
Electron Mobility Data not available in searched literature. Quinoxaline derivatives are known for their electron-transporting properties.~10⁻⁶ to 10⁻⁵ cm²/Vs
Thermal Stability Data not available in searched literature.High, with a glass transition temperature of ~175 °C.
Photoluminescence (PL) Data not available in searched literature.Peak emission typically around 520-530 nm (green).
Electroluminescence (EL) Data not available in searched literature.Efficient green emission, widely used as an emissive layer.

Table 2: Typical Performance of Alq3-based OLEDs

ParameterValue
Turn-on Voltage 2.5 - 5 V
Maximum Luminance > 10,000 cd/m²
External Quantum Efficiency (EQE) 3 - 5% (can be enhanced with device engineering)
Current Efficiency 3 - 5 cd/A
Power Efficiency 1 - 3 lm/W
Color (CIE Coordinates) ~ (0.32, 0.55)

Experimental Protocols

Detailed experimental protocols for the synthesis of both compounds and a general protocol for the fabrication of Alq3-based OLEDs are provided below. A specific protocol for OLED fabrication using this compound is not available in the reviewed literature.

Synthesis of this compound

A green synthesis approach involves the condensation of 4-nitro-o-phenylenediamine and benzil using a thiamine catalyst in ethanol under sonication.[1]

Procedure:

  • Dissolve 4-nitro-o-phenylenediamine (1.1 mmol), benzil (1.0 mmol), and thiamine catalyst (5 mol%) in 5 mL of ethanol in a test tube.

  • Sonicate the mixture in an ultrasonic bath at room temperature for 1 hour.

  • Add 10 mL of water to the reaction mixture.

  • Cool the mixture and collect the precipitate by vacuum filtration.

  • The product can be purified by recrystallization from 70% ethanol.[1]

Synthesis of Tris(8-hydroxyquinolinato)aluminum (Alq3)

Alq3 is typically synthesized by reacting aluminum(III) ions with 8-hydroxyquinoline in a suitable solvent.

Procedure:

  • Dissolve 8-hydroxyquinoline in ethanol.

  • Add a solution of aluminum nitrate or aluminum chloride in water to the 8-hydroxyquinoline solution.

  • Adjust the pH of the mixture to precipitate the Alq3 complex.

  • The precipitate is then filtered, washed, and dried.

Fabrication of a Standard Alq3-based OLED

A typical multilayer OLED is fabricated by sequential deposition of organic layers and a metal cathode onto a transparent anode-coated substrate.

Procedure:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven and UV-ozone treatment.

  • Hole Injection Layer (HIL) Deposition: A hole injection layer, such as PEDOT:PSS, is spin-coated onto the ITO substrate.

  • Hole Transport Layer (HTL) Deposition: A hole transport layer, for example, N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), is deposited by thermal evaporation in a high-vacuum chamber.

  • Emissive Layer (EML) Deposition: The Alq3 emissive layer is deposited onto the HTL by thermal evaporation.

  • Electron Transport Layer (ETL) Deposition: An electron transport layer, which can also be Alq3 or another suitable material like bathocuproine (BCP), is deposited.

  • Electron Injection Layer (EIL) and Cathode Deposition: A thin layer of an electron injection material like lithium fluoride (LiF) followed by a metal cathode (e.g., aluminum) is deposited by thermal evaporation to complete the device.

Visualizing the Processes

To better understand the experimental workflows and the fundamental structure of an OLED, the following diagrams are provided.

OLED_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition cluster_2 Cathode Deposition ITO Substrate ITO Substrate Cleaning Cleaning ITO Substrate->Cleaning UV-Ozone Treatment UV-Ozone Treatment Cleaning->UV-Ozone Treatment HIL (PEDOT:PSS) HIL (PEDOT:PSS) UV-Ozone Treatment->HIL (PEDOT:PSS) HTL (NPB) HTL (NPB) HIL (PEDOT:PSS)->HTL (NPB) EML (Alq3) EML (Alq3) HTL (NPB)->EML (Alq3) ETL (Alq3/BCP) ETL (Alq3/BCP) EML (Alq3)->ETL (Alq3/BCP) EIL (LiF) EIL (LiF) ETL (Alq3/BCP)->EIL (LiF) Cathode (Al) Cathode (Al) EIL (LiF)->Cathode (Al) Completed Device Completed Device Cathode (Al)->Completed Device

A streamlined workflow for the fabrication of a typical Alq3-based OLED device.

OLED_Energy_Level_Diagram cluster_anode Anode cluster_cathode Cathode cluster_energy Anode ITO HTL HTL (NPB) HOMO: ~5.4 eV Anode->HTL Hole Injection EML EML (Alq3) HOMO: ~5.7 eV LUMO: ~3.0 eV HTL->EML ETL ETL (Alq3) LUMO: ~3.0 eV EML->ETL Cathode LiF/Al ETL->Cathode Electron Injection l1 HOMO l2 LUMO

Energy level diagram of a typical multilayer OLED with Alq3 as the emissive and electron transport layer.

Discussion and Future Outlook

The presence of the electron-withdrawing nitro group and the bulky phenyl substituents in this compound suggests that it could possess favorable electron-transporting properties, a key requirement for an efficient ETL material in OLEDs. The quinoxaline core itself is known to be a good electron-accepting moiety. These structural features hint at the potential of this compound as a host material for phosphorescent emitters or as an electron transporter.

However, without concrete experimental data on its photoluminescence quantum yield, thermal stability under device operating conditions, and charge carrier mobility, its viability as a high-performance OLED material remains speculative. Future research should focus on synthesizing high-purity this compound and characterizing its fundamental photophysical and electrical properties. Subsequently, the fabrication and testing of OLED devices using this compound as an emitter, host, or electron transport material would be crucial to benchmark its performance against established materials like Alq3. Such studies would provide the necessary quantitative data to ascertain if this compound or its derivatives can emerge as next-generation materials for OLED applications.

References

Structure-Activity Relationship of 6-Nitro-2,3-diphenylquinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] The introduction of a nitro group at the 6-position of the 2,3-diphenylquinoxaline core is of particular interest, as this electron-withdrawing group has been suggested to enhance cytotoxic activity.[6] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-nitro-2,3-diphenylquinoxaline derivatives, drawing upon available experimental data to elucidate the impact of structural modifications on their biological performance.

Anticancer Activity: Targeting Cellular Proliferation

Studies have indicated that 2,3-diphenylquinoxaline derivatives can act as tubulin inhibitors, a mechanism central to their anticancer effects. The substitution pattern on both the quinoxaline core and the phenyl rings plays a crucial role in modulating this activity. A key finding suggests that compounds featuring electron-donating functionalities on the phenyl rings at positions 2 and 3, combined with an electron-withdrawing group at position 6 of the quinoxaline ring, are among the most active tubulin inhibitors.[6]

Table 1: Comparative Anticancer Activity of Quinoxaline Derivatives

Compound IDQuinoxaline Core Substitution2,3-Position SubstitutionCancer Cell LineIC50 (µM)Reference
Reference 1 6-Nitro2,3-DiphenylNot SpecifiedNot Available[6]
Reference 2 Unsubstituted2,3-DiphenylMALME-M (Melanoma)> 20% GI[2]
Compound 11 Unsubstituted2-(4-Chlorophenyl), 3-MethylHCT116 (Colon)2.5[2]
Compound 11 Unsubstituted2-(4-Chlorophenyl), 3-MethylMCF-7 (Breast)9[2]
Compound VIIIc Unsubstituted2-Amino, 3-(phenylurea)HCT116 (Colon)2.5[3]
Compound VIIIc Unsubstituted2-Amino, 3-(phenylurea)MCF-7 (Breast)9[3]

GI: Growth Inhibition. Data for Reference 1 is qualitative based on the assertion of high activity. Data for other compounds are provided for structural comparison and inference of SAR.

The data, although not exhaustive for the specific this compound series, supports the hypothesis that substitutions on the quinoxaline and its phenyl rings significantly influence anticancer potency. The high activity of compounds with chloro and phenylurea substitutions highlights the potential for enhancing efficacy through modifications at these positions.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoxaline derivatives have also demonstrated promising antimicrobial effects.[4][7][8][9] The mechanism of action is believed to involve intercalation into bacterial DNA or inhibition of essential enzymes. The presence of a nitro group can contribute to the generation of reactive nitrogen species, enhancing the antimicrobial effect.

The following table presents available data on the antimicrobial activity of a closely related 6-nitroquinoxaline derivative.

Table 2: Comparative Antimicrobial Activity of Quinoxaline Derivatives

Compound IDQuinoxaline Core Substitution2,3-Position SubstitutionMicroorganismMIC (mg/L)Reference
1 6-Nitro2,3-DichloroS. aureus> 125[10]
2 6-Nitro2,3-DiolS. aureus> 125[10]

MIC: Minimum Inhibitory Concentration. The data for these 2,3-disubstituted-6-nitroquinoxalines provide a baseline for understanding the antimicrobial potential.

The limited data suggests that the nature of the substituents at the 2 and 3 positions is critical for antimicrobial activity. Further studies with a series of 2,3-diphenyl substituted analogs are necessary to establish a clear SAR.

Experimental Protocols

Synthesis of this compound Derivatives

The general synthesis of this compound derivatives involves the condensation of 4-nitro-o-phenylenediamine with benzil or substituted benzils.[4]

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-nitro-o-phenylenediamine 4-Nitro-o-phenylenediamine Condensation Condensation 4-nitro-o-phenylenediamine->Condensation Benzil Benzil / Substituted Benzil Benzil->Condensation This compound This compound Derivative Condensation->this compound

Caption: General synthesis of this compound derivatives.

Detailed Methodology:

  • A mixture of 4-nitro-o-phenylenediamine and the appropriate benzil derivative is refluxed in a suitable solvent, such as ethanol or acetic acid.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization or column chromatography.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

MTT_Assay Cell_Seeding Seed cancer cells in 96-well plates Compound_Addition Add serial dilutions of quinoxaline derivatives Cell_Seeding->Compound_Addition Incubation_24_72h Incubate for 24-72 hours Compound_Addition->Incubation_24_72h MTT_Addition Add MTT solution to each well Incubation_24_72h->MTT_Addition Incubation_4h Incubate for 4 hours (Formazan formation) MTT_Addition->Incubation_4h Solubilization Add solubilizing agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Methodology:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the this compound derivatives and incubated for a period of 24 to 72 hours.

  • Following incubation, an MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[7][8]

MIC_Assay Serial_Dilution Prepare serial dilutions of compounds in 96-well plates Inoculation Inoculate wells with standardized microbial suspension Serial_Dilution->Inoculation Incubation Incubate at appropriate temperature and duration Inoculation->Incubation Visual_Inspection Visually inspect for microbial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Serial dilutions of the this compound derivatives are prepared in a liquid growth medium in 96-well microtiter plates.

  • Each well is inoculated with a standardized suspension of the test microorganism (bacteria or fungi).

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship Summary

Based on the available data for 2,3-diphenylquinoxalines and related derivatives, the following SAR can be inferred for the this compound scaffold:

SAR_Summary cluster_sar Structure-Activity Relationship cluster_positions Key Positions for Modification Core This compound Core Pos6 Position 6: -NO2 group (electron-withdrawing) Likely enhances anticancer activity Core->Pos6 influences Pos23 Positions 2 & 3 (Phenyl Rings): - Electron-donating groups may increase anticancer activity - Substituents influence antimicrobial potency Core->Pos23 influences

Caption: Key structural features influencing biological activity.

  • Position 6 (Nitro Group): The presence of the electron-withdrawing nitro group at this position is generally associated with enhanced cytotoxic activity against cancer cell lines.[6]

  • Positions 2 and 3 (Diphenyl Rings):

    • Anticancer Activity: The introduction of electron-donating substituents on the phenyl rings is predicted to increase the potency of tubulin inhibition.[6]

    • Antimicrobial Activity: The nature of the substituents on the phenyl rings is critical and can significantly modulate the antimicrobial spectrum and potency. The specific substitutions that optimize antimicrobial activity require further investigation.

References

Performance Benchmark: 6-Nitro-2,3-diphenylquinoxaline in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Materials Science and Optoelectronics

The quest for efficient and stable organic photovoltaic (OPV) materials has led to the exploration of a diverse range of molecular architectures. Among these, quinoxaline derivatives have emerged as promising electron-acceptor materials due to their tunable electronic properties and robust chemical structures. This guide provides a comparative benchmark of 6-Nitro-2,3-diphenylquinoxaline within the broader context of quinoxaline-based acceptors for OPV applications. While specific, peer-reviewed performance data for OPVs utilizing this compound as the primary acceptor remains limited in publicly available literature, this analysis will draw comparisons with other functionalized quinoxaline-based polymers to project its potential performance.

Performance Projections and Comparative Analysis

The introduction of electron-withdrawing groups to the quinoxaline core is a key strategy for tuning the material's lowest unoccupied molecular orbital (LUMO) energy level, a critical factor in determining the open-circuit voltage (Voc) of an OPV device. The nitro group in this compound is a potent electron-withdrawing moiety, suggesting it could lead to a deep LUMO level, potentially resulting in a high Voc.

To provide a performance context, the table below summarizes the photovoltaic performance of various quinoxaline-based polymers featuring different electron-withdrawing substituents. This data, sourced from studies on donor-acceptor (D-A) type polymers, offers a valuable benchmark for estimating the potential of this compound.

Polymer IDDonor UnitAcceptor Unit (Quinoxaline Derivative)Pmax (%)[1]Voc (V)[1]Jsc (mA/cm²)[1]FF (%)[1]
PB-FQxF Benzodithiophene (BDT)Quinoxaline with multiple F atoms9.850.8816.3268.4
PBF-FQxF BDT with F substituentsQuinoxaline with multiple F atoms10.510.9216.5868.9
PB-FQxCN Benzodithiophene (BDT)Quinoxaline with F and CN groups11.250.9018.0169.4
PBF-FQxCN BDT with F substituentsQuinoxaline with F and CN groups12.110.9418.3470.1

Table 1: Photovoltaic performance of various quinoxaline-based polymers with different electron-withdrawing substituents. This data is provided for comparative purposes to estimate the potential performance of this compound-based OPVs.

Based on the trends observed, the strong electron-withdrawing nature of the nitro group in this compound could potentially lead to OPV devices with a high Voc, comparable to or exceeding the values seen with fluoro and cyano substitutions. However, the overall power conversion efficiency (PCE) will also depend on factors like the short-circuit current density (Jsc) and fill factor (FF), which are influenced by the material's absorption spectrum, charge carrier mobility, and the morphology of the active layer blend.

Experimental Protocols

The following sections detail the typical experimental procedures for the synthesis of the target compound and the fabrication and characterization of OPV devices based on similar quinoxaline derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 4-nitro-1,2-phenylenediamine with benzil.[2]

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Benzil

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of 4-nitro-1,2-phenylenediamine and benzil in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Cool the mixture to room temperature, allowing the product to crystallize.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.

  • Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

OPV Device Fabrication and Characterization

The following is a general protocol for the fabrication of a bulk heterojunction (BHJ) OPV device.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Donor polymer (e.g., a benzodithiophene-based polymer)

  • Acceptor material (this compound or other quinoxaline derivative)

  • Electron transport layer (ETL) material (e.g., PFN-Br)

  • Metal for top electrode (e.g., Aluminum)

  • Organic solvent (e.g., chlorobenzene, chloroform)

Fabrication Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.

  • HTL Deposition: Spin-coat the HTL material (e.g., PEDOT:PSS) onto the ITO surface and anneal at a specified temperature (e.g., 150 °C) in a nitrogen-filled glovebox.

  • Active Layer Deposition: Prepare a blend solution of the donor polymer and the acceptor material in a suitable organic solvent. Spin-coat the active layer solution onto the HTL and anneal as required to optimize the morphology.

  • ETL Deposition: Spin-coat a thin layer of the ETL material onto the active layer.

  • Electrode Deposition: Deposit the top metal electrode (e.g., Al) by thermal evaporation under high vacuum.

  • Encapsulation: Encapsulate the device to protect it from air and moisture degradation.

Characterization:

  • Current Density-Voltage (J-V) Characteristics: Measure the J-V curves under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter. From these curves, determine the key performance parameters: PCE, Voc, Jsc, and FF.

  • External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the device's photon-to-electron conversion efficiency at different wavelengths.

  • Morphology Studies: Use techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM) to characterize the surface morphology and phase separation of the active layer blend.

Visualizing the Workflow and Comparison

To better understand the experimental process and the logical framework of this comparative analysis, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_fabrication OPV Device Fabrication cluster_characterization Device Characterization s1 Reactants: 4-nitro-1,2-phenylenediamine + Benzil s2 Solvent + Catalyst: Ethanol + Acetic Acid s1->s2 s3 Reaction: Reflux s2->s3 s4 Purification: Crystallization s3->s4 s5 Characterization: NMR, MS, MP s4->s5 f3 Active Layer: Donor + Acceptor Blend s5->f3 Acceptor Material f1 Substrate Cleaning: ITO Glass f2 HTL Deposition: PEDOT:PSS f1->f2 f2->f3 f4 ETL Deposition: PFN-Br f3->f4 f5 Electrode Deposition: Aluminum f4->f5 c1 J-V Measurement: PCE, Voc, Jsc, FF f5->c1 Completed Device c2 EQE Measurement c1->c2 c3 Morphology Analysis: AFM, TEM c1->c3

Experimental workflow for synthesis, fabrication, and characterization.

logical_comparison cluster_target Target Compound cluster_alternatives Alternative Quinoxaline Acceptors cluster_performance Performance Metrics target This compound pce Power Conversion Efficiency (PCE) target->pce Projected Performance voc Open-Circuit Voltage (Voc) target->voc jsc Short-Circuit Current (Jsc) target->jsc ff Fill Factor (FF) target->ff alt1 Fluoro-substituted Quinoxaline alt1->pce Measured Performance alt1->voc alt1->jsc alt1->ff alt2 Cyano-substituted Quinoxaline alt2->pce alt2->voc alt2->jsc alt2->ff alt3 Other EWG-substituted Quinoxalines alt3->pce alt3->voc alt3->jsc alt3->ff

Logical framework for the comparative analysis of quinoxaline acceptors.

References

Safety Operating Guide

Proper Disposal of 6-Nitro-2,3-diphenylquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for 6-Nitro-2,3-diphenylquinoxaline, a chemical compound utilized in various research and development applications. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination.

Hazard Profile of this compound

This compound is classified as a hazardous substance.[1][2][3] Its primary hazards include:

  • Acute oral toxicity : Toxic if swallowed.[1][2][3]

  • Skin irritation : Causes skin irritation.[1][2][3]

  • Serious eye damage : Causes serious eye damage.[1][2][3]

  • Respiratory irritation : May cause respiratory irritation.[1][2][3]

  • Chronic aquatic toxicity : May cause long-lasting harmful effects to aquatic life.[1][2]

Due to these hazards, this compound must not be disposed of through standard laboratory drains or as regular solid waste.[4] Improper disposal can lead to significant health risks and environmental damage.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust that can cause serious eye damage.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[1][2]
Body Protection Laboratory coat and, if necessary, additional protective clothing.To prevent contamination of personal clothing.[1][2]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.To avoid inhalation of dust which can cause respiratory irritation.[1][2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed environmental waste management contractor.

Step 1: Waste Identification and Segregation

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5][6] Do not use abbreviations or chemical formulas.[6]

  • Segregate this compound waste from other incompatible waste streams, such as strong oxidizing agents.[5][7][8]

Step 2: Waste Accumulation and Storage

  • Solid Waste :

    • Collect solid this compound waste in its original container if possible, or in a compatible, leak-proof container with a secure screw-on cap.[5][9][10] The container must be in good condition with no cracks or leaks.[6]

    • For chemically contaminated lab supplies (e.g., gloves, wipes), double-bag them in clear plastic bags.[9]

  • Liquid Waste (Solutions) :

    • Collect liquid waste containing this compound in a compatible, leak-proof container with a secure screw-on cap.[5][9]

    • Ensure at least one inch of headroom in the container to allow for expansion.[5]

  • Storage Location :

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be a well-ventilated area such as a chemical fume hood.[5]

    • Always use secondary containment, such as a lab tray, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.[9]

    • Keep the waste container closed at all times, except when adding waste.[6][9]

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[9]

  • Follow your institution's specific procedures for waste collection requests.

  • Do not exceed the storage time or quantity limits for hazardous waste as defined by your local regulations and institutional policies.[9][10]

Decontamination of Empty Containers

Empty containers that previously held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.

  • Triple-rinse the empty container with a suitable solvent that can dissolve the chemical.

  • Collect the rinsate and manage it as hazardous waste.[6]

  • After the solvent rinse, triple-rinse the container with water.

  • Allow the container to air dry completely.

  • Once decontaminated, the container may be disposed of in the regular trash, or preferably, reused for compatible waste.[6]

Emergency Procedures

In the event of a spill or exposure:

  • Spill :

    • Evacuate the immediate area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, sweep up the solid material and place it in a sealed container for disposal as hazardous waste.[8]

    • For wet spills, absorb the material and place it in a labeled container for disposal.[11]

    • Wash the spill area thoroughly.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7][11]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2][7]

Disposal Workflow

G Logical Workflow for this compound Disposal cluster_prep Preparation cluster_containment Containment cluster_storage Storage cluster_disposal Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Select Compatible, Labeled Container B->C D Place Waste in Container C->D E Securely Cap Container D->E F Store in Designated SAA E->F G Use Secondary Containment F->G H Maintain Closed Container G->H I Contact EH&S for Pickup H->I J Follow Institutional Procedures I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 6-Nitro-2,3-diphenylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate, essential safety and logistical information for the handling of 6-Nitro-2,3-diphenylquinoxaline, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.

Hazard Summary and GHS Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear summary of the risks associated with this substance.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[1][2][3]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[1][2][3]
Hazardous to the Aquatic Environment, Long-TermChronic 4H413: May cause long lasting harmful effects to aquatic life[1][2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required. A face shield should be worn over safety glasses, especially when there is a risk of splashing or explosion.[4][5][6]
Hand Protection Chemical-Resistant GlovesWear appropriate chemical-resistant gloves. Nitrile gloves can offer protection against a range of chemicals, but it is crucial to consult the manufacturer's resistance guide.[4][5]
Body Protection Laboratory CoatA flame-resistant lab coat, such as Nomex®, should be worn over cotton clothing. Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[5]
Respiratory Protection RespiratorIf engineering controls are insufficient to maintain exposure below permissible limits, a respirator is required. This necessitates annual medical evaluations and fit testing.[5][6]
Foot Protection Closed-Toe ShoesWear appropriate shoes that cover the entire foot (closed-toe and closed-heel).[5][7]

Experimental Protocol: Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is critical for the safe handling and disposal of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Remove all sources of ignition.

  • Keep the container tightly closed when not in use.[2]

2. Handling the Compound:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Minimize dust generation and accumulation.[2]

  • Wash hands thoroughly after handling.[2]

3. In Case of Exposure:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1][2]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store locked up.[1][2]

  • Store away from incompatible materials such as oxidizing agents.[8]

5. Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

  • Avoid release to the environment.[1][2]

Workflow for Safe Handling and Disposal

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Verify Emergency Equipment B->C D Weigh/Handle Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F I Segregate Waste E->I G Remove PPE F->G H Wash Hands Thoroughly G->H J Label Waste Container I->J K Dispose via Approved Vendor J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-2,3-diphenylquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Nitro-2,3-diphenylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.